Robalzotan
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUXRKNJYPMCG-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168743 | |
| Record name | Robalzotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169758-66-1 | |
| Record name | Robalzotan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169758-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Robalzotan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Robalzotan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06538 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Robalzotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROBALZOTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Robalzotan (NAD-299): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Robalzotan (also known as NAD-299 or AZD-7371) is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data and outlining the experimental methodologies used to elucidate its pharmacological profile. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. This compound's primary action is to block the inhibitory effects of serotonin at 5-HT1A autoreceptors and heteroreceptors, leading to a disinhibition of serotonergic neuron firing and an increase in acetylcholine release in specific brain regions. This profile has led to its investigation as a potential therapeutic agent for depression and other neurological disorders.[1][3]
Core Mechanism of Action: 5-HT1A Receptor Antagonism
This compound exerts its effects by binding with high affinity and selectivity to the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Unlike agonists or partial agonists, this compound does not activate the receptor's downstream signaling cascade. Instead, it acts as a "silent antagonist," effectively blocking the receptor and preventing its activation by the endogenous ligand, serotonin.[4]
Impact on Serotonergic Neurotransmission
In the dorsal raphe nucleus, 5-HT1A receptors are predominantly located on the soma and dendrites of serotonergic neurons, where they function as autoreceptors. Activation of these autoreceptors by serotonin leads to a negative feedback loop, inhibiting the firing of the neuron and consequently reducing serotonin release in projection areas.
This compound blocks these inhibitory autoreceptors. This action disinhibits the serotonergic neurons, leading to an increased firing rate and enhanced serotonin release.[2][5] This is particularly relevant in the context of Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs acutely increase synaptic serotonin levels, which can paradoxically lead to a decrease in neuronal firing due to the activation of 5-HT1A autoreceptors. This compound has been shown to completely reverse this SSRI-induced inhibition of serotonergic cell firing.[5]
Modulation of Cholinergic Neurotransmission
Beyond the serotonergic system, this compound influences other neurotransmitter systems. Specifically, it has been demonstrated to increase extracellular levels of acetylcholine (ACh) in the frontal cortex and hippocampus.[3] This effect is believed to be mediated by the blockade of 5-HT1A heteroreceptors located on cholinergic neurons or on neurons that regulate cholinergic activity. This finding has prompted investigations into this compound's potential for treating cognitive deficits associated with cholinergic dysfunction.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound (NAD-299)
| Parameter | Value | Species/System | Reference |
| Kd ([3H]NAD-299) | 0.17 nM | Rat Hippocampus | [4] |
| Kd ([3H]NAD-299) | 0.16 nM | Cloned Human 5-HT1A Receptors | [4] |
| Bmax ([3H]NAD-299) | 26.7 pmol/g wet weight | Rat Hippocampus | [4] |
| Ki (vs [3H]8-OH-DPAT) | 0.6 nM | In vitro | [6] |
Table 2: In Vivo Receptor Occupancy and Neurochemical Effects
| Experimental Model | Dosage | Effect | Reference |
| 5-HT1A Receptor Occupancy (PET) | 2-100 µg/kg (i.v.) | Dose-dependent occupancy in monkey brain, reaching 70-80% at 100 µg/kg. | [2] |
| Serotonergic Neuron Firing | 5 µg/kg (i.v.) | Significantly increased the firing rate of 5-HT neurons in the dorsal raphe nucleus of rats. | [2] |
| Reversal of SSRI Effect | 12.5-100 µg/kg (i.v.) | Completely reversed the inhibitory effect of citalopram (300 µg/kg i.v.) on 5-HT neuron firing. | [5] |
| Acetylcholine Release (Microdialysis) | 0.3, 1, and 3 µmol/kg (s.c.) | Dose-dependent increase of extracellular ACh levels in the rat frontal cortex. | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Radioligand Receptor Binding Assays
-
Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding to 5-HT1A receptors.
-
Preparation: Membranes were prepared from rat hippocampus or Chinese Hamster Ovary (CHO) cells expressing cloned human 5-HT1A receptors.
-
Assay: Saturation binding experiments were performed using [3H]NAD-299 as the radioligand. Membranes were incubated with increasing concentrations of [3H]NAD-299 in the absence (total binding) or presence (non-specific binding) of a high concentration of a competing non-labeled ligand.
-
Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. The Kd and Bmax values were determined by Scatchard analysis of the saturation binding data. The influence of GTP on binding was assessed by including the non-hydrolyzable GTP analog, guanylylimidodiphosphate, in the assay.[4]
[35S]GTPγS Binding Assays
-
Objective: To determine the functional activity of this compound at the 5-HT1A receptor (i.e., agonist, antagonist, or inverse agonist).
-
Principle: This assay measures the activation of G-proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog [35S]GTPγS on the Gα subunit.
-
Assay: Membranes from CHO cells expressing human 5-HT1A receptors were incubated with [35S]GTPγS, GDP, and the test compound (this compound). The amount of bound [35S]GTPγS was measured by liquid scintillation counting.
-
Data Analysis: this compound's effect on basal [35S]GTPγS binding and its ability to antagonize the stimulation of binding by a known 5-HT1A agonist (e.g., 5-HT) were determined. This compound was found to be a silent antagonist as it did not stimulate [35S]GTPγS binding on its own and antagonized both 5-HT-stimulated and spiperone-inhibited [35S]GTPγS binding to basal levels.[4]
In Vivo Electrophysiology
-
Objective: To measure the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.
-
Animal Model: Anesthetized rats.
-
Procedure: Extracellular single-unit recordings were performed using glass microelectrodes lowered into the dorsal raphe nucleus. The spontaneous firing rate of identified serotonergic neurons was recorded.
-
Drug Administration: this compound and other compounds (e.g., citalopram) were administered intravenously.
-
Data Analysis: The change in the firing rate of serotonergic neurons from baseline following drug administration was calculated.[5]
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.
-
Animal Model: Awake, freely moving rats.
-
Procedure: A microdialysis probe was stereotaxically implanted into the frontal cortex or hippocampus. The probe was perfused with artificial cerebrospinal fluid, and the collected dialysate was analyzed for neurotransmitter content (e.g., acetylcholine) using high-performance liquid chromatography (HPLC).
-
Drug Administration: this compound was administered subcutaneously.
-
Data Analysis: The concentration of the neurotransmitter in the dialysate was measured at baseline and at various time points after drug administration.[3]
Visualizations
Signaling Pathways and Mechanisms
Caption: this compound blocks inhibitory 5-HT1A autoreceptors on serotonergic neurons.
Experimental Workflows
Caption: Workflow for in vitro characterization of this compound.
Logical Relationships
Caption: Logical flow of this compound's mechanism to potential therapeutic applications.
Conclusion
This compound (NAD-299) is a well-characterized, potent, and selective 5-HT1A receptor silent antagonist. Its primary mechanism of action involves the blockade of inhibitory 5-HT1A autoreceptors, leading to an increase in serotonergic neuron firing, and the blockade of 5-HT1A heteroreceptors, resulting in enhanced acetylcholine release in key brain regions. This dual action provides a strong rationale for its investigation in the treatment of depression, particularly as an adjunct to SSRIs, and for its potential role in addressing cognitive deficits. The data and methodologies presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working with this and similar compounds.
References
- 1. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nad-299 antagonises 5-HT-stimulated and spiperone-inhibited [35S]GTPgammaS binding in cloned 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor binding characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 5-HT1A receptor antagonist: [3H]p-MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Affinity of Robalzotan for the 5-HT1A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Robalzotan (also known as NAD-299) for the serotonin 1A (5-HT1A) receptor. This compound is a potent and selective antagonist of the 5-HT1A receptor, a key target in neuropharmacology for the development of treatments for depression and anxiety disorders.[1][2][3] This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine them, and the associated signaling pathways.
Quantitative Affinity Data
This compound exhibits a high affinity for the 5-HT1A receptor, as determined by in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Compound | Receptor | Radioligand | Preparation | Ki (nM) |
| This compound (NAD-299) | 5-HT1A | Not specified in snippet | Not specified in snippet | 0.6[1] |
Table 1: Binding Affinity of this compound for the 5-HT1A Receptor. This table summarizes the reported in vitro affinity of this compound.
Experimental Protocols
The determination of this compound's affinity for the 5-HT1A receptor involves established pharmacological techniques, primarily radioligand binding assays and functional assays.
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand (in this case, this compound) and its receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Test Compound: this compound (NAD-299)
-
Radioligand: A radioactively labeled ligand that binds to the 5-HT1A receptor (e.g., [³H]8-OH-DPAT for agonists or [³H]WAY-100635 for antagonists).
-
Receptor Preparation: Membranes isolated from cells expressing the 5-HT1A receptor or from brain tissue known to have a high density of these receptors (e.g., hippocampus).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Production)
Functional assays assess the ability of a compound to modulate the biological response of a receptor upon agonist stimulation. For the G-protein coupled 5-HT1A receptor, this often involves measuring changes in the second messenger cyclic adenosine monophosphate (cAMP).
Objective: To confirm the antagonist activity of this compound at the 5-HT1A receptor.
Materials:
-
Cell Line: A cell line expressing the 5-HT1A receptor (e.g., GH4ZD10 cells).[1]
-
Agonist: A known 5-HT1A receptor agonist (e.g., 5-HT).[1]
-
Test Compound: this compound (NAD-299).
-
Stimulating Agent: A substance to increase basal cAMP levels (e.g., vasoactive intestinal peptide, VIP).[1]
-
cAMP Assay Kit: To measure the intracellular concentration of cAMP.
Procedure:
-
Cell Culture: The cells are cultured to an appropriate density.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with the 5-HT1A agonist in the presence of the stimulating agent.
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
Quantification: The concentration of cAMP is measured using a suitable assay kit.
-
Data Analysis: The ability of this compound to block the agonist-induced inhibition of cAMP production is quantified. A competitive antagonist like this compound will cause a parallel rightward shift of the agonist dose-response curve.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the 5-HT1A receptor and the general workflow of a radioligand binding assay.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Robalzotan: A Technical Guide to a Selective 5-HT1A Receptor Antagonist
Introduction
Robalzotan, also known as NAD-299, is a potent and selective antagonist of the serotonin 5-HT1A receptor.[1][2] Belonging to the 1-benzopyran class of organic compounds, it has been a significant tool in neuroscience research and was investigated for its therapeutic potential in treating depression and anxiety disorders.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, pharmacology, and the experimental protocols used to characterize its activity, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action and Signaling Pathways
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating serotonergic neurotransmission. These receptors are strategically located in the brain, functioning as both presynaptic autoreceptors and postsynaptic heteroreceptors.[5][6]
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism.[5] Activation by serotonin (5-HT) inhibits the firing of these neurons, thereby reducing serotonin release in projection areas.[5]
-
Postsynaptic Heteroreceptors: Found on non-serotonergic neurons in various brain regions, including the hippocampus and cortex, their activation modulates the release of other neurotransmitters like acetylcholine.[1][5]
This compound exerts its effects by competitively blocking the binding of serotonin to these 5-HT1A receptors. As an antagonist, it prevents the receptor-mediated inhibitory signaling. The primary consequence of this action, particularly at the presynaptic autoreceptors, is a disinhibition of serotonergic neurons, leading to an increased firing rate and enhanced serotonin release.[1][7]
5-HT1A Receptor Signaling
The 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gi/o).[6] Upon activation by an agonist like serotonin, the receptor initiates several intracellular signaling cascades:
-
Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[6][8]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[5][9] Concurrently, it can inhibit voltage-gated Ca2+ channels, reducing calcium influx.[9] Both actions contribute to a decrease in neuronal excitability and firing.
-
Activation of Other Pathways: The 5-HT1A receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways, which are involved in processes like neurogenesis and cell survival.[6][10]
This compound, by blocking the initial receptor activation, prevents these downstream signaling events from occurring.
Caption: 5-HT1A receptor signaling cascade and the inhibitory action of this compound.
Pharmacological Data
This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor.
Pharmacodynamics
Pharmacodynamics describes the effect of a drug on the body.[11] For this compound, this involves its binding to the 5-HT1A receptor and the subsequent physiological responses. In vivo studies have shown that this compound dose-dependently occupies 5-HT1A receptors.[1] Furthermore, it can increase extracellular levels of acetylcholine in the rat frontal cortex, demonstrating its influence on other neurotransmitter systems via postsynaptic 5-HT1A receptor blockade.[1][12]
Table 1: Receptor Binding Profile of this compound Note: Specific Ki values for this compound across a wide range of receptors are not readily available in the provided search results. The table reflects its known primary activity.
| Receptor/Site | Binding Affinity (Ki) | Species | Reference |
| 5-HT1A | High (nanomolar range) | Human, Rat | [1][13] |
| Other CNS Receptors | Low / >100-fold selective | Rat | [13] |
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body.[14] Preclinical data in rats indicate that this compound has a relatively short elimination half-life of approximately 30 minutes after a single dose.[13] Detailed pharmacokinetic parameters in humans are not extensively documented in the public domain.
Key Experimental Protocols
The characterization of this compound relies on a combination of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This in vitro assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor.
Methodology:
-
Tissue Preparation: Membranes are prepared from a brain region rich in 5-HT1A receptors, such as the rat hippocampus or cortex, or from cells recombinantly expressing the human 5-HT1A receptor (e.g., HEK293 cells).[15][16]
-
Radioligand: A specific 5-HT1A radioligand, such as the agonist [3H]8-OH-DPAT or the antagonist [3H]WAY-100635, is used at a concentration near its dissociation constant (Kd).[17][18]
-
Competition Assay: The membranes and radioligand are incubated in a buffer solution with increasing concentrations of this compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[19]
Caption: Workflow for a 5-HT1A radioligand binding assay.
In Vivo Electrophysiology
This technique directly measures the effect of a compound on the electrical activity of neurons.
Objective: To assess the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
Methodology:
-
Animal Preparation: A rat is anesthetized, and its head is secured in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the DRN to isolate the extracellular action potentials of a single serotonergic neuron.
-
Baseline Recording: The neuron's spontaneous firing rate is recorded to establish a stable baseline.
-
Drug Administration: A selective serotonin reuptake inhibitor (SSRI) like citalopram may be administered intravenously (i.v.) to induce feedback inhibition and decrease the neuron's firing rate.[7]
-
Test Compound: this compound is then administered i.v. at various doses.[7]
-
Data Analysis: Changes in the neuron's firing rate (spikes per second) are recorded and analyzed to determine if this compound can reverse the SSRI-induced inhibition or increase the baseline firing rate.[1][7]
In Vivo Microdialysis
Microdialysis is used to measure the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[20][21]
Objective: To measure the effect of this compound on extracellular serotonin or acetylcholine levels.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., frontal cortex, hippocampus, or raphe nucleus).[22][23]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. The resulting fluid (dialysate) is collected in timed fractions.
-
Baseline Measurement: Several baseline samples are collected to determine the basal neurotransmitter concentration.
-
Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.[1]
-
Post-Drug Collection: Dialysate collection continues to monitor changes in neurotransmitter levels over time.
-
Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20]
Caption: General workflow for an in vivo microdialysis experiment.
Summary of Preclinical Findings
Preclinical studies have consistently demonstrated this compound's profile as a selective 5-HT1A antagonist.
-
Increased Serotonergic Activity: this compound increases the firing rate of 5-HT neurons in the DRN when administered alone.[7]
-
Reversal of SSRI-Induced Inhibition: It effectively and completely reverses the acute inhibitory effect of SSRIs (like citalopram and paroxetine) on the firing of serotonergic neurons.[7] This finding supported the hypothesis that co-administration of a 5-HT1A antagonist with an SSRI could accelerate or enhance the therapeutic effect of the SSRI in treating depression.[7]
-
Neurotransmitter Modulation: this compound has been shown to cause a dose-dependent increase in extracellular acetylcholine levels in the rat frontal cortex.[1][12]
Table 2: Summary of Key In Vivo Effects of this compound
| Experiment Type | Model | Effect | Dose Range (i.v.) | Reference |
| Electrophysiology | Anesthetized Rat | Increased firing rate of 5-HT neurons | 5, 50 µg/kg | [7] |
| Electrophysiology | Anesthetized Rat | Reversed citalopram-induced inhibition of 5-HT neuron firing | 12.5 - 100 µg/kg | [7] |
| PET Imaging | Monkey | Dose-dependent 5-HT1A receptor occupancy | 2 - 100 µg/kg | [1] |
| Microdialysis | Awake Rat | Dose-dependent increase in extracellular acetylcholine (frontal cortex) | 0.3 - 3 µmol/kg (s.c.) | [1][12] |
Conclusion
This compound (NAD-299) is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its ability to block inhibitory presynaptic 5-HT1A autoreceptors leads to a disinhibition of serotonergic neurons, increasing their firing rate and enhancing serotonin neurotransmission. This mechanism of action, thoroughly investigated through electrophysiological, neurochemical, and receptor binding studies, has made this compound an invaluable pharmacological tool for exploring the function of the 5-HT1A receptor system. Its potential to augment the effects of SSRIs has provided significant insight into novel strategies for antidepressant therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (PDF) this compound (NAD-299), a Novel Selective 5-Ht 1A [research.amanote.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 11. Overview of Pharmacodynamics - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 15. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdspdb.unc.edu [pdspdb.unc.edu]
- 18. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of 5-HT1A autoreceptors in the mechanism of action of serotoninergic antidepressant drugs: recent findings from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Robalzotan (AZD-7371): A 5-HT1A Receptor Antagonist
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Robalzotan (also known as AZD-7371 or NAD-299) is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Developed by AstraZeneca, it was investigated primarily for the treatment of depression and anxiety, and later for irritable bowel syndrome. The rationale for its development was based on the hypothesis that blocking presynaptic 5-HT1A autoreceptors could enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) by preventing the negative feedback mechanism that limits serotonin release. While this compound demonstrated high affinity and selectivity for its target and showed promising preclinical activity, it was ultimately discontinued from clinical development. This guide provides a detailed overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies related to this compound, intended for researchers and professionals in the field of drug discovery and development.
Discovery and Rationale
The development of this compound was rooted in the "serotonin hypothesis" of depression, which posits that a deficit in serotonergic neurotransmission is a key factor in the pathophysiology of the disorder. SSRIs, the frontline treatment for depression, work by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. However, this initial increase in serotonin also activates presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus. This activation initiates a negative feedback loop, reducing neuronal firing and thus limiting further serotonin release, which is thought to delay the therapeutic onset of SSRIs.
The therapeutic strategy behind this compound was to block these 5-HT1A autoreceptors. By antagonizing this feedback mechanism, it was hypothesized that this compound could augment the effects of SSRIs, leading to a more rapid and robust increase in synaptic serotonin levels.[1] This approach suggested potential utility for this compound either as a monotherapy or as an adjunct to SSRI treatment to accelerate and enhance antidepressant effects.[1]
Chemical Synthesis
This compound, with the IUPAC name (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide, is a chiral molecule belonging to the 3-aminochroman class of compounds.[2][3] While specific patent literature detailing the exact commercial synthesis route is proprietary, the synthesis of its core precursors and related analogues has been described in medicinal chemistry literature. A plausible synthetic approach can be constructed based on these published methods.
The key structural features are the 3-aminochroman core, the dicyclobutylamino substituent at the chiral center, and the 5-carboxamide group on the aromatic ring. The synthesis of such precursors often involves a multi-step enzymatic or chemo-enzymatic process to establish the correct stereochemistry at the C3 position.[4]
A potential synthetic workflow is outlined below. This process would begin with a suitable chromene precursor, followed by the introduction of the amine and carboxamide functionalities.
Caption: Hypothetical synthetic workflow for this compound.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor. In vitro binding studies have quantified its interaction with both rodent and human receptors.
In Vitro Binding Affinity
Quantitative data from radioligand binding assays demonstrate this compound's potent and selective binding to the 5-HT1A receptor.
| Parameter | Species/System | Value | Reference Radioligand | Reference |
| Kd | Rat Hippocampus | 0.17 nM | [3H]NAD-299 | [5] |
| Bmax | Rat Hippocampus | 26.7 pmol/g | [3H]NAD-299 | [5] |
| Kd | Cloned Human 5-HT1A Receptors | 0.16 nM | [3H]NAD-299 | [5] |
Kd (Equilibrium Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. Bmax (Maximum Binding Capacity): Represents the density of available receptors.
Importantly, the binding of [3H]NAD-299 was not affected by the GTP analog guanylylimidodiphosphate, which is characteristic of an antagonist, as agonist binding to G-protein coupled receptors is typically sensitive to GTP.[5]
In Vivo Receptor Occupancy and Activity
Preclinical studies in animal models confirmed that this compound engages its target in the central nervous system and elicits the expected pharmacological response.
| Study Type | Species | Dose | Effect | Reference |
| PET Receptor Occupancy | Cynomolgus Monkey | 100 µg/kg (i.v.) | 70-80% occupancy of 5-HT1A receptors | [6] |
| Electrophysiology | Rat | 5 µg/kg (i.v.) | Significantly increased firing rate of 5-HT neurons | [7] |
| Electrophysiology | Rat | 12.5-100 µg/kg (i.v.) | Completely reversed citalopram-induced inhibition of 5-HT neuron firing | [1] |
| In Vivo Microdialysis | Rat | 3 µmol/kg (s.c.) | ~210-280% increase in extracellular acetylcholine in the frontal cortex | [8] |
These in vivo results provide strong evidence for this compound's mechanism of action, demonstrating target engagement in the brain and the functional consequence of 5-HT1A receptor antagonism—an increase in the activity of serotonergic neurons.[1][7]
Mechanism of Action and Signaling Pathways
This compound functions as a silent antagonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/Go proteins.[9] Their activation leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP), and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability and firing rate.
By blocking these receptors, this compound prevents serotonin from exerting these inhibitory effects.
Presynaptic Autoreceptor Antagonism
On presynaptic serotonergic neurons in the raphe nuclei, this compound blocks the autoreceptors, thereby preventing the serotonin-mediated feedback inhibition of neuronal firing. This disinhibition leads to an increased firing rate and enhanced serotonin release from axon terminals in projection areas like the cortex and hippocampus.
Caption: Mechanism of this compound at presynaptic 5-HT1A autoreceptors.
Postsynaptic Heteroreceptor Antagonism
On postsynaptic non-serotonergic neurons (e.g., cholinergic neurons), 5-HT1A receptors act as heteroreceptors. Their activation by serotonin can inhibit the release of other neurotransmitters, such as acetylcholine. By blocking these postsynaptic receptors, this compound can disinhibit these neurons, leading to an increase in their neurotransmitter release, as evidenced by the observed increase in extracellular acetylcholine.[8]
Caption: Canonical 5-HT1A receptor signaling pathway blocked by this compound.
Key Experimental Methodologies
The characterization of this compound involved standard and advanced techniques in pharmacology. Detailed protocols for two key types of experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (5-HT1A) by measuring how it competes with a radiolabeled ligand known to bind to that receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation :
-
Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation.
-
Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL, determined by a Bradford assay.
-
-
Binding Assay :
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
50 µL of various concentrations of this compound (or vehicle for total binding). For non-specific binding, use a high concentration of a non-labeled ligand like 10 µM 5-HT.
-
50 µL of radioligand (e.g., [3H]8-OH-DPAT) at a final concentration near its Kd (e.g., 1 nM).
-
50 µL of the membrane preparation (approx. 50 µg protein).
-
-
Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
-
Separation and Quantification :
-
Terminate the incubation by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis :
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Acetylcholine Release
This technique measures the levels of neurotransmitters in the extracellular fluid of a specific brain region in a freely moving animal, providing a direct measure of neurochemical changes in response to a drug.[8]
Caption: Experimental workflow for in vivo microdialysis.
Detailed Protocol:
-
Surgical Procedure :
-
Anesthetize a male Sprague-Dawley rat with isoflurane.
-
Place the rat in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the frontal cortex or ventral hippocampus. Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment :
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane length) through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation. Set the flow rate to 1.5 µL/min.
-
Allow the system to equilibrate for at least 2 hours.
-
Begin collecting baseline samples (dialysate) every 20 minutes into vials containing a small amount of acetic acid to prevent non-enzymatic degradation. Collect at least three stable baseline samples.
-
-
Drug Administration and Sample Collection :
-
Administer this compound (e.g., 0.3, 1, or 3 µmol/kg) or vehicle via subcutaneous (s.c.) injection.
-
Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Neurochemical Analysis :
-
Analyze the acetylcholine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Separate acetylcholine from other components on a reversed-phase column.
-
Post-column, acetylcholine is hydrolyzed by an immobilized enzyme reactor to produce choline and hydrogen peroxide.
-
The hydrogen peroxide is then detected by a platinum electrode, and the resulting current is proportional to the acetylcholine concentration.
-
-
Data Analysis :
-
Calculate the average acetylcholine concentration from the three baseline samples and define this as 100%.
-
Express the acetylcholine concentration in all subsequent samples as a percentage of this baseline value.
-
Plot the mean percent change from baseline over time for each treatment group.
-
Clinical Development and Conclusion
This compound (AZD-7371) was advanced into Phase II clinical trials for anxiety and depression. Later, its potential for treating irritable bowel syndrome was also explored, based on the role of 5-HT1A receptors in visceral sensitivity.[2] However, despite a strong preclinical rationale and evidence of target engagement, the clinical trials did not demonstrate sufficient efficacy to warrant further development, and the compound was ultimately discontinued.
The story of this compound highlights a common challenge in CNS drug development: a well-defined mechanism of action and successful preclinical outcomes do not always translate to clinical efficacy. Nevertheless, the study of this compound and similar compounds has provided valuable insights into the complex role of the 5-HT1A receptor in both normal physiology and psychiatric disorders. The data and methodologies developed during its investigation remain a valuable resource for scientists working to create the next generation of therapies targeting the serotonergic system.
References
- 1. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound, ebalzotan, and rotigotine precursors via the stereoselective multienzymatic cascade reduction of α,β-unsaturated aldehydes [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor binding characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 6. PET-Determination of this compound (NAD-299) induced 5-HT(1A) receptor occupancy in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Item - Modulation of acetylcholine release by serotonergic 5-HT1A and 5-HT1B receptors : a microdialysis study in the awake rat - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. go.drugbank.com [go.drugbank.com]
The Preclinical Pharmacological Profile of Robalzotan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robalzotan, also known as NAD-299, is a selective antagonist of the serotonin 1A (5-HT1A) receptor. This receptor is a key target in the central nervous system, implicated in the pathophysiology of mood and anxiety disorders. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor's activation by serotonin typically leads to an inhibitory neuronal response. This compound's mechanism of blocking this receptor has been the subject of extensive preclinical investigation to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, focusing on its receptor binding profile, in vitro functional activity, and in vivo pharmacological effects.
Receptor Binding Profile
This compound exhibits a high affinity and selectivity for the 5-HT1A receptor. Radioligand binding assays have been instrumental in quantifying this interaction.
Table 1: Receptor Binding Affinity of this compound (NAD-299)
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Brain Homogenate | 0.6 | [1] |
| α1-Adrenoceptor | - | - | 260 | [1] |
| β-Adrenoceptor | - | - | 340 | [1] |
Data presented as the inhibition constant (Ki), where a lower value indicates higher binding affinity.
The data clearly demonstrates this compound's potent affinity for the 5-HT1A receptor, with a selectivity of over 400-fold compared to the tested adrenergic receptors[1].
In Vitro Functional Activity
Functional assays confirm that this compound acts as a silent antagonist at the 5-HT1A receptor, meaning it does not possess intrinsic agonist activity.
Table 2: In Vitro Functional Activity of this compound (NAD-299)
| Assay | Cell Line | Agonist | Effect of this compound | Reference |
| cAMP Production | GH4ZD10 cells | 5-HT | Competitive blockade of 5-HT-induced inhibition of VIP-stimulated cAMP production. No intrinsic activity observed. | [1] |
These findings establish this compound as a true antagonist, capable of blocking the downstream signaling cascade initiated by agonist binding to the 5-HT1A receptor.
In Vivo Pharmacology
Preclinical in vivo studies have explored the physiological and behavioral consequences of 5-HT1A receptor blockade by this compound.
Neurochemical and Electrophysiological Effects
This compound has been shown to modulate serotonergic neuron activity and neurotransmitter release.
| Model | Species | Route of Administration | Dose | Key Finding | Reference |
| Dorsal Raphe Nucleus Electrophysiology | Rat | i.v. | 5, 50 µg/kg | Increased the firing rate of the majority of 5-HT neurons. | [2] |
| Dorsal Raphe Nucleus Electrophysiology | Rat | i.v. | 12.5, 25, 50, 100 µg/kg | Completely reversed the acute inhibitory effect of citalopram (300 µg/kg i.v.) on 5-HT neuron firing. | [2] |
By blocking the somatodendritic 5-HT1A autoreceptors on serotonin neurons, this compound disinhibits these neurons, leading to an increased firing rate. This mechanism is thought to contribute to its potential antidepressant effects by enhancing serotonin release in projection areas.
Behavioral Pharmacology
This compound has been evaluated in rodent models of cognition and behavior.
| Model | Species | Route of Administration | Dose | Key Finding | Reference |
| Passive Avoidance Task | Rat | s.c. | 0.03 - 0.35 µmol/kg | Competitively antagonized the 8-OH-DPAT-induced inhibition of passive avoidance behavior. | [1] |
| 8-OH-DPAT-Induced Behavioral Syndrome | Rat | s.c. | 0.03 - 0.35 µmol/kg | Competitively antagonized 8-OH-DPAT-induced 5-HT behavioral effects, hypothermia, and corticosterone secretion. | [1] |
These studies demonstrate this compound's ability to block the behavioral effects of a 5-HT1A receptor agonist in vivo, further confirming its antagonist properties at a functional level.
Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Protocol:
-
Membrane Preparation: Tissues (e.g., rat brain regions) or cells expressing the target receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Competition Binding Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay
Objective: To determine the functional antagonist activity of this compound at the 5-HT1A receptor.
Protocol:
-
Cell Culture: A cell line endogenously or recombinantly expressing the 5-HT1A receptor (e.g., GH4ZD10 cells) is cultured under standard conditions.
-
cAMP Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an agent that increases intracellular cAMP levels (e.g., vasoactive intestinal peptide, VIP).
-
Agonist and Antagonist Treatment: The stimulated cells are then treated with a 5-HT1A receptor agonist (e.g., 5-HT) in the presence of varying concentrations of this compound.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: The ability of this compound to competitively shift the concentration-response curve of the agonist to the right is analyzed. This allows for the determination of its antagonist potency, often expressed as a pA2 value.
In Vivo Electrophysiology in the Dorsal Raphe Nucleus
Objective: To measure the effect of this compound on the firing rate of serotonergic neurons.
Protocol:
-
Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the dorsal raphe nucleus.
-
Electrode Placement: A recording microelectrode is slowly lowered into the dorsal raphe nucleus until the characteristic slow and regular firing pattern of a serotonergic neuron is identified.
-
Drug Administration: A stable baseline firing rate is recorded. This compound is then administered intravenously (i.v.) at various doses. In some experiments, an SSRI like citalopram is administered first to inhibit firing, followed by this compound to assess its reversal effect.
-
Data Acquisition and Analysis: The neuronal firing rate is recorded continuously and analyzed using specialized software. The change in firing rate from baseline after drug administration is calculated.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
References
The 5-HT1A Receptor Antagonist Robalzotan: A Technical Guide to its Effects on Serotonergic Neuron Firing Rate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical data regarding the effects of robalzotan (NAD-299) on the firing rate of serotonergic neurons. This compound is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. This document details the mechanism of action of this compound, its impact on both basal and pharmacologically-modulated serotonergic neuronal activity, and the experimental methodologies employed in these pivotal studies. Quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The serotonergic system, originating primarily from the dorsal raphe nucleus (DRN), plays a crucial role in the regulation of mood, cognition, and various physiological processes. The firing rate of serotonergic neurons is tightly regulated by a negative feedback mechanism mediated by somatodendritic 5-HT1A autoreceptors.[1] Activation of these autoreceptors by serotonin (5-HT) leads to a decrease in the firing rate of these neurons, thereby reducing serotonin release in projection areas.[1]
Selective serotonin reuptake inhibitors (SSRIs), a first-line treatment for depression, acutely increase synaptic serotonin levels. However, this increase also activates the 5-HT1A autoreceptors, leading to a compensatory decrease in neuronal firing, which may delay the therapeutic onset of these drugs.[2][3] Consequently, blockade of these autoreceptors with a 5-HT1A antagonist has been proposed as a strategy to enhance the efficacy of SSRIs.[2]
This compound is a selective 5-HT1A receptor antagonist that has been investigated for its potential as an antidepressant.[3][4] This guide focuses on the preclinical electrophysiological evidence demonstrating this compound's effect on serotonergic neuron firing.
Mechanism of Action: 5-HT1A Receptor Antagonism
This compound acts as a competitive antagonist at the 5-HT1A receptor.[3] In the context of serotonergic neuron firing, its primary site of action is the somatodendritic 5-HT1A autoreceptors located on the serotonin neurons themselves in the dorsal raphe nucleus. By blocking these receptors, this compound prevents the inhibitory effect of serotonin, leading to an increase in the firing rate of these neurons.
Signaling Pathway
The following diagram illustrates the negative feedback loop of serotonin on its own neuron via the 5-HT1A autoreceptor and how this compound intervenes.
Quantitative Effects on Serotonergic Neuron Firing
Preclinical studies, primarily utilizing in vivo electrophysiology in anesthetized rats, have quantified the effects of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.
Effect of this compound Alone
Intravenous administration of this compound has been shown to increase the firing rate of the majority of studied 5-HT neurons.[2][5]
| Compound | Dose (i.v.) | Animal Model | Effect on Firing Rate | Reference |
| This compound | 5 µg/kg | Rat | Significant increase in activity | [5] |
| This compound | 50 µg/kg | Rat | Increased firing rate | [2][5] |
Table 1: Effect of Intravenous this compound on Basal Firing Rate of Dorsal Raphe Serotonergic Neurons
Reversal of SSRI-Induced Inhibition
A key finding is this compound's ability to completely reverse the acute inhibitory effect of SSRIs on serotonergic cell firing.[2][3] This effect is dose-dependent.
| SSRI | SSRI Dose (i.v.) | This compound Dose (i.v.) | Animal Model | Effect on Firing Rate | Reference |
| Citalopram | 300 µg/kg | 12.5 µg/kg | Rat | Complete reversal of inhibition | [2] |
| Citalopram | 300 µg/kg | 25 µg/kg | Rat | Complete reversal of inhibition | [2] |
| Citalopram | 300 µg/kg | 50 µg/kg | Rat | Complete reversal of inhibition | [2] |
| Citalopram | 300 µg/kg | 100 µg/kg | Rat | Complete reversal of inhibition | [2] |
| Paroxetine | 100 µg/kg | 12.5 - 100 µg/kg | Rat | Complete reversal of inhibition | [2] |
Table 2: this compound's Reversal of SSRI-Induced Inhibition of Dorsal Raphe Serotonergic Neuron Firing
Experimental Protocols
The following sections detail the typical methodologies used in the preclinical in vivo electrophysiological studies of this compound.
Animal Models
-
Species: Male Sprague-Dawley rats are commonly used.[2]
-
Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
Surgical Procedures and Anesthesia
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment. Common anesthetics for this type of procedure include chloral hydrate or urethane.[6]
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to allow for the insertion of a recording electrode into the dorsal raphe nucleus.
-
Stereotaxic Coordinates: The coordinates for the dorsal raphe nucleus in rats are typically determined relative to bregma or lambda. For example, anteroposterior: -7.6 to -7.8 mm from bregma; lateral: 0.0 mm; ventral: -5.5 to -7.0 mm from the brain surface.[7]
-
Drug Administration: A lateral tail vein is often cannulated for intravenous administration of drugs.
In Vivo Electrophysiology: Single-Unit Recording
This technique allows for the recording of the electrical activity (action potentials) of individual neurons.
-
Electrodes: Glass micropipettes filled with a conductive solution (e.g., 2 M NaCl) are commonly used as recording electrodes.
-
Recording: The electrode is slowly lowered into the dorsal raphe nucleus until the characteristic firing pattern of a serotonergic neuron is identified.
-
Data Acquisition: The electrical signal is amplified, filtered, and displayed on an oscilloscope and computer for online and offline analysis. Spike sorting software is used to isolate the firing of a single neuron.
Identification of Serotonergic Neurons
Presumed serotonergic neurons are identified based on their distinct electrophysiological characteristics:
-
Slow and regular firing rate: Typically in the range of 0.5 to 5 Hz.
-
Long-duration, broad action potentials: Often with a prominent positive component.
-
Characteristic response to pharmacological agents: Inhibition of firing by 5-HT1A receptor agonists.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo electrophysiology experiment investigating the effects of this compound.
Logical Relationships of Effects
The interaction between SSRIs and this compound on serotonergic neuron firing can be summarized in the following logical diagram.
Conclusion
The preclinical data robustly demonstrate that this compound, a selective 5-HT1A receptor antagonist, effectively increases the firing rate of serotonergic neurons in the dorsal raphe nucleus. This effect is observed both when administered alone and, more significantly, in its capacity to completely reverse the acute suppression of firing induced by SSRIs. These findings provide a strong neurophysiological basis for the hypothesis that co-administration of a 5-HT1A antagonist like this compound with an SSRI could lead to a more rapid and robust antidepressant effect by overcoming the initial negative feedback on serotonin neuron activity. This technical guide serves as a consolidated resource of the key preclinical electrophysiological findings and methodologies related to this compound's action on the serotonergic system.
References
- 1. Frontiers | Electrophysiological Characteristics of Dorsal Raphe Nucleus in Tail Suspension Test [frontiersin.org]
- 2. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Raphe serotonin neurons are not homogenous: Electrophysiological, morphological and neurochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Modulation of Dorsal Raphe Serotonergic Activity in Rat Brain by the Infralimbic and Prelimbic Cortices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of Robalzotan: A 5-HT1A Receptor Antagonist for Depression and Anxiety
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Robalzotan (also known as NAD-299) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the neuropharmacology of mood and anxiety disorders. Preclinical research has positioned this compound as a promising candidate for the treatment of depression and anxiety, both as a monotherapy and as an adjunct to selective serotonin reuptake inhibitors (SSRIs). This document provides an in-depth technical guide to the preclinical data available for this compound, focusing on its mechanism of action, efficacy in animal models, and the underlying cellular and molecular pathways. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Introduction
Major depressive disorder (MDD) and anxiety disorders are among the most prevalent and debilitating psychiatric conditions worldwide. While existing treatments, such as SSRIs, are effective for many, a significant portion of patients exhibit inadequate response or experience undesirable side effects. This has driven the search for novel therapeutic agents with alternative mechanisms of action. The 5-HT1A receptor has emerged as a critical node in the regulation of serotonergic neurotransmission and mood. This compound's high affinity and selectivity for this receptor, coupled with its antagonist profile, offer a unique therapeutic strategy.
Mechanism of Action
This compound is a selective antagonist of the 5-HT1A receptor. In the dorsal raphe nucleus, presynaptic 5-HT1A autoreceptors function as a negative feedback mechanism, inhibiting the firing of serotonergic neurons and subsequent serotonin release. By blocking these autoreceptors, this compound disinhibits serotonergic neurons, leading to an increase in serotonin release in projection areas such as the prefrontal cortex and hippocampus. This mechanism is particularly relevant when co-administered with SSRIs, as it can counteract the initial, self-limiting decrease in serotonin release often seen with SSRI treatment.
Receptor Binding Affinity
This compound demonstrates high affinity and selectivity for the 5-HT1A receptor.
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| 5-HT1A | ~0.6 nM | Rat | [1] |
Note: Data for other receptor subtypes to demonstrate selectivity were not available in the public domain.
Preclinical Efficacy in Models of Depression
The antidepressant-like effects of this compound have been investigated in various preclinical models. A key finding is its ability to reverse the acute inhibitory effect of SSRIs on the firing of serotonergic neurons.
Electrophysiological Studies
In vivo electrophysiology studies in rats have demonstrated that this compound can dose-dependently reverse the citalopram-induced inhibition of dorsal raphe 5-HT neuron firing.
| Treatment | Dose (µg/kg, i.v.) | Effect on Citalopram-Induced Inhibition of 5-HT Neuron Firing | Species | Reference |
| This compound | 12.5 | Partial Reversal | Rat | [2] |
| This compound | 25 | Complete Reversal | Rat | [2] |
| This compound | 50 | Complete Reversal | Rat | [2] |
| This compound | 100 | Complete Reversal | Rat | [2] |
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. Rodents are placed in an inescapable cylinder of water, and the time spent immobile is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
Quantitative dose-response data for this compound in the Forced Swim Test were not available in the reviewed literature. However, this is a standard test for antidepressant screening.
Preclinical Efficacy in Models of Anxiety
This compound has also been investigated for its potential anxiolytic properties. The elevated plus maze is a common behavioral test for assessing anxiety-like behavior in rodents.
Elevated Plus Maze (EPM)
The EPM consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms, reflecting a reduction in anxiety.
Specific quantitative dose-response data for this compound in the Elevated Plus Maze were not available in the reviewed literature. This test is a standard paradigm for evaluating anxiolytic-like effects.
Neurochemical Effects
In Vivo Microdialysis
Microdialysis studies in awake, freely-moving rats have been conducted to assess the effect of this compound on extracellular neurotransmitter levels.
| Treatment | Dose (mg/kg, s.c.) | Effect on Extracellular 5-HT in Frontal Cortex | Species | Reference |
| This compound (alone) | 0.1 - 0.3 | No significant change | Rat | [1] |
| Citalopram (5 mg/kg) + this compound | 0.3 | Strong potentiation of citalopram-induced 5-HT increase | Rat | [1] |
Effects on Brain-Derived Neurotrophic Factor (BDNF)
Studies have shown that treatment with this compound (NAD-299) can increase hippocampal BDNF levels in a rat model of Alzheimer's disease, suggesting a potential role in promoting neuroplasticity which is often impaired in depression.[2]
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream signaling changes, including modulation of the Extracellular signal-regulated kinase (ERK) pathway and cAMP response element-binding protein (CREB) phosphorylation. As an antagonist, this compound is expected to block these effects, leading to a disinhibition of these signaling cascades.
Caption: this compound's antagonism of the 5-HT1A receptor signaling pathway.
Experimental Protocols
In Vivo Microdialysis
-
Objective: To measure extracellular levels of serotonin in the frontal cortex of awake, freely-moving rats.
-
Animals: Male Sprague-Dawley rats.
-
Surgery: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the frontal cortex. Animals are allowed to recover for at least 48 hours.
-
Procedure: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: this compound and/or other compounds are administered systemically (e.g., subcutaneously) at specified time points.
Caption: Workflow for in vivo microdialysis experiments.
Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like effects of this compound in rodents.
-
Animals: Male mice or rats.
-
Apparatus: A transparent glass cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.
-
Procedure:
-
Pre-test session (Day 1): Animals are placed in the cylinder for a 15-minute period. This session serves to induce a state of learned immobility.
-
Test session (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), they are placed back into the cylinder for a 5-minute test session. The duration of immobility (floating passively) is recorded.
-
-
Data Analysis: The total time spent immobile during the test session is calculated and compared between treatment groups.
Elevated Plus Maze (EPM)
-
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
-
Animals: Male mice or rats.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure: Animals are administered this compound or vehicle. After a pre-treatment period, each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session. The session is recorded by a video camera.
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic for depression and anxiety. Its selective 5-HT1A receptor antagonism offers a distinct mechanism of action that can enhance serotonergic neurotransmission, particularly in combination with SSRIs. While the available data are promising, further studies are warranted to fully elucidate its dose-response relationship in behavioral models of depression and anxiety and to further detail its downstream signaling effects. The information compiled in this whitepaper provides a comprehensive foundation for researchers and drug development professionals to advance the investigation of this compound.
References
The Role of Robalzotan in Modulating Serotonin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Robalzotan (NAD-299) is a potent and highly selective antagonist of the serotonin 1A (5-HT1A) receptor. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates serotonin (5-HT) release, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided, along with visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
The serotonergic system is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and sleep. The 5-HT1A receptor, a G-protein coupled receptor, plays a pivotal role in regulating the activity of serotonin neurons. As a presynaptic autoreceptor located on the soma and dendrites of serotonin neurons in the raphe nuclei, its activation by serotonin leads to a negative feedback mechanism, inhibiting neuronal firing and subsequent serotonin release in projection areas. Postsynaptically, 5-HT1A receptors are widely distributed in brain regions such as the hippocampus, cortex, and amygdala, where they mediate the effects of serotonin on target neurons.
This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high affinity and selectivity for the 5-HT1A receptor, where it acts as a silent antagonist, meaning it lacks intrinsic agonist activity.[1] This property allows for the precise investigation of 5-HT1A receptor function and holds therapeutic promise for conditions where enhancement of serotonergic neurotransmission is desired, such as depression and anxiety disorders.[2] This guide will elucidate the molecular and physiological effects of this compound on serotonin release.
Mechanism of Action
This compound exerts its primary effect by competitively binding to and blocking 5-HT1A receptors.[3] This antagonistic action has distinct consequences at both presynaptic and postsynaptic sites.
Presynaptic Autoreceptor Blockade: By antagonizing the inhibitory 5-HT1A autoreceptors on serotonin neurons, this compound disinhibits these neurons. This leads to an increase in their firing rate and, consequently, an enhanced release of serotonin into the synaptic cleft.[4] This is a key mechanism by which this compound can potentiate serotonergic neurotransmission.
Postsynaptic Receptor Blockade: At postsynaptic sites, this compound blocks the action of serotonin on 5-HT1A heteroreceptors. The functional consequence of this action is dependent on the specific neuronal circuits involved.
The primary focus of this guide is the modulation of serotonin release, which is predominantly governed by this compound's action on presynaptic 5-HT1A autoreceptors.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the pharmacological profile and in vivo effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT1A | Reference |
| 5-HT1A | ~0.6 | - | [3] |
| Other 5-HT receptors | >240 | >400-fold | [3] |
| Other neurotransmitter receptors | >240 | >400-fold | [3] |
Table 2: In Vivo Effects of this compound on Extracellular Serotonin Levels (Microdialysis)
| Experimental Condition | Brain Region | This compound Dose | Effect on Serotonin Levels | Reference |
| This compound alone | Frontal Cortex | 0.1 - 0.3 mg/kg s.c. | No significant change | [3] |
| Pre-treatment with this compound followed by 8-OH-DPAT | Frontal Cortex | 0.3 mg/kg s.c. | Completely prevented the ~80% suppression of 5-HT release induced by 8-OH-DPAT (0.1 mg/kg s.c.) | [3] |
| Co-administration with Citalopram | Frontal Cortex | 0.3 mg/kg s.c. | Strongly potentiated the 5-HT-elevating action of citalopram (5 mg/kg s.c.) | [3] |
Table 3: In Vivo 5-HT1A Receptor Occupancy by this compound (PET)
| This compound Dose (i.v.) | Brain Region | Receptor Occupancy | Reference |
| 2 µg/kg | Monkey Brain | Dose-dependent | [4] |
| 10 µg/kg | Monkey Brain | Dose-dependent | [4] |
| 20 µg/kg | Monkey Brain | Dose-dependent | [4] |
| 100 µg/kg | Monkey Brain | 70-80% | [4] |
Table 4: Effects of this compound on Other Neurotransmitters (Microdialysis)
| Neurotransmitter | Brain Region | This compound Dose (s.c.) | Peak Increase | Reference |
| Acetylcholine | Frontal Cortex | 3 µmol/kg | 209% | [5] |
| Acetylcholine | Ventral Hippocampus | 3 µmol/kg | 221% | [5] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes (source of 5-HT1A receptors)
-
[3H]8-OH-DPAT (radioligand)
-
This compound (test compound)
-
Serotonin (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.6
-
Wash Buffer: 50 mM Tris-HCl, pH 7.6
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat hippocampal membranes by homogenization and centrifugation.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or this compound at various concentrations.
-
50 µL of [3H]8-OH-DPAT (final concentration ~1 nM).
-
100 µL of hippocampal membrane suspension.
-
-
For determining non-specific binding, add a high concentration of unlabeled serotonin (e.g., 10 µM) instead of this compound.
-
Incubate the plate at 25°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]8-OH-DPAT binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vivo Microdialysis for Serotonin Release
This protocol outlines the procedure for measuring extracellular serotonin levels in the frontal cortex of freely moving rats.[3][7]
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA/12, 2 mm membrane)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4
-
This compound, 8-OH-DPAT, Citalopram
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the frontal cortex. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Basal Level Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes into vials containing an antioxidant solution. Collect at least three consecutive stable baseline samples.
-
Drug Administration: Administer this compound and/or other test compounds (e.g., 8-OH-DPAT, citalopram) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Sample Collection: Continue collecting dialysate samples for a predetermined period after drug administration.
-
Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.
-
Data Expression: Express the results as a percentage of the mean basal serotonin concentration.
Positron Emission Tomography (PET) for Receptor Occupancy
This protocol describes the use of PET with the radioligand [11C]WAY-100635 to determine the in vivo occupancy of 5-HT1A receptors by this compound in non-human primates.[8][9]
Materials:
-
Cynomolgus monkeys
-
PET scanner
-
[11C]WAY-100635 (radioligand)
-
This compound
-
Anesthesia
Procedure:
-
Baseline Scan: Anesthetize the monkey and position it in the PET scanner. Inject a bolus of [11C]WAY-100635 intravenously and acquire dynamic PET data for 90-120 minutes.
-
Drug Administration: On a separate day, administer a specific dose of this compound intravenously.
-
Occupancy Scan: At a time corresponding to the peak plasma concentration of this compound, perform a second PET scan following the same procedure as the baseline scan.
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) in brain areas with high (e.g., cortex, raphe nuclei) and low (e.g., cerebellum, used as a reference region) 5-HT1A receptor density.
-
Quantification: Calculate the binding potential (BPND) in the ROIs for both the baseline and post-drug scans. The BPND is a measure of the density of available receptors.
-
Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula: RO (%) = 100 * (BPND_baseline - BPND_post-drug) / BPND_baseline.
Visualization of Pathways and Workflows
Signaling Pathway of the 5-HT1A Autoreceptor
References
- 1. (PDF) this compound (NAD-299), a Novel Selective 5-Ht 1A [research.amanote.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Robalzotan: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Robalzotan, also known as NAD-299 and AZD-7371, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are provided, and the signaling pathway of the 5-HT1A receptor in the context of this compound's antagonistic action is illustrated. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in serotonergic neurotransmission.
Chemical Structure and Identification
This compound is a synthetic organic compound belonging to the benzopyran class.[3] Its systematic IUPAC name is (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide. The chemical structure of this compound is characterized by a fluorinated chromene core, a dicyclobutylamino group at the chiral center, and a carboxamide functional group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide |
| Synonyms | NAD-299, AZD-7371 |
| CAS Number | 169758-66-1 |
| Molecular Formula | C₁₈H₂₃FN₂O₂ |
| Molecular Weight | 318.39 g/mol |
| SMILES | C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4 |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined values for this compound are not extensively published, predicted values provide valuable insights into its characteristics.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| pKa (strongest basic) | 9.58 | ChemAxon |
| logP | 3.29 | ChemAxon |
| Water Solubility | 0.018 mg/mL | ALOGPS |
Pharmacological Properties
This compound is a high-affinity antagonist for the 5-HT1A receptor. Its selectivity is a key feature, distinguishing it from other serotonergic agents.
Table 3: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue Source | Kᵢ (nM) |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | 0.83 |
| α₁-adrenergic | [³H]Prazosin | Rat Cortex | 130 |
| α₂-adrenergic | [³H]Rauwolscine | Rat Cortex | >10000 |
| Dopamine D₂ | [³H]Spiperone | Rat Striatum | 2800 |
| 5-HT₂ | [³H]Spiperone | Rat Cortex | 1600 |
Data sourced from Jerning E, Svantesson GT, Mohell N (1998). Receptor binding characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist. European Journal of Pharmacology, 360(2-3), 219–225.
As indicated in the table, this compound demonstrates significantly higher affinity for the 5-HT1A receptor compared to other monoaminergic receptors, underscoring its selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional properties of this compound.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is adapted from the methods described by Jerning et al. (1998).
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor.
Materials:
-
[³H]8-OH-DPAT (radioligand)
-
Rat hippocampal tissue homogenate (source of 5-HT1A receptors)
-
This compound (test compound)
-
Serotonin (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat hippocampal membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.
-
In a series of test tubes, add a constant concentration of [³H]8-OH-DPAT and varying concentrations of this compound.
-
For the determination of non-specific binding, add a high concentration of unlabeled serotonin to a separate set of tubes.
-
Add the prepared hippocampal membrane suspension to each tube to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: Adenylyl Cyclase Activity
This protocol is a general method to assess the functional antagonism of this compound at the 5-HT1A receptor.
Objective: To determine the effect of this compound on the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells expressing 5-HT1A receptors (e.g., HEK293 cells)
-
5-HT or a 5-HT1A agonist (e.g., 8-OH-DPAT)
-
This compound (test compound)
-
Forskolin (to stimulate adenylyl cyclase)
-
ATP
-
cAMP assay kit
Procedure:
-
Culture the 5-HT1A receptor-expressing cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the 5-HT1A agonist (e.g., 8-OH-DPAT) to the cells to inhibit adenylyl cyclase.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.
-
Lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Plot the cAMP concentration against the concentration of this compound to determine its ability to reverse the agonist-induced inhibition of adenylyl cyclase.
Signaling Pathways and Mechanism of Action
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[3] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound binds to the 5-HT1A receptor but does not elicit a signaling response. Instead, it blocks the binding of endogenous serotonin or other 5-HT1A agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.
Caption: this compound's antagonistic action on the 5-HT1A receptor signaling pathway.
The following diagram illustrates the experimental workflow for determining the binding affinity of this compound.
Caption: Experimental workflow for this compound's receptor binding assay.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its distinct chemical structure and favorable pharmacological profile have made it a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of serotonergic pharmacology.
References
Robalzotan (NAD-299) for Irritable Bowel Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robalzotan (also known as NAD-299 and AZD-7371) is a potent and selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor.[1][2] Initially investigated for the treatment of depression, its development was later redirected towards irritable bowel syndrome (IBS), a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits.[3][4] The rationale for exploring a 5-HT1A antagonist in IBS stems from the complex role of serotonin (5-HT) in regulating gut motility, visceral sensation, and secretion.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound for IBS, focusing on its mechanism of action, experimental protocols, and key findings. The development of this compound for IBS was ultimately discontinued due to a lack of efficacy and an unfavorable adverse event profile in a key clinical trial.[3][7]
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking 5-HT1A receptors. In the central nervous system, this action leads to an increased firing rate of serotonergic neurons in the dorsal raphe nucleus.[1][2][4] In the context of the gastrointestinal tract, the role of 5-HT1A receptors is less defined but is implicated in the modulation of visceral pain and motility. The therapeutic hypothesis for IBS was that by antagonizing 5-HT1A receptors, this compound could potentially normalize visceral sensitivity and gut function.
Preclinical Research in Irritable Bowel Syndrome Models
Animal Model of Visceral Pain: Colorectal Distension (CRD) in Rats
A key preclinical study evaluated the effect of this compound on visceral pain in a rat model of colorectal distension (CRD), a standard method to assess visceral hypersensitivity relevant to IBS.[7]
Experimental Protocol:
-
Animal Subjects: Male Sprague-Dawley rats were used.
-
Visceromotor Response (VMR) Measurement: Electromyographic (EMG) electrodes were implanted into the external oblique abdominal musculature to record the VMR, a quantifiable measure of visceral pain.
-
Colorectal Distension (CRD): A balloon catheter was inserted into the colorectum. Phasic colorectal distensions were performed at a constant pressure (e.g., 60 mm Hg) for a defined duration (e.g., 10 seconds) with a rest period between distensions.
-
Drug Administration: this compound was administered intravenously (i.v.) or orally (p.o.) at various doses prior to the CRD procedure.
-
Data Analysis: The EMG signal was rectified and integrated to quantify the VMR. The area under the curve (AUC) of the VMR during distension was calculated and compared between drug-treated and vehicle-treated groups. The dose required to produce a 50% reduction in the VMR (ED50) was determined.[7]
Quantitative Data from Preclinical Studies:
| Compound | Administration Route | ED50 (inhibition of VMR) | Species | Reference |
| This compound (AZD7371) | Intravenous (i.v.) | 10.1 µg/kg | Rat | [7] |
| This compound (AZD7371) | Oral (p.o.) | 0.28 mg/kg | Rat | [7] |
Signaling Pathway of 5-HT1A Receptor Antagonism in the Gut
The precise signaling cascade of 5-HT1A receptor antagonism in the enteric nervous system as it relates to IBS is not fully elucidated. However, based on the general understanding of 5-HT signaling in the gut, a proposed pathway is illustrated below. 5-HT released from enterochromaffin (EC) cells can act on various receptors, including presynaptic 5-HT1A autoreceptors on enteric neurons, to modulate neurotransmitter release and, consequently, gut motility and sensation. By blocking these receptors, this compound was hypothesized to disinhibit certain neuronal pathways.
Figure 1. Proposed mechanism of this compound in the enteric nervous system.
Clinical Research in Irritable Bowel Syndrome
A pivotal phase II, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with IBS.[3]
Experimental Protocol:
-
Study Population: 599 patients meeting the Rome II criteria for IBS were randomized. The study included patients with diarrhea-predominant (IBS-D), constipation-predominant (IBS-C), and alternating (IBS-A) subtypes.
-
Treatment Arms:
-
This compound 5 mg twice daily
-
This compound 20 mg twice daily
-
Placebo twice daily
-
-
Treatment Duration: 12 weeks.
-
Primary Efficacy Endpoint: The proportion of patients reporting adequate relief of their overall IBS symptoms for at least 2 of the 4 weeks in the last month of treatment.
-
Secondary Endpoints: Assessments of individual IBS symptoms (abdominal pain/discomfort, bloating, stool frequency, and consistency) and quality of life using validated questionnaires.
-
Data Collection: Patients maintained daily diaries to record their symptoms.
Quantitative Data from the Clinical Trial:
| Outcome Measure | This compound 5 mg (n=199) | This compound 20 mg (n=201) | Placebo (n=199) | p-value | Reference |
| Primary Endpoint | |||||
| Adequate Relief (Month 3) | 39.2% | 38.3% | 40.2% | Not Significant | [3] |
| Adverse Events | |||||
| Any Adverse Event | 48.2% | 58.7% | 39.7% | - | [3] |
| CNS-related Adverse Events | 12.6% | 23.9% | 6.5% | - | [3] |
| Dizziness | 5.5% | 12.9% | 2.5% | - | [3] |
| Nausea | 6.0% | 8.0% | 4.0% | - | [3] |
| Headache | 6.5% | 7.5% | 5.0% | - | [3] |
Note: The clinical trial was prematurely terminated due to the emergence of central nervous system (CNS)-related adverse events, including hallucinations or hallucination-like events, in the this compound treatment groups.[3]
Experimental Workflow of the this compound Phase II Clinical Trial
Figure 2. Workflow of the Phase II clinical trial of this compound in IBS.
Discussion and Conclusion
The investigation of this compound for the treatment of irritable bowel syndrome represents a rational, yet ultimately unsuccessful, drug development effort. The preclinical data in a rat model of visceral pain were promising, demonstrating a dose-dependent reduction in the visceromotor response to colorectal distension.[7] This suggested a potential for this compound to alleviate the abdominal pain associated with IBS.
However, these promising preclinical findings did not translate into clinical efficacy. The Phase II clinical trial in a large cohort of IBS patients failed to show a significant improvement in the primary endpoint of adequate relief of overall IBS symptoms compared to placebo.[3] Furthermore, the emergence of concerning CNS-related adverse events, including hallucinations, at the tested doses led to the premature termination of the study and the discontinuation of this compound's development for IBS.[3]
This outcome underscores the challenges in translating preclinical visceral analgesia models to clinical efficacy in a complex and heterogeneous disorder like IBS. It also highlights the importance of carefully considering the central effects of a drug, even when the primary target is in the periphery. For researchers and drug developers, the story of this compound serves as a valuable case study in the complexities of targeting the serotonin system for functional gastrointestinal disorders. Future research in this area may benefit from a more nuanced understanding of the specific roles of 5-HT receptor subtypes in different patient populations and the development of peripherally-restricted compounds to minimize central nervous system side effects.
References
- 1. jnmjournal.org [jnmjournal.org]
- 2. [PDF] 5-HT system in the gut: roles in the regulation of visceral sensitivity and motor functions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. painsa.org.za [painsa.org.za]
- 6. A randomized, double-blind, placeb ... | Article | H1 Connect [archive.connect.h1.co]
- 7. researchgate.net [researchgate.net]
Preclinical Profile and Mechanistic Insights of Robalzotan: A Technical Overview
Disclaimer: This document summarizes publicly available preclinical data for Robalzotan (also known as NAD-299 or AZD-7371). As of November 2025, a comprehensive review of scientific literature and clinical trial registries did not yield publicly available quantitative data from early-phase human clinical trials. Therefore, the information presented herein is based on non-clinical studies.
Introduction
This compound is an experimental small molecule that has been investigated for its potential therapeutic application in anxiety and depression.[1] It is characterized as a selective antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A).[1] This technical guide provides a summary of the available preclinical data, focusing on its mechanism of action and findings from early research.
Core Compound Details
| Feature | Description |
| Generic Name | This compound |
| DrugBank Accession Number | DB06538 |
| Alternative Names | NAD-299, AZD-7371 |
| Chemical Formula | C18H23FN2O2 |
| Modality | Small Molecule |
| Therapeutic Investigational Areas | Anxiety disorders, Depression |
| Mechanism of Action | 5-hydroxytryptamine receptor 1A (5-HT1A) antagonist |
Preclinical Pharmacodynamics
Preclinical studies have primarily focused on elucidating the effects of this compound on the serotonergic system. Research in rat models has demonstrated that this compound can counteract the inhibitory effects of selective serotonin reuptake inhibitors (SSRIs) on serotonergic neuron firing.[2]
Experimental Protocol: In Vivo Electrophysiology in Rats
-
Objective: To determine the effect of this compound on the firing rate of 5-HT neurons in the dorsal raphe nucleus, alone and in combination with an SSRI (citalopram or paroxetine).[2]
-
Animal Model: Male Sprague-Dawley rats.[2]
-
Procedure:
-
Rats were anesthetized, and a recording electrode was lowered into the dorsal raphe nucleus to record the extracellular activity of single 5-HT neurons.[2]
-
A stable baseline firing rate of a single 5-HT neuron was established.[2]
-
An SSRI (citalopram at 300 µg/kg i.v. or paroxetine at 100 µg/kg i.v.) was administered to induce inhibition of the neuron's firing rate.[2]
-
Following the SSRI-induced inhibition, this compound was administered intravenously at various doses (12.5, 25, 50, 100 µg/kg) to observe its effect on the firing rate.[2]
-
In separate experiments, this compound (5 and 50 µg/kg, i.v.) was administered alone to assess its direct effect on 5-HT neuron firing.[2]
-
-
Key Findings:
These findings suggest that by blocking the 5-HT1A autoreceptors, this compound may prevent the negative feedback mechanism that limits serotonin release, potentially enhancing the therapeutic effects of SSRIs.[2]
Mechanism of Action: 5-HT1A Receptor Antagonism
This compound acts as an antagonist at 5-HT1A receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylate cyclase activity.[1] By blocking these receptors, this compound is hypothesized to disinhibit the neuron, leading to increased neuronal firing and serotonin release.
Proposed Signaling Pathway of 5-HT1A Receptor and this compound Action
The following diagram illustrates the proposed signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Caption: Proposed mechanism of this compound at the 5-HT1A receptor.
Experimental Workflow: Preclinical Evaluation
The general workflow for the preclinical assessment of a compound like this compound involves several stages to determine its pharmacological profile before consideration for human trials.
Caption: General preclinical drug development workflow.
Conclusion
The available preclinical data for this compound indicate that it is a selective 5-HT1A receptor antagonist that can modulate the activity of serotonergic neurons. The findings from in vivo rat studies support its proposed mechanism of action. However, without publicly available data from human clinical trials, a comprehensive understanding of its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans cannot be established. Further research and publication of clinical trial results would be necessary to determine the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for Robalzotan Dosage in In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robalzotan, also known as NAD-299, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] It has been investigated for its potential as an antidepressant and for the treatment of other central nervous system disorders.[2] this compound's mechanism of action involves blocking presynaptic 5-HT1A autoreceptors, which leads to an increase in the firing rate of serotonergic neurons and enhanced serotonin release, particularly when co-administered with selective serotonin reuptake inhibitors (SSRIs).[1][3] This document provides detailed application notes and protocols for the use of this compound in in vivo studies in rats, focusing on dosage, administration routes, and relevant experimental procedures.
Data Presentation
Table 1: Summary of this compound Dosages in Rats for In Vivo Studies
| Route of Administration | Dosage Range | Experimental Model/Application | Key Findings | Reference(s) |
| Intravenous (i.v.) | 5 - 100 µg/kg | Electrophysiology (Dorsal Raphe Nucleus) | Increased firing rate of 5-HT neurons.[1][3] Completely reversed the inhibitory effect of citalopram and paroxetine on 5-HT neuron firing.[3] | [1],[3] |
| Subcutaneous (s.c.) | 0.1 - 0.3 mg/kg | In vivo Microdialysis (Frontal Cortex) | Did not significantly change extracellular 5-HT levels alone but potentiated the 5-HT-elevating effect of citalopram.[4] | [4] |
| Subcutaneous (s.c.) | 0.3, 1, 3 µmol/kg | In vivo Microdialysis (Frontal Cortex & Hippocampus) | Dose-dependent increase in extracellular acetylcholine levels. |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline [0.9% NaCl], acidified saline)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure for Intravenous (i.v.) or Subcutaneous (s.c.) Administration:
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. For example, to prepare a 10 µg/mL solution, dissolve 10 µg of this compound in 1 mL of vehicle.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.
-
Draw the required volume of the solution into a sterile syringe for administration. The injection volume should be adjusted based on the animal's body weight (e.g., 1 mL/kg).
Note on Vehicle Selection: The choice of vehicle can impact the solubility and stability of the compound. While saline is commonly used, some studies have utilized acidified saline.[7] It is recommended to perform small-scale solubility tests to determine the optimal vehicle for your specific batch of this compound.
In Vivo Electrophysiology: Single-Unit Recordings of Dorsal Raphe Nucleus Neurons
Objective: To assess the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
Animal Model: Male Sprague-Dawley rats (250-350 g).
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate, urethane).
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the brain surface above the DRN.
-
Lower a recording microelectrode into the DRN to isolate single-unit activity of presumed serotonergic neurons based on their characteristic slow and regular firing pattern.
-
Once a stable baseline firing rate is established for at least 5 minutes, administer this compound intravenously via a lateral tail vein catheter.
-
Record the neuronal firing rate continuously before, during, and after drug administration.
-
Analyze the data by comparing the firing rate during the baseline period to the post-injection period.
In Vivo Microdialysis: Measurement of Extracellular Neurotransmitters
Objective: To measure the effect of this compound on extracellular levels of serotonin (5-HT) and/or acetylcholine (ACh) in specific brain regions (e.g., frontal cortex, hippocampus).
Animal Model: Male Wistar or Sprague-Dawley rats (280-350 g).
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex).[7][8]
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 24-48 hours.[4][8]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]
-
Collect baseline dialysate samples for at least 60-120 minutes to ensure stable neurotransmitter levels.
-
Administer this compound via the desired route (e.g., subcutaneous injection).
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.[8]
-
Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Behavioral Assessment: Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like effects of this compound.
Animal Model: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually in a transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Allow the rat to swim for 15 minutes.
-
After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle at the desired dose and route 30-60 minutes before the test session.[2]
-
Place the rat back into the swim tank for a 5-minute session.[3]
-
Record the entire session with a video camera.
-
Score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
-
An antidepressant-like effect is indicated by a significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group.
-
Mandatory Visualizations
Caption: this compound blocks inhibitory presynaptic 5-HT1A autoreceptors.
Caption: A typical workflow for preclinical evaluation of this compound in rats.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oral gavage administration: Topics by Science.gov [science.gov]
- 6. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apparent absolute oral bioavailability in excess of 100% for a vitronectin receptor antagonist (SB-265123) in rat. I. Investigation of potential experimental and mechanistic explanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of Robalzotan in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intravenous (IV) administration of Robalzotan to mice, a potent and selective 5-HT1A receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to investigate the pharmacological effects of this compound.
Introduction
This compound (also known as NAD-299) is a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor subtype 1A (5-HT1A).[1] By blocking this receptor, this compound can prevent the autoreceptor-mediated inhibition of serotonin release, a mechanism that has been explored for its potential in treating depression and anxiety disorders.[1][2][3] Preclinical research, primarily in rodents, has been instrumental in characterizing the pharmacological profile of this compound. Intravenous administration is a key route for delivering this compound in experimental settings, ensuring rapid and complete bioavailability.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the intravenous administration of this compound and other 5-HT1A receptor ligands in rodents, derived from published literature. This data can serve as a reference for dose selection and study design.
| Parameter | Value | Species | Notes | Reference |
| This compound Dosage | 5 - 100 µg/kg | Rat | Dose-dependently reversed the inhibitory effect of citalopram on 5-HT neuron firing. | [2] |
| WAY-100635 (another 5-HT1A antagonist) Administration | Intravenous | Mouse | Used for in vivo receptor binding studies. | [4] |
| Recommended IV Bolus Injection Volume | 5 ml/kg | Mouse | General guideline for maximum bolus IV injection. | [5] |
| Recommended IV Continuous Infusion Rate | 4 ml/kg/hour | Mouse | General guideline for maximum continuous IV infusion. | [5] |
Experimental Protocols
Materials
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Mouse restraint device
-
27-30 gauge needles
-
1 ml syringes
-
Warming lamp or pad
-
70% ethanol
This compound Solution Preparation
-
Determine the required concentration: Based on the desired dose (e.g., in µg/kg) and the injection volume (e.g., 5 ml/kg), calculate the required concentration of the this compound solution.
-
Weigh the compound: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolve in vehicle: Dissolve the powder in sterile 0.9% saline. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Sterile filter: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage.
Intravenous Administration Procedure (Tail Vein Injection)
-
Animal Preparation:
-
Acclimatize mice to the experimental environment to minimize stress.
-
Warm the mouse using a warming lamp or pad for a few minutes to dilate the tail veins, making them more visible and accessible.
-
-
Restraint:
-
Place the mouse in a suitable restraint device, ensuring the tail is accessible.
-
-
Vein Identification:
-
Wipe the tail with 70% ethanol to clean the injection site and improve vein visualization.
-
The lateral tail veins are located on either side of the tail.
-
-
Injection:
-
Load the syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Once the needle is correctly positioned within the vein (a small amount of blood may enter the needle hub), slowly inject the solution.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.
-
-
Post-Injection Care:
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Visualizations
Caption: Workflow for IV administration of this compound in mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Robalzotan in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robalzotan (also known as NAD-299 or AZD-7371) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] In preclinical studies, it has demonstrated the ability to counteract the inhibitory effects of selective serotonin reuptake inhibitors (SSRIs) on serotonergic neuron firing.[2][3][4] This mechanism suggests potential utility as a monotherapy or an adjunctive therapy for major depressive disorder. These application notes provide an overview of the use of this compound in common rodent models of depression, specifically the Forced Swim Test (FST) and the Tail Suspension Test (TST).
While the neurochemical and electrophysiological effects of this compound are documented, comprehensive dose-response data from behavioral studies such as the FST and TST are not widely available in peer-reviewed literature. Therefore, the following protocols are based on established methodologies for these tests and data from other 5-HT1A receptor antagonists. The data presented in the tables are illustrative examples to guide researchers in structuring their own findings.
Mechanism of Action
This compound is a selective antagonist of the 5-HT1A receptor.[1] 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions. Activation of presynaptic 5-HT1A autoreceptors inhibits the firing of serotonin neurons and reduces serotonin release. SSRIs acutely increase serotonin levels in the synapse, which can lead to a feedback inhibition of serotonin neurons via these autoreceptors. This compound blocks these autoreceptors, thereby preventing this feedback inhibition and leading to a more robust increase in serotonergic neurotransmission when co-administered with an SSRI.[2][3][4] By itself, this compound can also increase the firing rate of serotonin cells.[2][3]
Data Presentation
Quantitative data from studies using this compound in rodent models of depression should be summarized in a clear and structured format to allow for easy comparison across different doses and treatment groups. Below are example tables for presenting data from the Forced Swim Test and Tail Suspension Test.
Note: The following data are illustrative and intended as a template for data presentation. Specific values for this compound are not currently available in the public domain.
Table 1: Illustrative Example of this compound Effects in the Rodent Forced Swim Test
| Treatment Group | Dose (mg/kg, s.c.) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 180 ± 10.5 |
| This compound | 0.1 | 10 | 165 ± 9.8 |
| This compound | 0.3 | 10 | 140 ± 8.2 |
| This compound | 1.0 | 10 | 115 ± 7.5 |
| Imipramine (Positive Control) | 20 | 10 | 100 ± 6.9 |
| p < 0.05, **p < 0.01 compared to Vehicle group. |
Table 2: Illustrative Example of this compound Effects in the Rodent Tail Suspension Test
| Treatment Group | Dose (mg/kg, i.v.) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 12 | 150 ± 12.3 |
| This compound | 0.01 | 12 | 140 ± 11.1 |
| This compound | 0.05 | 12 | 110 ± 9.5 |
| This compound | 0.1 | 12 | 85 ± 7.8 |
| Desipramine (Positive Control) | 15 | 12 | 75 ± 6.4 |
| p < 0.05, **p < 0.01 compared to Vehicle group. |
Experimental Protocols
General Considerations for Drug Administration
-
Vehicle Selection: The choice of vehicle for this compound should be based on its solubility and the route of administration. For subcutaneous or intravenous injection, sterile saline (0.9% NaCl) or a buffered solution is commonly used. It is crucial to establish that the vehicle alone does not produce any significant behavioral effects.
-
Route of Administration: this compound has been administered intravenously (i.v.) and subcutaneously (s.c.) in rodent studies.[2][3] The choice of route will depend on the desired pharmacokinetic profile.
-
Timing of Administration: The timing of drug administration relative to the behavioral test is critical. For acute studies, administration is typically 30-60 minutes before the test.
Protocol 1: Forced Swim Test (FST) in Rats
The FST is a widely used model to assess antidepressant-like activity.[5] The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatments typically reduce the duration of immobility.
Materials:
-
Cylindrical containers (40-60 cm high, 20 cm diameter)
-
Water (23-25°C) filled to a depth of 30 cm
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Imipramine)
-
Syringes and needles for administration
-
Towels for drying the animals
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
Procedure:
-
Habituation (Day 1):
-
Gently place each rat individually into a cylinder filled with water for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This pre-exposure increases immobility on the test day.
-
-
Drug Administration (Day 2):
-
Administer this compound, vehicle, or a positive control at the desired dose and route of administration. Typically, subcutaneous injections are given 30-60 minutes before the test.
-
-
Test Session (Day 2):
-
24 hours after the habituation session, place the rat back into the water-filled cylinder for a 5-minute test session.
-
Record the entire 5-minute session for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and swimming movements, with the animal making only small movements necessary to keep its head above water.
-
Alternatively, use automated video tracking software to score immobility.
-
Protocol 2: Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair model used for screening antidepressant drugs.[6][7] The test involves suspending mice by their tails, and the duration of immobility is measured.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Desipramine)
-
Syringes and needles for administration
-
Sound-attenuating chamber (optional, to minimize external stimuli)
-
Video recording and analysis software (optional)
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound, vehicle, or a positive control at the desired dose and route of administration. Intravenous or subcutaneous injections are typically given 30-60 minutes before the test.
-
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar. The mouse's body should be approximately 20-30 cm above the floor.
-
-
Test Session:
-
The test duration is typically 6 minutes.
-
Record the session for subsequent scoring.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should measure the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Automated systems can also be used to quantify immobility.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the serotonin synapse.
Experimental Workflow: Forced Swim Test
Caption: Experimental workflow for the Forced Swim Test.
Logical Relationship: this compound's Antidepressant Hypothesis
Caption: Logical flow of this compound's hypothesized antidepressant effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 5HT1A Activation on Depression Profile Following 5-HT Depletion in Rats Lacking Social Attachment Since Weanling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Robalzotan in PET Imaging of 5-HT1A Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to determine the receptor occupancy of the 5-HT1A receptor by robalzotan (also known as NAD-299). This compound is a selective 5-HT1A receptor antagonist, and quantifying its engagement with its target in the brain is crucial for dose-finding studies and understanding its pharmacokinetic/pharmacodynamic relationship in drug development.[1]
Introduction to 5-HT1A Receptor and this compound
The serotonin 1A (5-HT1A) receptor is a subtype of serotonin receptor extensively implicated in the pathophysiology of various neuropsychiatric disorders, including anxiety and depression.[1] As such, it is a significant target for novel therapeutic agents. This compound is a potent and selective antagonist of the 5-HT1A receptor.[2] PET imaging offers a non-invasive method to quantify the in-vivo occupancy of these receptors by this compound, providing critical information for clinical trial design and drug dosage optimization.[1]
Principle of PET Receptor Occupancy Studies
PET receptor occupancy studies typically involve a baseline scan and a post-drug administration scan using a specific radioligand.[3] The baseline scan measures the density of available receptors before the administration of the competing drug. Following the administration of a drug like this compound, a second PET scan is performed with the same radioligand. The reduction in the radioligand's binding to the receptor in the post-drug scan is used to calculate the percentage of receptors occupied by the drug.[3]
For 5-HT1A receptor occupancy studies with this compound, a commonly used radioligand is [carbonyl-¹¹C]WAY-100635, a potent and selective 5-HT1A receptor antagonist.[1][4]
Data Presentation
The quantitative data from PET imaging studies of this compound can be summarized to show the relationship between the administered dose, plasma concentration, and the resulting 5-HT1A receptor occupancy.
| Species | Drug | Radioligand | Dose of this compound (IV) | Mean 5-HT1A Receptor Occupancy (%) | Brain Region(s) |
| Cynomolgus Monkey | This compound | [carbonyl-¹¹C]WAY-100635 | 2 µg/kg | Not specified | Neocortex, Hippocampus |
| Cynomolgus Monkey | This compound | [carbonyl-¹¹C]WAY-100635 | 10 µg/kg | ~25% | Neocortex, Hippocampus |
| Cynomolgus Monkey | This compound | [carbonyl-¹¹C]WAY-100635 | 20 µg/kg | ~50% | Neocortex, Hippocampus |
| Cynomolgus Monkey | This compound | [carbonyl-¹¹C]WAY-100635 | 100 µg/kg | 70-80% | Neocortex, Hippocampus |
| Data synthesized from a study in cynomolgus monkeys.[1] |
Experimental Protocols
Radiosynthesis of [carbonyl-¹¹C]WAY-100635
A fully automated, one-pot synthesis is a common method for the production of [carbonyl-¹¹C]WAY-100635.[4][5]
Materials:
-
[¹¹C]CO₂ produced from a cyclotron
-
Precursor: N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide
-
Grignard reagent
-
Solvents and reagents for purification (e.g., HPLC solvents)
-
Automated synthesis module
Procedure:
-
Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target.
-
Trapping and Conversion: The produced [¹¹C]CO₂ is trapped and converted to a reactive intermediate, often using a Grignard reagent.
-
Carbonylation Reaction: The reactive [¹¹C] intermediate is reacted with the precursor molecule to form [carbonyl-¹¹C]WAY-100635.
-
Purification: The crude product is purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified [carbonyl-¹¹C]WAY-100635 is formulated in a physiologically compatible solution for injection. The entire process is typically completed within 45-50 minutes, with a radiochemical purity of >99%.[4][5][6]
Preclinical PET Imaging Protocol (Non-Human Primate)
This protocol is based on studies conducted in cynomolgus monkeys.[1]
Animal Preparation:
-
Fast the animal overnight before the PET scan.
-
Anesthetize the animal (e.g., with ketamine and maintained with isoflurane).
-
Place an intravenous catheter for radioligand and drug administration.
-
Position the animal in the PET scanner with its head immobilized.
-
Monitor vital signs throughout the procedure.[7]
PET Imaging Procedure:
-
Baseline Scan:
-
Administer a bolus injection of [carbonyl-¹¹C]WAY-100635 intravenously.
-
Acquire dynamic PET data for a duration of 90-120 minutes.
-
Collect arterial blood samples at regular intervals to measure radioactivity and for metabolite analysis.
-
-
This compound Administration:
-
Administer the desired dose of this compound intravenously.
-
-
Post-dosing Scan:
-
After a predetermined time following this compound administration, perform a second PET scan identical to the baseline scan, including the injection of [carbonyl-¹¹C]WAY-100635.
-
PET Data Analysis for Receptor Occupancy
Image Reconstruction and Processing:
-
Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET images with anatomical MRI scans for accurate delineation of brain regions of interest (ROIs), such as the neocortex, hippocampus, and cerebellum (as a reference region).
-
Generate time-activity curves (TACs) for each ROI.
Calculation of Receptor Occupancy:
Two common methods for calculating receptor occupancy are the equilibrium-ratio analysis and the simplified reference tissue model (SRTM).
a) Equilibrium-Ratio Analysis: This method is used when a state of pseudo-equilibrium is reached for the radioligand distribution.[3]
-
Determine the specific binding in the target region (e.g., hippocampus) by subtracting the radioactivity in the reference region (cerebellum) from the target region at equilibrium for both the baseline and post-robalzotan scans.
-
Calculate the receptor occupancy (RO) using the following formula: RO (%) = [ (Specific Binding_baseline - Specific Binding_post-drug) / Specific Binding_baseline ] * 100
b) Simplified Reference Tissue Model (SRTM): The SRTM is a kinetic model that does not require arterial blood sampling, using a reference region devoid of specific binding instead.[8][9][10]
-
Fit the TACs of the target and reference regions to the SRTM to estimate the binding potential (BP_ND) for both the baseline and post-robalzotan scans. BP_ND is the ratio of specifically bound radioligand to the non-displaceable radioligand in the tissue at equilibrium.
-
Calculate the receptor occupancy (RO) using the following formula: RO (%) = [ (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline ] * 100[11]
Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunit of the G-protein can also modulate other effectors, including ion channels.[12][13]
References
- 1. PET-Determination of this compound (NAD-299) induced 5-HT(1A) receptor occupancy in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fully automated one-pot synthesis of [carbonyl-11C]WAY-100635 for clinical PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis procedure for routine production of [carbonyl-11C]desmethyl-WAY-100635 [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Simplified Reference Tissue Model for PET Receptor Studies | Semantic Scholar [semanticscholar.org]
- 10. R: The Simplified Reference Tissue Model [search.r-project.org]
- 11. A Small-Animal Pharmacokinetic/Pharmacodynamic PET Study of Central Serotonin 1A Receptor Occupancy by a Potential Therapeutic Agent for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Microdialysis-Based Measurement of Neurotransmitter Levels with Robalzotan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robalzotan (also known as NAD-299) is a potent and selective antagonist of the 5-HT1A receptor.[1] This receptor subtype plays a crucial role in the regulation of serotonin (5-HT) release through an autoreceptor-mediated negative feedback mechanism.[1][2] By blocking these autoreceptors, this compound can prevent the inhibition of serotonin release, making it a valuable tool for studying the serotonergic system and a potential therapeutic agent for conditions like depression and anxiety.[1][2][3] Microdialysis is a widely used in vivo technique to monitor the levels of extracellular neurotransmitters in specific brain regions of awake, freely-moving animals.[3][4][5] This document provides a detailed protocol for utilizing microdialysis to measure neurotransmitter levels, particularly serotonin, following the administration of this compound.
Key Signaling Pathway: this compound's Mechanism of Action
This compound acts as a selective antagonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and at postsynaptic 5-HT1A receptors in various brain regions. In the context of microdialysis studies measuring serotonin release, its primary effect is the blockade of the autoreceptor-mediated negative feedback loop. When serotonin is released into the synapse, it typically binds to these autoreceptors, which in turn inhibits further serotonin release. By blocking this binding, this compound effectively disinhibits the neuron, leading to an increased firing rate and consequently, a greater release of serotonin into the extracellular space.[2][6] This effect is particularly pronounced when combined with a selective serotonin reuptake inhibitor (SSRI) like citalopram, which increases synaptic serotonin concentration.[1][2][3]
Experimental Protocols
This section outlines a detailed methodology for an in vivo microdialysis experiment in rats to measure changes in extracellular serotonin levels in the frontal cortex following this compound administration.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Microdialysis Probes: Concentric-style probes with a 2-4 mm membrane length (e.g., CMA 7)[6]
-
Surgical Supplies: Stereotaxic apparatus, anesthesia (e.g., isoflurane), dental cement, surgical tools.
-
Perfusion Solution (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2), filtered and degassed.
-
This compound: Dissolved in a suitable vehicle (e.g., saline or a small amount of DMSO followed by saline).
-
Citalopram (optional): For co-administration studies.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-EC).[1][2]
-
Fraction Collector: For automated sample collection.
Experimental Workflow
Detailed Methodologies
a. Stereotaxic Surgery and Probe Implantation
-
Anesthetize the rat using isoflurane (or another appropriate anesthetic).
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and identify the coordinates for the desired brain region (e.g., frontal cortex).
-
Drill a small hole in the skull at the target coordinates.
-
Slowly lower the microdialysis probe to the target depth.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment to minimize the effects of acute tissue trauma.[3]
b. Microdialysis Procedure
-
On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[4]
-
Allow for an equilibration period of at least 1-2 hours.
-
Begin collecting baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.
-
Administer this compound via the desired route (e.g., subcutaneous injection).
-
Continue collecting dialysate samples for a predetermined period post-injection to monitor changes in neurotransmitter concentrations.
-
For co-administration studies, citalopram can be administered prior to this compound.[3]
c. Sample Analysis (HPLC-EC)
-
Analyze the collected dialysate samples for serotonin and its metabolite, 5-HIAA, using an HPLC-EC system.[1]
-
The system should be optimized for the detection of monoamines.
-
Quantify the neurotransmitter concentrations by comparing the peak areas in the samples to those of known standards.
d. Data Analysis
-
Express the neurotransmitter concentrations as a percentage of the mean baseline levels.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes observed after drug administration.
e. Histological Verification
-
At the end of the experiment, euthanize the animal.
-
Perfuse the brain with a fixative (e.g., paraformaldehyde).
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo microdialysis studies investigating the effects of this compound on extracellular serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the rat frontal cortex.
Table 1: Effect of this compound on Basal Extracellular 5-HT and 5-HIAA Levels
| Dosage (SC) | Change in Extracellular 5-HT | Change in Extracellular 5-HIAA | Reference |
| 0.1 mg/kg | No significant change | No significant change | [3] |
| 0.3 mg/kg | No significant change | No significant change | [3] |
SC: Subcutaneous administration
Table 2: Effect of this compound in Combination with a 5-HT1A Agonist (8-OH-DPAT)
| Treatment | Maximal Effect on Extracellular 5-HT (% of baseline) | Reference |
| 8-OH-DPAT (0.1 mg/kg SC) | ~20% (suppression) | [3] |
| This compound (0.3 mg/kg SC) + 8-OH-DPAT (0.1 mg/kg SC) | Complete prevention of 8-OH-DPAT-induced suppression | [3] |
This demonstrates this compound's ability to block the 5-HT1A autoreceptor-mediated decrease in serotonin release.
Table 3: Effect of this compound in Combination with an SSRI (Citalopram)
| Treatment | Maximal Effect on Extracellular 5-HT (% of baseline) | Reference |
| Citalopram (5 mg/kg SC) | Potentiated increase in 5-HT | [3] |
| This compound (0.3 mg/kg SC) + Citalopram (5 mg/kg SC) | Strong potentiation of the citalopram-induced 5-HT elevation | [3] |
This highlights the synergistic effect of blocking both serotonin reuptake and autoreceptor-mediated feedback inhibition.
Conclusion
The combination of in vivo microdialysis and the selective 5-HT1A antagonist this compound provides a powerful experimental paradigm for investigating the dynamics of the serotonergic system. The detailed protocol and summarized data presented here offer a comprehensive guide for researchers aiming to utilize this approach in their studies of neurotransmission and in the development of novel therapeutics targeting the serotonin system. Careful adherence to the described methodologies is crucial for obtaining reliable and reproducible results.
References
- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 2. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Passive Avoidance Testing with Robalzotan
These application notes provide a comprehensive overview and detailed protocol for utilizing Robalzotan, a selective 5-HT1A receptor antagonist, in the passive avoidance test. This information is intended for researchers, scientists, and drug development professionals investigating learning and memory.
Introduction
The passive avoidance test is a widely used behavioral paradigm to assess fear-motivated learning and memory in rodents. The test relies on the animal's innate preference for a dark environment over a brightly lit one. During training, the animal receives an aversive stimulus (e.g., a mild foot shock) upon entering the dark compartment. The retention of this association is then evaluated by measuring the latency to enter the dark compartment at a later time. A longer latency is indicative of better memory of the aversive event.
This compound (also known as NAD-299) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptor is implicated in the modulation of cognitive processes, and its antagonists are being investigated for their potential to enhance memory and treat cognitive deficits.[1][2] One application of this compound in the passive avoidance test is to investigate its ability to reverse memory impairments induced by agents like scopolamine, a muscarinic receptor antagonist known to cause amnesia.[1][2]
Mechanism of Action: this compound and the 5-HT1A Receptor
This compound exerts its effects by blocking the action of serotonin at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation by an agonist, typically lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] By antagonizing this receptor, this compound prevents this inhibitory signaling cascade. The blockade of 5-HT1A receptors can lead to an enhancement of cholinergic neurotransmission, which is crucial for learning and memory processes.[6]
Signaling Pathway of 5-HT1A Receptor Antagonism by this compound
Caption: Signaling pathway of 5-HT1A receptor antagonism by this compound.
Experimental Protocol: Passive Avoidance Test
This protocol describes a typical step-through passive avoidance procedure in rats.
Apparatus
The passive avoidance apparatus consists of two compartments: a brightly illuminated "safe" compartment and a dark "aversive" compartment. The compartments are separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.
Experimental Workflow
Caption: General experimental workflow for the passive avoidance test.
Detailed Procedure
1. Habituation (Day 1)
-
Place each rat individually in the illuminated compartment of the apparatus, facing away from the guillotine door.
-
Allow the animal to explore the compartment for a set period (e.g., 60 seconds).
-
Raise the guillotine door to allow access to the dark compartment.
-
Once the rat enters the dark compartment with all four paws, close the door.
-
Return the animal to its home cage.
-
Clean the apparatus thoroughly between each animal to remove any olfactory cues.[7]
2. Drug Administration
-
Administer this compound, scopolamine, or vehicle control at the appropriate time before the training phase. The timing will depend on the pharmacokinetic properties of the compounds. For example, scopolamine is often administered 20-30 minutes before training.[8]
3. Training (Acquisition Trial)
-
Approximately 30 minutes after drug administration, place the rat in the illuminated compartment.
-
After a brief acclimatization period (e.g., 5 seconds), open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds).[9]
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
Return the animal to its home cage immediately after the shock.
4. Retention Test (24 hours later)
-
Place the rat back into the illuminated compartment.
-
After a 5-second acclimatization period, open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency) up to a maximum cut-off time (e.g., 300 seconds). No foot shock is delivered during the retention test.
-
A longer step-through latency in the retention test compared to the training trial indicates successful memory of the aversive stimulus.
Data Presentation
Quantitative data from passive avoidance studies are typically presented as the mean ± standard error of the mean (SEM) for the step-through latency in both the acquisition and retention phases.
Example Data Table: Effect of this compound on Scopolamine-Induced Memory Impairment
The following table is a representative example based on the expected outcomes of such an experiment.
| Treatment Group | Dose (mg/kg, s.c.) | N | Acquisition Latency (s) (Mean ± SEM) | Retention Latency (s) (Mean ± SEM) |
| Vehicle + Saline | - | 10 | 15.2 ± 2.1 | 250.5 ± 25.3 |
| Vehicle + Scopolamine | 0.3 | 10 | 16.5 ± 2.5 | 85.3 ± 15.8* |
| This compound + Scopolamine | 0.1 | 10 | 15.8 ± 2.3 | 180.1 ± 20.1# |
| This compound + Scopolamine | 0.3 | 10 | 16.1 ± 2.0 | 235.7 ± 22.9# |
| This compound + Saline | 0.3 | 10 | 15.5 ± 2.2 | 245.9 ± 24.1 |
*p < 0.05 compared to Vehicle + Saline group #p < 0.05 compared to Vehicle + Scopolamine group
Note: The doses of this compound in this table are hypothetical and should be optimized in specific experimental settings. A study by Misane and Ögren (2003) demonstrated that NAD-299 (this compound) attenuated the impairment of passive avoidance caused by 0.3 mg/kg s.c. of scopolamine.[1]
Concluding Remarks
The passive avoidance test, in conjunction with pharmacological tools like this compound, provides a valuable model for investigating the neurobiological mechanisms of learning and memory. These application notes offer a foundational protocol that can be adapted and optimized for specific research questions. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining reliable and interpretable results.
References
- 1. Selective 5-HT1A antagonists WAY 100635 and NAD-299 attenuate the impairment of passive avoidance caused by scopolamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Passive avoidance (step-down test) [protocols.io]
Application Notes and Protocols: In Vitro Receptor Binding Assay for Robalzotan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Robalzotan (also known as NAD-299) is a potent and highly selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] This receptor is a key target in the central nervous system implicated in the modulation of mood, anxiety, and cognition. Understanding the binding characteristics of compounds like this compound to the 5-HT1A receptor is crucial for drug discovery and development. This document provides detailed protocols for conducting in vitro receptor binding assays to characterize the affinity and selectivity of this compound and similar compounds for the 5-HT1A receptor.
Data Presentation
This compound Binding Affinity
The binding affinity of this compound for the 5-HT1A receptor has been determined using radioligand binding assays with its tritiated form, [3H]NAD-299. The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity.
| Radioligand | Preparation | Kd (nM) | Bmax (pmol/g wet weight) | Reference |
| [3H]NAD-299 | Rat Hippocampal Homogenate | 0.17 | 26.7 | [4] |
| [3H]NAD-299 | Cloned Human 5-HT1A Receptors | 0.16 | Not Reported | [4] |
This compound Receptor Selectivity Profile
This compound exhibits high selectivity for the 5-HT1A receptor. Studies have shown that it has negligible affinity for other serotonin receptor subtypes, as well as other major neurotransmitter receptors. This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target side effects.
| Receptor | Ligand/Assay | Result | Reference |
| 5-HT1A | [3H]NAD-299 Binding | Kd = 0.17 nM | [4] |
| 5-HT2A | Binding Efficacy Assay | No effect | [5] |
| Dopamine D2 | Binding Efficacy Assay | No effect | [5] |
| β-Adrenoceptors | Binding Efficacy Assay | No effect | [5] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor (Saturation Assay)
This protocol is adapted from the methods described by Jerning et al. (1998) for the characterization of [3H]NAD-299 binding.[4]
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound at the 5-HT1A receptor using a saturation binding assay with [3H]NAD-299.
Materials:
-
Receptor Source: Rat hippocampal tissue or cells expressing cloned human 5-HT1A receptors.
-
Radioligand: [3H]NAD-299 (this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled 8-OH-DPAT or another suitable 5-HT1A ligand.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize rat hippocampus in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of [3H]NAD-299 in assay buffer (e.g., 0.01 to 2.0 nM).
-
For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add 10 µM unlabeled 8-OH-DPAT.
-
Add the membrane preparation (typically 50-100 µg of protein) to each tube.
-
The final assay volume should be consistent (e.g., 250 µL).
-
-
Incubation:
-
Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model (hyperbola) to determine the Kd and Bmax values.
-
Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a novel 5-HT1A ligand) by measuring its ability to displace the binding of a known radioligand ([3H]NAD-299).
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound.
-
Use a single, fixed concentration of [3H]NAD-299, typically at or near its Kd value (e.g., 0.2 nM).
-
Prepare tubes for total binding (no competitor), non-specific binding (with 10 µM 8-OH-DPAT), and for each concentration of the test compound.
-
Add the membrane preparation and [3H]NAD-299 to all tubes.
-
-
Incubation, Filtration, and Quantification:
-
Follow the same procedures as described in the saturation assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
-
Visualizations
Caption: Workflow for the in vitro receptor binding assay of this compound.
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of NAD-299, a new, highly selective 5-HT1A receptor antagonist, on bladder function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor binding characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining Robalzotan with SSRIs in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combined effects of Robalzotan, a selective 5-HT1A receptor antagonist, and Selective Serotonin Reuptake Inhibitors (SSRIs) in preclinical experimental models.
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) are a first-line treatment for major depressive disorder. Their primary mechanism of action is to block the serotonin transporter (SERT), leading to an increase in extracellular serotonin (5-HT) levels in the brain. However, the therapeutic effects of SSRIs are often delayed by several weeks, and a significant portion of patients do not achieve full remission. One hypothesis for this delay is the activation of inhibitory 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN). Increased 5-HT in the somatodendritic area activates these autoreceptors, leading to a decrease in neuronal firing and a subsequent reduction in 5-HT release in projection areas, counteracting the effect of SERT inhibition.
This compound is a selective antagonist of the 5-HT1A receptor.[1] By blocking the 5-HT1A autoreceptors, this compound is hypothesized to prevent the negative feedback mechanism initiated by SSRIs. This is expected to lead to a more rapid and robust increase in synaptic 5-HT levels, potentially accelerating and enhancing the antidepressant effects of SSRIs.[2]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the interaction between 5-HT1A antagonists and SSRIs.
Table 1: Effect of this compound on SSRI-Induced Inhibition of Dorsal Raphe 5-HT Neuron Firing
| Treatment Group | Mean Firing Rate (% of Baseline) |
| Citalopram (300 µg/kg, i.v.) | 15 ± 5 |
| Citalopram + this compound (12.5 µg/kg, i.v.) | 95 ± 10 |
| Citalopram + this compound (25 µg/kg, i.v.) | 105 ± 8 |
| Citalopram + this compound (50 µg/kg, i.v.) | 110 ± 12 |
| Citalopram + this compound (100 µg/kg, i.v.) | 115 ± 15 |
Data are hypothetical and presented for illustrative purposes based on findings that this compound completely reverses citalopram-induced inhibition of serotonergic cell firing.
Table 2: Effect of a 5-HT1A Antagonist (WAY-100635) and an SSRI (Paroxetine) on Extracellular Serotonin Levels in the Frontal Cortex
| Treatment Group | Peak Extracellular 5-HT (% of Baseline) |
| Paroxetine (0.8 mg/kg, i.v.) | ~100% (no significant change) |
| WAY-100635 (0.1 mg/kg, i.v.) + Paroxetine (0.8 mg/kg, i.v.) | ~350% |
Data adapted from a study by Gartside et al. (1995), demonstrating the synergistic effect of a 5-HT1A antagonist on SSRI-induced 5-HT increase.[3]
Table 3: Representative Data from Forced Swim Test in Rats
| Treatment Group | Immobility Time (seconds) |
| Vehicle | 180 ± 15 |
| Citalopram (10 mg/kg, i.p.) | 135 ± 12 |
| This compound (1 mg/kg, i.p.) | 170 ± 14 |
| Citalopram (10 mg/kg, i.p.) + this compound (1 mg/kg, i.p.) | 95 ± 10 |
Data are hypothetical and for illustrative purposes, representing the expected synergistic antidepressant-like effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Behavioral Assay: Forced Swim Test (FST) in Rats
This protocol is used to assess antidepressant-like activity by measuring the immobility of rats when placed in an inescapable water-filled cylinder.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Glass or Plexiglas cylinders (40 cm high, 20 cm in diameter)
-
Water at 25 ± 1°C
-
Video recording system
-
Towels and a warming chamber
Procedure:
-
Habituation: On day 1 (pre-test), place each rat individually in a cylinder filled with 30 cm of water for 15 minutes.
-
Drug Administration: 24 hours after the pre-test, administer the test compounds. For combined treatment, this compound (e.g., 1 mg/kg, i.p.) can be administered 30 minutes before the SSRI (e.g., Citalopram, 10 mg/kg, i.p.). The behavioral test is typically conducted 60 minutes after the SSRI administration.
-
Test Session: On day 2, place the rats back into the cylinders with fresh water for a 5-minute test session.
-
Data Acquisition: Record the entire 5-minute session using a video camera positioned to the side of the cylinder.
-
Scoring: An observer blinded to the treatment conditions should score the duration of immobility. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.
Behavioral Assay: Tail Suspension Test (TST) in Mice
This test is another widely used model to screen for antidepressant-like activity, based on the principle of measuring learned helplessness.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Tail suspension apparatus (a horizontal bar raised above the floor)
-
Adhesive tape
-
Video recording system
Procedure:
-
Preparation: Cut strips of adhesive tape (approximately 1 cm wide and 20 cm long).
-
Suspension: Securely attach approximately 1-2 cm of the tape to the tip of the mouse's tail. Suspend the mouse by fixing the other end of the tape to the horizontal bar. The mouse should be suspended approximately 50 cm above the floor.
-
Data Acquisition: Video record the mouse for a 6-minute period.
-
Scoring: A trained observer, blind to the experimental groups, should measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Neurochemical Analysis: In Vivo Microdialysis in the Rat Prefrontal Cortex
This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.
Materials:
-
Male Sprague-Dawley rats (270-320g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex.
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Basal Level Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes to establish a stable baseline of extracellular 5-HT.
-
Drug Administration: Administer this compound and/or the SSRI (e.g., Citalopram) systemically (i.p. or s.c.).
-
Sample Collection: Continue collecting dialysate samples for at least 3 hours post-drug administration.
-
Analysis: Analyze the 5-HT concentration in the dialysate samples using HPLC-ED.
Electrophysiological Recording: In Vivo Single-Unit Recording of Dorsal Raphe Neurons
This method is used to measure the firing rate of individual serotonin neurons in the dorsal raphe nucleus.
Materials:
-
Male Sprague-Dawley rats (280-350g)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
Anesthetic (e.g., chloral hydrate or isoflurane)
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. A burr hole is drilled over the cerebellum to allow for the insertion of the recording electrode.
-
Electrode Placement: Lower the microelectrode into the dorsal raphe nucleus.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration, positive-going action potentials.
-
Baseline Recording: Once a stable neuron is identified, record its baseline firing rate for at least 10 minutes.
-
Drug Administration: Administer the SSRI (e.g., Citalopram, 300 µg/kg, i.v.) and observe the expected inhibition of firing. Subsequently, administer this compound (e.g., 12.5-100 µg/kg, i.v.) to observe the reversal of this inhibition.
-
Data Analysis: Analyze the firing rate of the neuron before and after drug administration.
Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between a selective 5-HT1A receptor antagonist and an SSRI in vivo: effects on 5-HT cell firing and extracellular 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Brain Penetrance and Distribution of Robalzotan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the brain penetrance and distribution of Robalzotan (NAD-299), a potent and selective 5-HT1A receptor antagonist. The methodologies described herein are essential for researchers in neuroscience and drug development to accurately quantify the central nervous system (CNS) exposure of this compound and to understand its engagement with its molecular target. The protocols cover key experimental techniques, including Positron Emission Tomography (PET) for in vivo receptor occupancy, in vivo microdialysis for measuring extracellular concentrations, and brain tissue homogenate analysis for determining total brain concentration. This document also includes a summary of available quantitative data and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] By blocking these receptors, particularly the presynaptic autoreceptors in the dorsal raphe nucleus, this compound can prevent the negative feedback mechanism that inhibits serotonin (5-HT) release.[1][4] This leads to an increase in the firing rate of serotonergic neurons and enhanced serotonin levels in the synapse, which is a key mechanism for potential antidepressant and anxiolytic effects.[1][4] Accurate measurement of this compound's ability to cross the blood-brain barrier (BBB) and its distribution within the brain is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding clinical dose selection.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound's interaction with its target in the brain.
Table 1: In Vivo 5-HT1A Receptor Occupancy of this compound in Cynomolgus Monkey Brain Measured by PET
| Intravenous (IV) Dose (µg/kg) | 5-HT1A Receptor Occupancy (%) |
| 2 | Not Reported |
| 10 | Not Reported |
| 20 | Not Reported |
| 100 | 70-80[2] |
Data from a study utilizing [carbonyl-11C]WAY-100635 as the radioligand.[2]
Table 2: Effect of this compound on Extracellular Serotonin Levels in the Rat Frontal Cortex Measured by In Vivo Microdialysis
| Subcutaneous (SC) Dose (mg/kg) | Effect on Extracellular 5-HT |
| 0.1 - 0.3 | No significant change when administered alone[1] |
| 0.3 (in combination with 5 mg/kg citalopram) | Potentiated the 5-HT-elevating action of citalopram[1] |
Table 3: this compound Brain Penetrance and Distribution (Template)
| Parameter | Value | Species | Method |
| Brain-to-Plasma Ratio (Kp) | Data not available | ||
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not available | ||
| Regional Brain Distribution | |||
| Frontal Cortex | Data not available | ||
| Hippocampus | Data not available | ||
| Striatum | Data not available | ||
| Cerebellum | Data not available |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action at the 5-HT1A Receptor
The following diagram illustrates the signaling pathway affected by this compound. As a 5-HT1A receptor antagonist, this compound blocks the downstream signaling cascade typically initiated by serotonin.
Experimental Workflow Overviews
The following diagrams provide a high-level overview of the experimental workflows for measuring this compound's brain penetrance and distribution.
PET Imaging Workflow
In Vivo Microdialysis Workflow
Experimental Protocols
Protocol 1: Determination of 5-HT1A Receptor Occupancy by this compound using PET Imaging
Objective: To quantify the in vivo occupancy of 5-HT1A receptors by this compound in the non-human primate brain.
Materials:
-
Positron Emission Tomography (PET) scanner
-
Anesthesia (e.g., ketamine, isoflurane)
-
[carbonyl-11C]WAY-100635 (radiotracer)
-
This compound for intravenous injection
-
Non-human primates (e.g., Cynomolgus monkeys)
-
Arterial blood sampling setup (optional, for kinetic modeling)
-
Centrifuge and gamma counter for plasma analysis
Procedure:
-
Animal Preparation:
-
Fast the monkey overnight.
-
Anesthetize the animal and maintain anesthesia throughout the imaging session.
-
Insert intravenous catheters for radiotracer and drug administration.
-
Position the animal in the PET scanner with the head in the field of view.
-
-
Baseline Scan:
-
Administer a bolus injection of [carbonyl-11C]WAY-100635 intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
If performing kinetic modeling, collect arterial blood samples throughout the scan.
-
-
This compound Administration:
-
Following the baseline scan (or on a separate day), administer a specific dose of this compound intravenously.[2]
-
-
Post-treatment Scan:
-
After a predetermined uptake period for this compound, administer a second bolus of [carbonyl-11C]WAY-100635.
-
Acquire a second dynamic PET scan for the same duration as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the images corresponding to brain areas with high (e.g., cortex, hippocampus) and low (e.g., cerebellum, as a reference region) 5-HT1A receptor density.
-
Calculate the binding potential (BP_ND) for each ROI in both the baseline and post-treatment scans.
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = [ (BP_ND_baseline - BP_ND_post-treatment) / BP_ND_baseline ] * 100
-
Note: The specific doses of this compound and the timing of the post-treatment scan should be based on the pharmacokinetic profile of the compound and may require optimization.
Protocol 2: Measurement of Extracellular this compound and Serotonin Levels using In Vivo Microdialysis
Objective: To measure the concentration of this compound in the brain extracellular fluid and its effect on serotonin levels in a specific brain region of an awake, freely moving rat.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a suitable molecular weight cutoff)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for subcutaneous injection
-
LC-MS/MS system for sample analysis
Procedure:
-
Surgical Implantation of the Probe:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the desired brain region (e.g., frontal cortex).[1]
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.
-
Collect baseline dialysate samples into vials using a fraction collector at regular intervals (e.g., every 20-30 minutes).
-
Administer this compound subcutaneously at the desired dose.[1]
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for this compound and serotonin concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the baseline extracellular concentrations of serotonin.
-
Plot the change in serotonin and the concentration of this compound in the dialysate over time.
-
Express the post-treatment serotonin levels as a percentage of the baseline.
-
Note: The in vivo recovery of the microdialysis probe for this compound should be determined to accurately quantify its extracellular concentration. This can be done using the retrodialysis method.
Protocol 3: Determination of Total this compound Concentration in Brain Tissue Homogenate
Objective: To measure the total concentration of this compound in different brain regions.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound for administration (e.g., oral, intravenous)
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system
-
Organic solvents (e.g., acetonitrile, methanol)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Dosing and Tissue Collection:
-
Administer this compound to the animals at the desired dose and route.
-
At a specific time point post-administration, euthanize the animal and rapidly excise the brain.
-
Dissect the brain into desired regions (e.g., cortex, hippocampus, striatum, cerebellum) on ice.
-
Weigh each brain region sample.
-
-
Sample Preparation:
-
Homogenize the brain tissue samples in a suitable buffer or solvent (e.g., a mixture of water and organic solvent).
-
Add an internal standard to the homogenate.
-
Perform protein precipitation by adding an excess of a cold organic solvent (e.g., acetonitrile).
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Quantify the concentration of this compound in the brain tissue samples based on the calibration curve and the internal standard.
-
Express the results as ng or µg of this compound per gram of brain tissue.
-
Note: This protocol provides the total brain tissue concentration (bound and unbound). To determine the unbound fraction, a separate brain tissue binding assay using equilibrium dialysis would be required.
Conclusion
The protocols and data presented in this document provide a framework for the comprehensive evaluation of this compound's brain penetrance and distribution. By employing these methodologies, researchers can gain critical insights into the CNS disposition of this 5-HT1A receptor antagonist, which is essential for its preclinical and clinical development. The provided workflows and diagrams serve as a visual guide to the experimental processes and the underlying biological context. It is important to note that while general protocols are provided, optimization of specific parameters for this compound may be necessary to achieve the most accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Behavioral Effects of Robalzotan In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected behavioral effects of Robalzotan in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
This section is designed to help you identify and resolve unexpected behavioral outcomes in your experiments with this compound.
Locomotor Activity
Question: I administered this compound and observed a significant decrease in locomotor activity in the open field test. Isn't a 5-HT1A antagonist expected to have no effect or even increase activity?
Answer: While the effects of 5-HT1A antagonists on locomotor activity can be complex and context-dependent, a decrease in motor activity has been reported. This seemingly paradoxical effect could be due to several factors:
-
Mechanism of Action: this compound is a selective 5-HT1A receptor antagonist. Blockade of 5-HT1A autoreceptors in the raphe nuclei is expected to increase serotonergic neuron firing. However, the net effect on locomotion depends on the complex interplay between different serotonin receptor subtypes in various brain regions involved in motor control. For instance, studies with other 5-HT1A antagonists have shown a reduction in overall activity and exploratory behavior.[1][2]
-
Dose-Response Relationship: The dose of this compound used could be a critical factor. Higher doses may lead to off-target effects or engage additional neural circuits that result in sedation or reduced locomotion. It is crucial to perform a thorough dose-response study to identify the optimal dose for your intended behavioral paradigm.
-
Habituation: The novelty of the testing environment can influence the effects of serotonergic drugs on locomotor activity. Some compounds may only show effects in a novel environment and not in the animal's home cage. Ensure your experimental design accounts for habituation.
Troubleshooting Steps:
-
Review Your Dose: Compare your dose to those reported in the literature. Consider performing a dose-response curve to determine if the observed effect is dose-dependent.
-
Control for Environmental Factors: Ensure the testing environment is consistent across all animals and experimental groups. Factors such as lighting, noise, and time of day can significantly impact locomotor activity.
-
Assess Sedative Effects: If you suspect sedation, consider using a simple observational assessment or a test like the rotarod to evaluate motor coordination and balance.
-
Consider the Test Paradigm: The open field test measures both locomotor activity and anxiety-like behavior. A decrease in movement could be confounded by an anxiogenic-like response. Analyze the time spent in the center versus the periphery of the open field to dissociate these effects.
Anxiety-Like Behavior
Question: I expected this compound to have anxiolytic-like effects, but in the elevated plus maze, I'm seeing an increase in anxiety-like behavior (less time in open arms). What could be happening?
Answer: The role of 5-HT1A receptors in anxiety is complex, and antagonism does not always lead to anxiolysis. A paradoxical anxiogenic-like effect can occur due to the following reasons:
-
Autoreceptor vs. Postsynaptic Receptor Blockade: 5-HT1A receptors are present as both autoreceptors on serotonin neurons and as postsynaptic receptors in limbic brain regions. While blocking autoreceptors can increase serotonin release, which may be anxiolytic in some contexts, the blockade of postsynaptic 5-HT1A receptors in areas like the amygdala could disrupt normal anxiety regulation and lead to an anxiogenic phenotype.
-
Interaction with other Neurotransmitter Systems: The serotonergic system extensively interacts with other neurotransmitter systems, including the dopaminergic and GABAergic systems, which are also crucial for anxiety modulation. The net effect of this compound on anxiety-like behavior will be the result of these complex interactions.
-
Baseline Anxiety State of the Animal: The effect of a drug on anxiety can depend on the baseline anxiety level of the animal. In animals with low baseline anxiety, a drug might have a different or even opposite effect compared to animals in a high-anxiety state.
Troubleshooting Steps:
-
Examine Multiple Anxiety Paradigms: Do not rely on a single test. Use a battery of anxiety tests (e.g., elevated plus maze, open field test, light-dark box) to get a more comprehensive picture of the anxiety phenotype.
-
Control for Locomotor Effects: Ensure that the observed changes in the elevated plus maze are not a secondary consequence of altered locomotor activity. Analyze the total number of arm entries as a measure of general activity.
-
Consider the Animal Model: The strain, sex, and age of the animals can all influence the behavioral response to serotonergic drugs. Ensure these are consistent and reported in your study.
-
Review the Literature on Similar Compounds: Look for studies on other 5-HT1A antagonists to see if similar paradoxical anxiogenic effects have been reported.
Depressive-Like Behavior
Question: In the forced swim test, this compound did not decrease immobility time as I anticipated for a potential antidepressant. Why might this be the case?
Answer: The forced swim test is a widely used model, but a lack of effect with a 5-HT1A antagonist like this compound can be interpreted in several ways:
-
Complex Role of 5-HT1A Receptors in Depression: While increasing serotonin is a common strategy for treating depression, the specific role of 5-HT1A receptor antagonism is nuanced. The antidepressant-like effects of some drugs are thought to be mediated by the desensitization of 5-HT1A autoreceptors over time with chronic treatment. An acute blockade might not produce the same effect.
-
Test-Specific Effects: The forced swim test primarily measures a behavioral response to an acute, inescapable stressor. This may not fully recapitulate the complex neurobiology of depression. The lack of effect in this test does not necessarily rule out antidepressant potential in other models (e.g., chronic mild stress).
-
Interaction with other Neurotransmitter Systems: Antidepressant-like effects in the forced swim test can be mediated by different neurotransmitter systems (e.g., serotonergic, noradrenergic, dopaminergic). The specific profile of this compound may not strongly engage the pathways that lead to reduced immobility in this particular test.
Troubleshooting Steps:
-
Consider Chronic Dosing: Many antidepressants require chronic administration to see behavioral effects. Consider a chronic dosing regimen with this compound.
-
Use a Different Behavioral Model: Employ other models of depressive-like behavior, such as the tail suspension test or the sucrose preference test, to see if the lack of effect is specific to the forced swim test.
-
Analyze Active Behaviors: In a modified forced swim test, differentiate between swimming and climbing behaviors. This can provide more insight into the potential neurochemical systems being affected.
-
Control for General Activity: Ensure that this compound is not causing a general decrease in motor activity, which could be misinterpreted as an increase in immobility.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding factors to consider in my in vivo study with this compound?
A1: Several factors can influence the outcome of your behavioral experiments:
-
Environmental Conditions: Light intensity, noise levels, and temperature in the housing and testing rooms can significantly impact rodent behavior.[3][4]
-
Handling and Acclimation: Proper handling and adequate acclimation to the testing room and equipment are crucial to reduce stress-induced behavioral changes.[5]
-
Experimenter Effects: The experimenter's presence, scent (e.g., perfumes), and handling technique can all be confounding variables. It is best to have a single, consistent experimenter or to counterbalance experimenters across groups.[6]
-
Circadian Rhythms: Rodents are nocturnal. The time of day when testing is conducted can have a profound effect on their behavior.[5]
-
Animal Characteristics: The strain, sex, age, and social housing conditions of the animals can all lead to variability in behavioral responses.
Q2: How should I prepare and administer this compound for in vivo studies?
A2: The route of administration and vehicle can impact the bioavailability and effects of the compound. Intravenous (i.v.) and subcutaneous (s.c.) routes have been used for this compound. Always ensure the compound is fully dissolved in a suitable, non-toxic vehicle. A vehicle-only control group is essential in your experimental design.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is described as a selective 5-HT1A receptor antagonist, it is always important to consider potential off-target effects, especially at higher doses. If you observe unexpected behaviors that cannot be explained by 5-HT1A antagonism, consider consulting pharmacological databases for information on its binding profile at other receptors.
Data Presentation
Table 1: Summary of Potential Behavioral Effects of 5-HT1A Receptor Antagonists In Vivo
| Behavioral Domain | Expected/Reported Effect | Potential Unexpected/Paradoxical Effect | Key Considerations |
| Locomotor Activity | Variable; may increase or have no effect | Decreased locomotor activity and exploration[1][2] | Dose-dependent effects; novelty of the environment |
| Anxiety-Like Behavior | Anxiolytic-like effects | Anxiogenic-like effects (e.g., decreased open arm time in EPM) | Autoreceptor vs. postsynaptic receptor effects; baseline anxiety |
| Depressive-Like Behavior | Potential for antidepressant-like effects (especially with chronic administration) | No effect or even pro-depressive effects in some models | Acute vs. chronic administration; choice of behavioral model |
Experimental Protocols
Elevated Plus Maze (EPM)
This test is used to assess anxiety-like behavior in rodents.[7][8][9]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Open Field Test (OFT)
This test assesses locomotor activity and anxiety-like behavior.[2][4][10][11]
-
Apparatus: A square arena with high walls to prevent escape.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session with a video camera.
-
-
Data Analysis:
-
Total distance traveled (locomotor activity).
-
Time spent in the center of the arena versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
A decrease in the time spent in the center is indicative of an anxiogenic-like effect.
-
Forced Swim Test (FST)
This test is used to assess depressive-like behavior.[12]
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Gently place the animal into the water-filled cylinder.
-
A typical session lasts for 6 minutes. The first 2 minutes are considered a habituation period.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Measure the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Caption: this compound's mechanism of action on 5-HT1A receptors.
Caption: General workflow for an in vivo behavioral study.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. 5-HT1A receptor antagonism decreases motor activity and influences dopamine and serotonin metabolization pathways, primarily in cingulate cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor antagonism decreases motor activity and influences dopamine and serotonin metabolization pathways, primarily in cingulate cortex and striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 5. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of 5-HT7 receptor antagonists on behaviors of mice that detect drugs used in the treatment of anxiety, depression, or schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5HT1A Activation on Depression Profile Following 5-HT Depletion in Rats Lacking Social Attachment Since Weanling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of 5-HT1A receptor agonists on locomotor activity in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant-like action of 5-HT1A agonists and conventional antidepressants in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Robalzotan Dose to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Robalzotan (also known as NAD-299 or AZD-7371), a potent and selective 5-HT1A receptor antagonist. The information provided is intended to help users minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] Its primary on-target effect is to block this receptor, leading to a reversal of the autoreceptor-mediated inhibition of serotonin release. This action can increase the firing rate of serotonergic neurons.[1]
Q2: What are the known off-target effects of this compound?
Preclinical studies have indicated that this compound is a highly selective antagonist for the 5-HT1A receptor. One study involving sub-chronic treatment in rats found no effect on the binding efficacy of 5-HT2A, dopamine D2, and β-adrenoceptors, suggesting a low propensity for off-target activity at these receptors at therapeutic doses.[2] However, as with any pharmacological agent, the potential for off-target effects increases with concentration. Researchers should exercise caution and perform appropriate control experiments, especially when using high concentrations of this compound.
Q3: Why was the clinical development of this compound discontinued?
This compound was investigated as a potential treatment for depression and irritable bowel syndrome but its development was discontinued.[1] The specific reasons for the discontinuation are not publicly detailed but may be related to factors such as efficacy, pharmacokinetics, or adverse effects observed in clinical trials.
Q4: What is a recommended starting concentration for in vitro experiments?
A starting point for in vitro experiments can be derived from its high affinity for the 5-HT1A receptor. The reported dissociation constant (Kd) for [3H]NAD-299 (this compound) is approximately 0.16 nM for human 5-HT1A receptors and 0.17 nM for rat hippocampal receptors.[3] Therefore, concentrations in the low nanomolar range are recommended to achieve on-target effects while minimizing the risk of off-target interactions. A concentration-response curve should be generated to determine the optimal concentration for a specific experimental system.
Q5: How can I be sure that the observed effects in my experiment are due to 5-HT1A receptor antagonism?
To confirm that the observed effects are mediated by 5-HT1A receptor antagonism, several control experiments can be performed:
-
Rescue experiments: Co-administration of a 5-HT1A receptor agonist, such as 8-OH-DPAT, should reverse the effects of this compound.
-
Use of a structurally different 5-HT1A antagonist: Replicating the experiment with another selective 5-HT1A antagonist (e.g., WAY-100635) can help confirm that the effect is specific to 5-HT1A receptor blockade.
-
Experiments in null-receptor systems: If available, using cells or tissues that do not express the 5-HT1A receptor can serve as a negative control.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results at presumed therapeutic doses.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure the proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Consider verifying the integrity of the compound using analytical methods such as HPLC if degradation is suspected.
-
-
Possible Cause 2: Variability in Experimental System.
-
Troubleshooting Step: Ensure consistency in cell line passage number, cell density, and reagent preparation. If working with primary cells or tissues, inherent biological variability may be higher. Increase the number of replicates and include appropriate biological and technical controls.
-
-
Possible Cause 3: Off-target effects at higher concentrations.
-
Troubleshooting Step: Carefully perform a dose-response curve to identify the optimal concentration range. If unexpected effects are observed at the higher end of the concentration range, consider the possibility of off-target interactions and perform counter-screening against a panel of relevant receptors.
-
Issue 2: High background or non-specific binding in radioligand binding assays.
-
Possible Cause 1: Inappropriate assay conditions.
-
Troubleshooting Step: Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that the concentration of the radioligand is appropriate (typically at or below its Kd value) for competition assays.
-
-
Possible Cause 2: Issues with cell membranes or receptor preparation.
-
Troubleshooting Step: Ensure the quality and purity of the membrane preparation. Perform protein concentration determination to ensure consistent amounts of receptor are used in each assay well.
-
-
Possible Cause 3: Non-specific binding of the test compound.
-
Troubleshooting Step: Include a control to determine non-specific binding by adding a high concentration of a known, unlabeled ligand that has high affinity for the target receptor. This will help to differentiate between specific and non-specific binding of this compound.
-
Data Presentation
Table 1: On-Target Affinity of this compound (NAD-299)
| Receptor | Species | Tissue/System | Affinity (Kd) | Reference |
| 5-HT1A | Human | Cloned Receptor | 0.16 nM | [3] |
| 5-HT1A | Rat | Hippocampus | 0.17 nM | [3] |
Table 2: Qualitative Assessment of Off-Target Binding of this compound (NAD-299)
| Receptor | Finding | Reference |
| 5-HT2A | No effect on binding efficacy after sub-chronic treatment. | [2] |
| Dopamine D2 | No effect on binding efficacy after sub-chronic treatment. | [2] |
| β-adrenoceptors | No effect on binding efficacy after sub-chronic treatment. | [2] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand with known affinity for the target receptor.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salt concentrations).
-
Unlabeled competing ligand for determining non-specific binding.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd), and the various concentrations of this compound.
-
To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of the unlabeled competing ligand.
-
To determine total binding, a set of wells should contain only the radioligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Safety Pharmacology Assessment (General Framework)
This protocol outlines a general approach for assessing potential in vivo off-target effects of this compound, based on ICH S7A guidelines.
-
Animal Model:
-
Select an appropriate animal model (e.g., rats or mice).
-
Ensure animals are healthy and acclimated to the laboratory environment.
-
-
Dose Selection and Administration:
-
Select a range of doses, including a therapeutically relevant dose and higher doses to assess potential off-target effects.
-
Administer this compound via the intended clinical route or a relevant experimental route (e.g., intravenous, intraperitoneal, oral).
-
-
Core Battery of Assessments:
-
Central Nervous System (CNS):
-
Conduct a functional observational battery (e.g., modified Irwin test) to assess changes in behavior, autonomic function, and sensorimotor reflexes.
-
Measure locomotor activity using automated activity monitors.
-
-
Cardiovascular System:
-
Monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, freely moving animals using telemetry.
-
-
Respiratory System:
-
Measure respiratory rate and tidal volume using whole-body plethysmography.
-
-
-
Data Analysis:
-
Compare the physiological parameters in this compound-treated animals to a vehicle-treated control group.
-
Analyze the data for statistically significant changes from baseline and between dose groups.
-
Evaluate any observed effects in the context of the dose-response relationship to distinguish between on-target and potential off-target effects.
-
Visualizations
Caption: Signaling pathway of this compound at the 5-HT1A receptor.
Caption: Experimental workflow for this compound dose optimization.
Caption: Logical relationship between this compound dose and effects.
References
Robalzotan Technical Support Center: Troubleshooting Solubility for In vivo Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Robalzotan in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
A1: this compound is a potent and selective antagonist of the 5-Hydroxytryptamine 1A (5-HT1A) receptor.[1][2][3][4] It is commonly available in two salt forms for research purposes: this compound hydrochloride and this compound tartrate monohydrate. These salt forms are often used to improve the compound's stability and handling properties.
Q2: I am experiencing difficulty dissolving this compound for my in vivo study. What are the recommended solvents?
A2: this compound, like many small molecule antagonists, can exhibit poor aqueous solubility. For in vivo applications, a common starting point is the use of organic solvents, followed by dilution with a physiologically compatible vehicle. Based on available data, Dimethyl sulfoxide (DMSO) is an effective solvent for this compound hydrochloride.[1][2] For final formulation, co-solvent systems are often employed.
Q3: My this compound solution appears cloudy or precipitates upon dilution. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous vehicle is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize Co-Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the injection vehicle should be kept to a minimum to avoid toxicity. However, a sufficient amount is necessary to maintain solubility. Experiment with different final concentrations of your co-solvent.
-
Use of Surfactants or Cyclodextrins: Incorporating a small percentage of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) or a cyclodextrin (e.g., HP-β-CD) in the final vehicle can help to maintain the solubility of the compound in the aqueous phase.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Adjusting the pH of the final vehicle to a range of 6.8-7.2 may improve solubility and is generally well-tolerated for parenteral administration.[5][6]
-
Sonication and Warming: Gentle warming and sonication can aid in the initial dissolution of this compound in the stock solvent.[1][2] Ensure the temperature is not excessively high to prevent degradation.
Q4: What are some recommended vehicle compositions for intravenous (IV) or subcutaneous (SC) injection of this compound in rodents?
A4: The choice of vehicle is critical for ensuring the tolerability and effectiveness of the administered compound. For poorly soluble drugs like this compound, multi-component vehicle systems are common. While a specific vehicle for this compound is not extensively documented in publicly available literature, a general approach for rodent studies would be:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For the final injection volume, dilute the stock solution in a vehicle that may contain a mixture of polyethylene glycol (e.g., PEG400), propylene glycol, and a sterile aqueous solution (e.g., saline or PBS). The final DMSO concentration should ideally be below 10% to minimize potential toxicity.
It is crucial to perform a small pilot study to assess the tolerability of the chosen vehicle in your animal model.
Solubility Data
The following table summarizes the available solubility data for this compound hydrochloride. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound.
| Compound | Solvent | Solubility | Notes |
| This compound hydrochloride | DMSO | 100 mg/mL (281.81 mM) | May require sonication and warming for complete dissolution.[1][2] |
Experimental Protocols
Protocol for Preparation of this compound Hydrochloride Solution for Intravenous Injection in Rodents (General Guidance)
This protocol provides a general guideline for preparing a this compound hydrochloride solution for in vivo use. It is essential to optimize the formulation for your specific experimental needs and to ensure the final solution is sterile and clear of any particulates.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Propylene glycol (PG), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
Syringe filters (0.22 µm)
-
Sonicator bath
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound hydrochloride.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mg/mL).
-
Vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath and gentle warming (e.g., 37°C) until the solution is clear.[1][2]
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing the desired ratio of co-solvents and aqueous solution. A common starting point could be a mixture of PEG400, PG, and saline. The final concentration of each component should be determined based on tolerability studies.
-
-
Prepare Final Dosing Solution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration for injection.
-
Slowly add the calculated volume of the this compound hydrochloride stock solution to the prepared vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO in the dosing solution should be minimized, ideally kept below 10%.
-
-
Sterilization and Final Check:
-
Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates or particulates before administration.
-
Important Considerations for In Vivo Administration: [5][6][7][8]
-
Tonicity: The final formulation should be as close to isotonic as possible.
-
pH: The pH of the final solution should be within a physiologically acceptable range (typically 6.8-7.2).
-
Sterility: All parenteral solutions must be sterile.
-
Administration Volume: Adhere to the recommended maximum injection volumes for the specific route of administration and animal species.
-
Animal Welfare: Closely monitor animals for any adverse reactions to the vehicle or the compound.
Visualizations
Below are diagrams illustrating the 5-HT1A receptor signaling pathway and a general experimental workflow for preparing this compound for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. ntnu.edu [ntnu.edu]
- 8. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
Technical Support Center: Interpreting Conflicting Results in Robalzotan Experiments
Welcome to the technical support center for Robalzotan, a potent and selective 5-HT1A receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret potentially conflicting results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My in vitro binding assay shows a different binding affinity (Ki) for this compound than published values. What could be the cause?
A1: Discrepancies in Ki values can arise from several factors. Firstly, variations in experimental protocols such as radioligand concentration, incubation time, and temperature can significantly impact the results. Secondly, the choice of tissue preparation (e.g., whole brain homogenate vs. specific brain region, or cell lines expressing the receptor) can lead to different apparent affinities due to variations in receptor density and the presence of interacting proteins. Finally, ensure that the this compound solution is properly prepared and that its concentration has been accurately determined.
Q2: In our functional assay, this compound is showing some agonist activity, but it's described as a silent antagonist. Why is this happening?
A2: This could be a case of observing partial agonism. While this compound is characterized as a silent antagonist, some 5-HT1A receptor antagonists have been shown to exhibit partial agonist effects under certain conditions. This can be dependent on the specific cell line used, the level of receptor expression, and the sensitivity of the functional assay (e.g., cAMP accumulation, GIRK channel activation). It is also possible that the observed effect is due to an off-target interaction, although this compound is known to be highly selective for the 5-HT1A receptor.
Q3: We are seeing variable effects of this compound on serotonin levels in our in vivo microdialysis studies. What could be the reason?
A3: The in vivo effects of this compound can be complex due to the differential roles of presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A heteroreceptors. The net effect on serotonin levels can depend on the brain region being studied, the basal serotonergic tone of the animal, and the dose of this compound administered. For instance, blockade of autoreceptors in the raphe nuclei is expected to increase serotonin release, while blockade of heteroreceptors in cortical regions might have different downstream effects. Anesthesia can also significantly alter neuronal activity and neurotransmitter release, contributing to variability.
Q4: Our results with this compound in combination with an SSRI are not showing the expected synergistic increase in serotonin. What should we check?
A4: The synergistic effect of this compound and SSRIs relies on the blockade of the 5-HT1A autoreceptor-mediated negative feedback. If this effect is not observed, consider the following:
-
Dosing: Ensure that both the SSRI and this compound are administered at effective doses.
-
Timing: The timing of administration of both compounds is crucial. The SSRI needs to be given sufficient time to increase synaptic serotonin levels for the effect of this compound to be apparent.
-
Experimental Model: The physiological state of the animals (e.g., stress levels, circadian rhythm) can influence the responsiveness of the serotonergic system.
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Binding Affinity (Ki)
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Verify the specific activity and concentration of the radioligand. Ensure it has not degraded. Use a fresh batch if necessary. |
| Buffer Composition | Check the pH and composition of the binding buffer. The presence of certain ions or detergents can alter binding characteristics. |
| Tissue/Cell Preparation | Standardize the tissue homogenization or cell harvesting protocol. Ensure consistent protein concentrations across assays. |
| Incubation Parameters | Optimize and standardize incubation time and temperature to ensure equilibrium is reached. |
| Data Analysis | Review the curve fitting model used to calculate the Ki value. Ensure non-specific binding is appropriately subtracted. |
Issue 2: Unexpected Agonist/Partial Agonist Activity in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines can have varying levels of receptor expression and different complements of G proteins and downstream effectors, which can unmask partial agonism. Test in a different cell line if possible. |
| Assay Sensitivity | Highly sensitive assays might detect low levels of intrinsic activity. Try a less sensitive or different functional readout to confirm. |
| Compound Purity | Ensure the purity of the this compound sample. Contaminants could potentially have agonist activity. |
| "Silent" Antagonism Context | Remember that "silent" antagonism is often context-dependent. The lack of intrinsic activity in one assay system does not preclude it in all systems. |
Issue 3: Variable In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Route of Administration | The route of administration (e.g., i.p., s.c., i.v.) will affect the pharmacokinetics of this compound. Ensure consistency. |
| Animal Strain and Species | Different strains or species of animals can have variations in 5-HT1A receptor expression and function. |
| Anesthesia | If using anesthesia, be aware that different anesthetic agents can have profound and differential effects on neuronal activity and neurotransmitter systems. |
| Behavioral State | The behavioral state of the animal (e.g., awake and freely moving vs. anesthetized) will significantly impact the outcome of neurochemical and behavioral experiments. |
Quantitative Data Summary
Table 1: In Vitro Binding and Functional Data for this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki (nM) | 0.23 | [3H]8-OH-DPAT binding in calf hippocampus | (Jerning et al., 1998) |
| IC50 (nM) | 1.3 | Inhibition of [3H]8-OH-DPAT binding in rat hippocampus | (Jerning et al., 1998) |
| Functional Activity | Silent Antagonist | Forskolin-stimulated cAMP accumulation in HeLa cells | (Jerning et al., 1998) |
Table 2: In Vivo Effects of this compound
| Experiment | Dose Range | Effect | Species | Reference |
| Reversal of SSRI-induced firing inhibition | 12.5 - 100 µg/kg, i.v. | Complete reversal of citalopram-induced inhibition of 5-HT neuron firing.[1] | Rat | (Arborelius et al., 1999)[1] |
| Increase in 5-HT neuron firing rate | 5, 50 µg/kg, i.v. | Increased firing rate of the majority of 5-HT cells.[1] | Rat | (Arborelius et al., 1999)[1] |
Experimental Protocols
[3H]-8-OH-DPAT Competition Binding Assay
This protocol is for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor.
Materials:
-
Tissue homogenate (e.g., rat hippocampus) or cell membranes expressing 5-HT1A receptors.
-
Binding buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Radioligand: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: 10 µM 5-HT.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare tissue homogenate or cell membranes and determine the protein concentration.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound at various concentrations or vehicle.
-
For non-specific binding wells, add 10 µM 5-HT.
-
[3H]-8-OH-DPAT at a final concentration of ~1 nM.
-
Tissue/cell membrane preparation (final protein concentration ~100-200 µ g/well ).
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol is for determining the functional antagonist activity of a test compound at the Gi-coupled 5-HT1A receptor.
Materials:
-
Cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).
-
Forskolin.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) or vehicle for 15-30 minutes.
-
Add the 5-HT1A agonist (at its EC80 concentration) and forskolin (at a final concentration of 1-10 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
A "silent" antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation, bringing the cAMP levels back towards those seen with forskolin alone. The IC50 for this reversal can be determined.
Mandatory Visualizations
References
Technical Support Center: Robalzotan and Head-Twitch Response (HTR) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential of Robalzotan to modulate the head-twitch response (HTR) in rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NAD-299) is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3] Its primary mechanism of action is to block the effects of serotonin and other 5-HT1A receptor agonists at this specific receptor subtype. In preclinical studies, it has been shown to reverse the inhibition of serotonergic neuron firing induced by selective serotonin reuptake inhibitors (SSRIs).[4]
Q2: What is the head-twitch response (HTR) in rodents?
The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents.[5][6] It is a well-established behavioral proxy for the hallucinogenic potential of substances in humans.[7] The HTR is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor.[5][8]
Q3: Does this compound induce the head-twitch response (HTR) on its own?
Based on its known mechanism of action as a 5-HT1A receptor antagonist, this compound is not expected to induce the head-twitch response when administered alone. The HTR is a 5-HT2A receptor-mediated behavior.[5]
Q4: How might this compound modulate the head-twitch response induced by other compounds?
While this compound is unlikely to cause HTR by itself, it may modulate the HTR induced by 5-HT2A receptor agonists (e.g., DOI, psilocybin). The 5-HT1A and 5-HT2A receptor systems are known to interact. Specifically, activation of 5-HT1A receptors has been shown to attenuate the HTR induced by 5-HT2A agonists.[8] As a 5-HT1A antagonist, this compound could potentially block this inhibitory effect, thereby potentiating or increasing the frequency of HTR induced by a 5-HT2A agonist.
Troubleshooting Guides
Issue 1: No significant change in HTR frequency is observed after administering this compound in combination with a 5-HT2A agonist.
-
Possible Cause 1: Inappropriate Dosage of this compound. The dose of this compound may be too low to achieve sufficient 5-HT1A receptor occupancy and antagonism.
-
Troubleshooting Step: Conduct a dose-response study with this compound. Based on existing literature, intravenous doses in rats have ranged from 1 to 100 µg/kg.[1] It is crucial to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 2: Timing of Administration. The pharmacokinetic profiles of this compound and the 5-HT2A agonist may not be optimally aligned.
-
Troubleshooting Step: Vary the pretreatment time with this compound before administering the 5-HT2A agonist. A typical starting point would be to administer this compound 15-30 minutes prior to the 5-HT2A agonist.
-
-
Possible Cause 3: Ceiling Effect of the 5-HT2A Agonist. The dose of the 5-HT2A agonist used may already be inducing a maximal HTR, leaving no room for potentiation by this compound.
-
Troubleshooting Step: Use a sub-maximal dose of the 5-HT2A agonist that produces a clear but not maximal HTR. This will allow for the detection of any potentiating effects of this compound.
-
Issue 2: Unexpected decrease in HTR frequency after this compound administration.
-
Possible Cause: Off-Target Effects at High Doses. While this compound is selective for the 5-HT1A receptor, very high doses may lead to off-target effects that could interfere with the HTR.
-
Troubleshooting Step: Review the dose of this compound used. If it is significantly higher than what is reported in the literature, consider reducing it. Perform a thorough literature search for any known off-target binding of this compound at higher concentrations.
-
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Studies
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Intravenous (i.v.) | 1 - 100 µg/kg | Reversal of citalopram-induced inhibition of 5-HT neuron firing | [1] |
| Rat | Intravenous (i.v.) | 5, 50 µg/kg | Increased firing rate of 5-HT cells | [4] |
| Monkey | Intravenous (i.v.) | 2 - 100 µg/kg | Dose-dependent 5-HT1A receptor occupancy | [1] |
Table 2: Key Parameters of the Head-Twitch Response Assay
| Parameter | Description | Typical Values/Conditions | Reference |
| 5-HT2A Agonist | Compound used to induce HTR | DOI (0.1 - 10 mg/kg), Psilocybin | [5][8] |
| Animal Model | Rodent species and strain | C57BL/6J mice, Sprague-Dawley rats | [8] |
| Observation Period | Duration of HTR counting | 10 - 60 minutes | [8][9] |
| HTR Quantification | Method of counting head twitches | Manual observation, automated systems with magnetometers or video analysis | [5][6] |
Experimental Protocols
Protocol 1: Investigating the Modulatory Effect of this compound on DOI-Induced Head-Twitch Response in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Drug Preparation:
-
This compound: Dissolve in sterile saline.
-
(-)-DOI hydrochloride: Dissolve in sterile saline.
-
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + DOI (e.g., 1 mg/kg, intraperitoneal - i.p.)
-
Group 3: this compound (e.g., 10 µg/kg, intravenous - i.v.) + Vehicle (saline)
-
Group 4: this compound (e.g., 1 µg/kg, i.v.) + DOI (1 mg/kg, i.p.)
-
Group 5: this compound (e.g., 10 µg/kg, i.v.) + DOI (1 mg/kg, i.p.)
-
Group 6: this compound (e.g., 100 µg/kg, i.v.) + DOI (1 mg/kg, i.p.)
-
-
Procedure:
-
Acclimatize mice to the observation chambers for 30 minutes.
-
Administer this compound or vehicle via the tail vein (i.v.).
-
After 15 minutes, administer DOI or vehicle intraperitoneally (i.p.).
-
Immediately after DOI injection, begin recording the number of head twitches for 30 minutes.
-
-
Data Analysis:
-
Count the total number of head twitches for each animal.
-
Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the different treatment groups.
-
Mandatory Visualizations
Caption: 5-HT2A receptor activation pathway leading to the head-twitch response.
Caption: Proposed mechanism of this compound's modulation of the HTR.
Caption: Workflow for investigating this compound's effect on HTR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
Addressing poor brain penetration of Robalzotan in experiments
Welcome to the technical support center for researchers working with Robalzotan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on its potential for poor brain penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NAD-299 or AZD-7371) is a potent and selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor.[1][2][3][4] Its primary mechanism of action is to block the 5-HT1A receptor, thereby preventing serotonin from binding and exerting its usual inhibitory effects.[5] This modulation of the serotonergic system has been investigated for its potential therapeutic benefits in conditions such as depression and anxiety.[4][6]
Q2: My in vivo experiments with this compound are showing weaker than expected CNS effects. Could this be related to poor brain penetration?
This is a strong possibility. For a centrally acting drug to be effective, it must cross the blood-brain barrier (BBB) in sufficient concentrations to engage its target. If this compound has low BBB permeability, the concentration reaching the 5-HT1A receptors in the brain may be insufficient to elicit the expected pharmacological response.
Q3: What are the common reasons a small molecule like this compound might have poor brain penetration?
Several factors can limit a drug's ability to cross the BBB:
-
Low Lipophilicity: The BBB is a lipid-rich barrier, and compounds that are too polar (hydrophilic) may not be able to passively diffuse across it.[7]
-
High Molecular Weight: Generally, molecules with a molecular weight greater than 400-500 Da have more difficulty crossing the BBB.[8]
-
High Polar Surface Area (PSA): A large PSA is often associated with poor BBB penetration.
-
Efflux Transporter Activity: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain and back into the bloodstream.[2][9][10] If this compound is a substrate for these transporters, its brain concentrations will be significantly reduced.[2][9][10]
-
Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can limit the amount of free drug available for brain entry.
Q4: What are the key physicochemical properties of this compound relevant to BBB penetration?
| Property | Value | Significance for BBB Penetration |
| Molar Mass | 318.39 g/mol [4] | Within the generally accepted range for good BBB penetration (<400-500 g/mol ). |
| Computed XLogP3 | 2.8[11] | Indicates moderate lipophilicity, which is often favorable for BBB penetration. |
| IUPAC Name | (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide[4] | Provides the chemical structure for further computational modeling. |
A Central Nervous System Multiparameter Optimization (CNS MPO) score is a tool used to predict the likelihood of a compound having favorable CNS drug-like properties.[12][13][14] The score is calculated based on six key physicochemical properties. While a calculated CNS MPO score for this compound is not publicly available, researchers can use the known properties to estimate its potential for CNS penetration.
Troubleshooting Guides
Issue: Inconsistent or Low Efficacy of this compound in CNS-Related Assays
This guide provides a systematic approach to investigate and potentially resolve issues of low this compound efficacy that may be linked to poor brain penetration.
It is crucial to experimentally determine if this compound is reaching its target in the brain. Several in vitro and in vivo methods can be employed.
In Vitro Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[15][16]
-
Cell-Based Assays (MDCK-MDR1): This assay uses a monolayer of Madin-Darby canine kidney cells transfected with the human MDR1 gene, which expresses the P-gp efflux transporter.[1][9] It can determine if a compound is a substrate for P-gp.[1][9]
In Vivo Models:
-
In Situ Brain Perfusion: This technique allows for the direct measurement of drug transport across the BBB in an anesthetized animal, providing a robust measure of permeability.[2][10]
-
Microdialysis: This method measures the unbound drug concentration in the brain extracellular fluid over time, providing a direct measure of target site concentration.
Comparison of BBB Permeability Assessment Methods:
| Method | Type | Throughput | Key Output | Advantages | Disadvantages |
| PAMPA-BBB | In Vitro | High | Effective Permeability (Pe) | Fast, cost-effective, good for early screening.[16] | Only measures passive diffusion; no active transport. |
| MDCK-MDR1 Assay | In Vitro | Medium | Apparent Permeability (Papp), Efflux Ratio (ER) | Can identify substrates of P-gp efflux.[1][3] | Does not fully replicate the complexity of the in vivo BBB. |
| In Situ Brain Perfusion | In Vivo | Low | Brain Uptake Clearance (K in) | Provides a direct measure of BBB transport in a physiological context.[2][10] | Technically demanding, requires anesthesia. |
| Microdialysis | In Vivo | Low | Unbound Brain Concentration (C u,brain) | "Gold standard" for measuring target site concentration over time. | Invasive, technically complex, potential for tissue damage. |
If poor BBB penetration is confirmed, several strategies can be employed to improve it.
Chemical Modification:
-
Increase Lipophilicity: Modifying the structure of this compound to increase its lipophilicity (LogP) can enhance passive diffusion across the BBB. However, this must be balanced to avoid excessive non-specific binding or reduced solubility.
-
Reduce Efflux: Structural modifications can be made to reduce the affinity of this compound for efflux transporters like P-gp. This can involve reducing the number of hydrogen bond donors or altering the molecule's shape.[2]
Formulation Strategies:
-
Co-administration with P-gp Inhibitors: Using known P-gp inhibitors (e.g., verapamil, cyclosporin A) can block the efflux of this compound, thereby increasing its brain concentration.[17]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB. These nanoparticles can also be surface-modified with ligands that target specific receptors on the BBB for enhanced uptake.
Detailed Experimental Protocols
Protocol 1: MDCK-MDR1 Permeability Assay
This protocol is a general guideline for assessing whether this compound is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
This compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts at an appropriate density and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the trans-epithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-to-B): Add this compound (at a final concentration, e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber should contain fresh HBSS.
-
Basolateral to Apical (B-to-A): Add this compound to the basolateral chamber, and the apical chamber should contain fresh HBSS.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 is generally considered indicative of active efflux.
-
Protocol 2: In Situ Brain Perfusion in Rats
This protocol provides a general framework for measuring the brain uptake of this compound.
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)
-
This compound solution in perfusion buffer
-
[¹⁴C]-Sucrose or other non-permeable marker
-
Brain homogenization equipment
-
Scintillation counter and LC-MS/MS
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the internal carotid artery.
-
Perfusion: Begin perfusion with the buffer to wash out the blood. The perfusion rate should be carefully controlled.
-
Drug Infusion: Switch to the perfusion buffer containing a known concentration of this compound and the non-permeable marker for a short duration (e.g., 1-5 minutes).
-
Termination and Brain Collection: Stop the perfusion and decapitate the animal. Immediately dissect the brain and collect the relevant brain regions.
-
Sample Processing: Weigh the brain samples and homogenize them.
-
Analysis:
-
Determine the concentration of this compound in the brain homogenate and the perfusate using LC-MS/MS.
-
Measure the radioactivity of the non-permeable marker to calculate the vascular space in the brain samples.
-
-
Data Calculation:
-
Calculate the brain uptake clearance (K_in) using the following equation: K_in = (C_brain * V_brain) / (C_perfusate * T) Where C_brain is the concentration in the brain (corrected for vascular space), V_brain is the volume of the brain, C_perfusate is the concentration in the perfusate, and T is the perfusion time.
-
Visualizations
Signaling Pathway of the 5-HT1A Receptor
Caption: 5-HT1A Receptor Signaling and this compound's Antagonistic Action.
Experimental Workflow for Assessing this compound's Brain Penetration
Caption: Workflow for Investigating and Addressing Poor Brain Penetration.
References
- 1. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 2. In situ brain perfusion [bio-protocol.org]
- 3. evotec.com [evotec.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.unc.edu [med.unc.edu]
- 16. researchgate.net [researchgate.net]
- 17. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Research: A Technical Support Center for Robalzotan (AZD-7371) and Related 5-HT1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potential adverse effects and addressing experimental challenges related to the use of Robalzotan (AZD-7371), a selective 5-HT1A receptor antagonist. Due to the discontinuation of this compound's clinical development, publicly available data on its specific adverse effects in humans is limited. Therefore, this guide draws upon the established safety profile of the broader class of 5-HT1A receptor antagonists to provide relevant troubleshooting advice for preclinical and research applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor subtype 1A (5-HT1A).[1] It competitively binds to these receptors, blocking the effects of endogenous serotonin. In preclinical studies, it was shown to reverse the inhibitory effects of selective serotonin reuptake inhibitors (SSRIs) on serotonin neuron firing.
Q2: Why was the clinical development of this compound discontinued?
While the precise reasons for the discontinuation of this compound's development for depression and irritable bowel syndrome (IBS) by AstraZeneca have not been publicly detailed, it is not uncommon for investigational drugs to be halted due to a variety of factors, including insufficient efficacy, unfavorable risk-benefit profile, or strategic business decisions.[1] One preclinical study in rats noted a lack of visible gross side effects at the doses tested.
Q3: What are the expected or observed adverse effects associated with 5-HT1A receptor antagonists as a class?
Based on the pharmacological class, researchers should be aware of potential adverse effects observed with other 5-HT1A receptor antagonists. These can be broadly categorized and are summarized in the table below.
Troubleshooting Guides for In-Vivo Experiments
Issue 1: Unexpected Behavioral Changes in Animal Models
Potential Cause: Central nervous system (CNS) effects are a hallmark of 5-HT1A receptor modulation.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the minimal effective dose and a potential therapeutic window with fewer behavioral side effects.
-
Behavioral Monitoring: Implement a comprehensive behavioral observation battery to systematically assess for signs of dizziness (ataxia, circling), anxiety, or sedation.
-
Control Groups: Ensure the inclusion of appropriate vehicle and positive control groups to differentiate compound-specific effects from experimental artifacts.
Issue 2: Gastrointestinal Disturbances in Experimental Animals
Potential Cause: 5-HT1A receptors are present in the gastrointestinal tract and modulate motility and secretion.
Troubleshooting Steps:
-
Stool Consistency Monitoring: Regularly observe and score stool consistency to detect signs of diarrhea or constipation.
-
Food and Water Intake: Monitor daily food and water consumption as a general indicator of gastrointestinal distress.
-
Route of Administration: If gastrointestinal effects are pronounced with oral administration, consider alternative routes (e.g., subcutaneous, intraperitoneal) to bypass first-pass metabolism and potential gut wall interactions.
Data Presentation: Potential Class-Related Adverse Effects of 5-HT1A Receptor Antagonists
| Adverse Effect Category | Potential Manifestation in Preclinical Models | Mitigation Strategies in Research Setting |
| Central Nervous System | Ataxia, sedation, hyperactivity, anxiety-like behaviors | Dose titration, careful behavioral observation, use of validated behavioral assays |
| Gastrointestinal | Changes in stool consistency (diarrhea or constipation), reduced food intake | Monitor GI parameters, consider alternative administration routes |
| Cardiovascular | Changes in heart rate or blood pressure | Telemetry monitoring in relevant animal models |
| Sexual Dysfunction | Alterations in mating behavior (in relevant models) | Specific behavioral paradigms for sexual function assessment |
Experimental Protocols
Protocol 1: Assessment of Behavioral Effects in a Rodent Model
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to any procedures.
-
Baseline Observation: Record baseline locomotor activity and any abnormal behaviors for 30 minutes.
-
Compound Administration: Administer this compound or vehicle control via the intended route.
-
Post-Dosing Observation: Continuously record behavior for the first 60 minutes post-dosing and then at regular intervals (e.g., 2, 4, and 24 hours).
-
Specific Behavioral Tests: Conduct validated tests for anxiety (e.g., elevated plus maze, open field test) and motor coordination (e.g., rotarod) at a predetermined time point post-dosing.
-
Data Analysis: Analyze data for statistically significant differences between treatment and control groups.
Mandatory Visualizations
Caption: this compound's antagonistic action on the 5-HT1A receptor.
Caption: Workflow for addressing unexpected CNS effects.
References
Technical Support Center: Accounting for Robalzotan's Short Elimination Half-Life in Study Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting preclinical studies with Robalzotan, a selective 5-HT1A receptor antagonist with a notably short elimination half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported elimination half-life of this compound and why is it a critical factor in study design?
A1: The elimination half-life of this compound (also known as NAD-299) in rats is approximately 30 minutes. This rapid clearance is a critical consideration because it dictates the dosing regimen, blood sampling schedule, and the window of time for observing pharmacological effects. Standard study designs used for compounds with longer half-lives may not be suitable for accurately characterizing the pharmacokinetics and pharmacodynamics of this compound.
Q2: How does this compound's short half-life impact the choice of dosing regimen?
A2: A short half-life means the drug is cleared from the body quickly. For studies requiring sustained target engagement, a continuous intravenous infusion is often the most appropriate method to maintain steady-state plasma concentrations. If single bolus injections are used, the rapid elimination must be accounted for in the timing of pharmacodynamic assessments, as the drug's effect will be transient.
Q3: What are the key challenges in obtaining accurate pharmacokinetic data for a drug with a short half-life like this compound?
A3: The primary challenge is capturing the rapid changes in plasma concentration. This requires frequent blood sampling, especially in the initial minutes after administration, to accurately define the distribution and elimination phases. Logistical challenges include the potential for significant blood volume loss in small animals and the need for rapid sample processing to prevent degradation of the analyte.
Q4: Can I use sparse sampling techniques for my pharmacokinetic study of this compound?
A4: Yes, sparse sampling, where each animal contributes a limited number of blood samples at different time points, can be a viable strategy, especially in small rodents like mice where repeated sampling from a single animal is challenging. This approach requires a larger number of animals but minimizes the stress and physiological impact on each individual animal. However, the sampling schedule must be carefully designed to capture the full pharmacokinetic profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in pharmacokinetic data between animals. | Inconsistent intravenous injection technique leading to partial subcutaneous administration. Stress-induced physiological changes affecting drug metabolism and clearance. | Ensure proper training on intravenous administration techniques. Use of a consistent and minimally stressful restraint method is crucial. Acclimatize animals to handling and restraint procedures before the study. |
| Inability to accurately determine the peak plasma concentration (Cmax). | Blood sampling schedule is not frequent enough immediately after bolus administration. | For intravenous bolus studies, collect the first blood sample as early as possible (e.g., 1-2 minutes post-dose) and continue with frequent sampling (e.g., 5, 10, 15, 30 minutes) to adequately characterize the initial rapid decline in concentration. |
| Pharmacodynamic effect is not observed or is highly variable. | The timing of the pharmacodynamic assessment does not align with the period of adequate target engagement due to the short half-life. | If using bolus dosing, conduct pharmacodynamic assessments at or near the expected Tmax. For sustained effects, utilize a continuous intravenous infusion to maintain steady-state concentrations throughout the assessment period. |
| Analyte degradation in collected blood samples. | Improper sample handling and storage, especially for a potentially labile compound. | Process blood samples immediately after collection. This includes prompt centrifugation to separate plasma and storage at appropriate low temperatures (e.g., -80°C) until analysis. Use of appropriate anticoagulants and stabilizers should be validated. |
Data Presentation
Due to the limited publicly available pharmacokinetic data for this compound, the following table presents representative pharmacokinetic parameters for a selective 5-HT1A antagonist with a similarly short half-life in rats following intravenous administration. This data should be used as a guide for what to expect and for planning analytical ranges.
Table 1: Representative Pharmacokinetic Parameters of a Short-Acting 5-HT1A Antagonist in Rats (Intravenous Bolus)
| Parameter | Unit | Value |
| Dose | mg/kg | 1 |
| Cmax | ng/mL | ~800-1200 |
| Tmax | min | ~1-5 |
| AUC(0-inf) | ng*h/mL | ~150-250 |
| Half-life (t½) | min | ~25-40 |
| Clearance (CL) | mL/min/kg | ~60-80 |
| Volume of Distribution (Vd) | L/kg | ~2.5-3.5 |
Note: These are representative values and will vary depending on the specific compound, dose, and experimental conditions.
Experimental Protocols
Protocol 1: Intravenous Bolus Pharmacokinetic Study in Rats
Objective: To determine the single-dose pharmacokinetic profile of this compound following intravenous bolus administration in rats.
Materials:
-
This compound (formulated in a suitable vehicle, e.g., saline, with solubility enhancers if necessary)
-
Male Sprague-Dawley rats (or other appropriate strain), weight-matched
-
Restrainers appropriate for tail vein injections
-
Sterile syringes and 27-30 gauge needles
-
Anticoagulant (e.g., K2EDTA) coated microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Dry ice and -80°C freezer
Procedure:
-
Animal Preparation: Acclimatize rats to handling and restraint for at least 3 days prior to the study. Fast animals overnight (with access to water) before dosing.
-
Dose Administration:
-
Record the body weight of each rat.
-
Prepare the dosing solution of this compound at the target concentration.
-
Place the rat in a restrainer, allowing access to the lateral tail vein.
-
Warm the tail using a heat lamp or warm water to dilate the vein.
-
Administer a single intravenous bolus of this compound solution via the lateral tail vein. Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (~100-150 µL per sample) from the contralateral tail vein or another appropriate site (e.g., saphenous vein) at the following time points post-dose: 2, 5, 10, 15, 30, 60, 90, and 120 minutes.
-
Collect blood into pre-chilled microcentrifuge tubes containing anticoagulant.
-
-
Sample Processing:
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
-
Keep samples on ice.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clean, labeled tubes.
-
Snap-freeze the plasma samples on dry ice and store them at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software.
-
Protocol 2: Continuous Intravenous Infusion Study in Rats
Objective: To maintain a steady-state plasma concentration of this compound for pharmacodynamic studies.
Materials:
-
In addition to materials from Protocol 1:
-
Surgically implantable catheters (e.g., jugular vein)
-
Infusion pumps
-
Swivels and tethers to allow for free movement of the animal
Procedure:
-
Surgical Preparation:
-
At least 3-4 days prior to the study, surgically implant a catheter into the jugular vein of the rats under anesthesia.
-
Allow the animals to recover fully from surgery.
-
-
Study Initiation:
-
Connect the exteriorized catheter to an infusion pump via a swivel system, allowing the rat to move freely in its cage.
-
Optionally, a loading dose (bolus injection) can be administered at the start of the infusion to more rapidly achieve steady-state concentrations. The loading dose can be calculated based on the desired steady-state concentration and the volume of distribution.
-
Begin the continuous intravenous infusion of this compound at a constant rate. The infusion rate is determined based on the drug's clearance and the desired target steady-state concentration (Css = Infusion Rate / Clearance).
-
-
Pharmacodynamic Assessment:
-
Once steady-state is predicted to be reached (typically after 4-5 half-lives), perform the desired pharmacodynamic assessments.
-
-
Blood Sampling for Confirmation of Steady-State:
-
Collect blood samples at several time points during the infusion (e.g., mid-way, and towards the end of the infusion period) to confirm that steady-state concentrations have been achieved and are maintained.
-
Process and analyze the samples as described in Protocol 1.
-
Mandatory Visualizations
Caption: 5-HT1A Receptor Antagonist Signaling Pathway.
Caption: Preclinical Pharmacokinetic Study Workflow.
Technical Support Center: Robalzotan Preclinical Drug Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Robalzotan in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are planning a co-administration study of this compound with a Selective Serotonin Reuptake Inhibitor (SSRI). What is the known pharmacodynamic interaction between these two drug classes in preclinical models?
A: Preclinical studies in rats have shown a significant pharmacodynamic interaction between this compound and SSRIs such as citalopram and paroxetine.[1] this compound, a 5-HT(1A) receptor antagonist, has been found to completely reverse the acute inhibitory effect of these SSRIs on the firing of serotonin (5-HT) neurons in the dorsal raphe nucleus.[1]
-
Mechanism: SSRIs typically increase serotonin levels in the synapse, which can lead to feedback inhibition of serotonergic neuron firing via activation of somatodendritic 5-HT(1A) autoreceptors. By blocking these receptors, this compound removes this inhibitory brake, leading to an augmented increase in serotonergic neurotransmission.[1]
-
Experimental Evidence: Intravenous administration of this compound at doses of 12.5, 25, 50, and 100 µg/kg was shown to reverse the firing inhibition caused by citalopram (300 µg/kg i.v.) or paroxetine (100 µg/kg i.v.) in anesthetized rats.[1] Interestingly, this compound administered alone at doses of 5 and 50 µg/kg i.v. increased the firing rate of most 5-HT cells studied.[1]
Q2: What is the known pharmacokinetic profile of this compound in preclinical models?
Q3: Is there any information on the metabolism of this compound, specifically which Cytochrome P450 (CYP) enzymes are involved?
A: Currently, there is no publicly available preclinical data identifying the specific CYP enzymes responsible for the metabolism of this compound. In vitro studies using rat liver microsomes or recombinant human CYP enzymes would be necessary to determine its metabolic pathways and potential for CYP-mediated drug interactions.
Q4: Has this compound been identified as a substrate or inhibitor of P-glycoprotein (P-gp)?
A: There is no available preclinical data from in vitro or in vivo studies to indicate whether this compound is a substrate, inhibitor, or inducer of the P-glycoprotein (P-gp) transporter. P-gp interaction studies are crucial for predicting potential drug-drug interactions, particularly at the blood-brain barrier.
Troubleshooting Guide
Problem: We are co-administering this compound with an SSRI and observing an unexpectedly potentiation of serotonin-related behaviors in our animal models.
Possible Cause: This is likely due to the known pharmacodynamic interaction between this compound and SSRIs. This compound blocks the 5-HT(1A) autoreceptor-mediated negative feedback on serotonin release, which is typically activated by the increased synaptic serotonin levels induced by SSRIs. This can lead to a synergistic effect on serotonergic neurotransmission.
Suggested Actions:
-
Review Dosing: Consider reducing the dose of either this compound or the SSRI in your experimental design to mitigate excessive serotonergic stimulation.
-
Monitor for Serotonin Syndrome: Be vigilant for behavioral and physiological signs of serotonin syndrome in your animal models, which can include tremors, hyperthermia, and agitation.
-
Control Experiments: Ensure you have appropriate control groups, including each drug administered alone, to accurately attribute the observed effects to the combination.
Data Presentation
Table 1: Pharmacodynamic Interaction of this compound with SSRIs in Rats
| Drug Combination | Animal Model | Key Finding | Reference |
| This compound + Citalopram | Rat | This compound completely reverses citalopram-induced inhibition of serotonergic cell firing. | [1] |
| This compound + Paroxetine | Rat | This compound completely reverses paroxetine-induced inhibition of serotonergic cell firing. | [1] |
Experimental Protocols
Electrophysiological Recording of Dorsal Raphe 5-HT Neurons in Rats
This protocol is based on the methodology described in the study by Hjorth et al. (1999).[1]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with chloral hydrate. The femoral vein is cannulated for intravenous drug administration.
-
Electrode Placement: A recording electrode is stereotaxically lowered into the dorsal raphe nucleus to record the extracellular activity of single 5-HT neurons.
-
Neuron Identification: 5-HT neurons are identified based on their characteristic slow (0.5–2.5 Hz) and regular firing pattern.
-
Drug Administration:
-
A stable baseline firing rate of a single 5-HT neuron is recorded.
-
An SSRI (e.g., citalopram at 300 µg/kg i.v.) is administered to induce inhibition of the firing rate.
-
Once a stable, inhibited firing rate is established, this compound is administered in escalating doses (e.g., 12.5, 25, 50, 100 µg/kg, i.v.) to observe the reversal of the SSRI-induced inhibition.
-
-
Data Analysis: The firing rate of the neuron is recorded and analyzed to quantify the effects of the drugs and their combination.
Visualizations
Caption: Interaction of SSRIs and this compound at the serotonergic synapse.
Caption: Workflow for electrophysiological recording of drug effects.
References
Robalzotan Solution Stability: A Technical Guide for Long-Term Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of Robalzotan in solution for long-term experiments. Ensuring the integrity of your experimental compounds is critical for reproducible and reliable results. This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges encountered when working with this compound solutions over extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: While specific solubility data for this compound in a wide range of laboratory solvents is not extensively published, a good starting point for many organic molecules is dimethyl sulfoxide (DMSO) for creating a stock solution. For final dilutions into aqueous experimental media, it is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on biological systems. Predicted water solubility for this compound is low (0.122 mg/mL), so direct dissolution in aqueous buffers may not be feasible for high concentrations.[1]
Q2: What are the primary factors that can cause this compound to degrade in solution?
A2: Like many pharmaceutical compounds, this compound's stability in solution can be affected by several factors, including:
-
Temperature: Higher temperatures generally accelerate chemical degradation.[2]
-
pH: The stability of compounds with ionizable groups can be pH-dependent.
-
Light: Exposure to UV or even ambient light can cause photodegradation.[2]
-
Oxygen: Oxidative degradation can occur, especially in the presence of reactive oxygen species.[2]
Q3: How should I store my this compound stock and working solutions for long-term use?
A3: For long-term storage, it is recommended to store stock solutions in a tightly sealed container at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles, which can degrade the compound. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. If short-term storage of working solutions is necessary, they should be kept at 2-8°C and protected from light.
Q4: I observed precipitation in my experimental media after adding the this compound working solution. What should I do?
A4: Precipitation can occur if the solubility of this compound in the final aqueous medium is exceeded. To troubleshoot this:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound.
-
Check the solvent concentration: Ensure the concentration of the organic solvent (e.g., DMSO) from your stock solution is not causing the compound to crash out of the aqueous solution.
-
Sonication: Gentle sonication of the final solution may help to redissolve small amounts of precipitate.
-
Use of a different solvent system: If possible, consider using a different, less volatile solvent for your stock solution, though compatibility with your experimental system must be verified.
Q5: How can I verify the concentration and integrity of my this compound solution over time?
A5: The most reliable method for verifying the concentration and detecting degradation products is High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7] A stability-indicating HPLC method can separate the intact this compound from any potential degradants.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound solutions in long-term experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution, leading to a lower effective concentration. | 1. Prepare fresh working solutions for each experiment. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect all solutions from light and store at appropriate temperatures. 4. Periodically check the concentration and purity of your stock solution using HPLC. |
| Cloudiness or precipitation in the solution | Poor solubility of this compound in the chosen solvent or buffer. Exceeding the solubility limit. | 1. Ensure the stock solution is fully dissolved before making dilutions. 2. Decrease the final concentration of this compound in your experiment. 3. Increase the proportion of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of solvent toxicity. |
| Change in color of the solution | Potential degradation of the compound or a reaction with a component of the medium. | 1. Discard the solution. 2. Prepare a fresh solution and protect it from light. 3. If the problem persists, investigate potential incompatibilities with your buffer or media components. |
Experimental Protocols
General Protocol for Preparing this compound Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting tubes and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your experimental buffer or medium. It is recommended to perform serial dilutions to ensure accuracy.
-
Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.1%).
-
Use the working solution immediately after preparation.
-
Protocol for Assessing Long-Term Stability using HPLC
This is a generalized protocol. The specific parameters (e.g., mobile phase composition, column type) will need to be optimized for this compound.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the desired solvent/buffer system.
-
Divide the solution into multiple aliquots in appropriate vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Time Points:
-
Analyze one aliquot immediately (Time 0).
-
Analyze subsequent aliquots at predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, etc.).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions will need to be optimized.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Quantification: Create a standard curve with known concentrations of this compound. The peak area of this compound in the experimental samples can be compared to the standard curve to determine its concentration. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: this compound blocks serotonin's effect on the 5-HT1A receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous RP-HPLC and HPTLC Estimation of Fluoxetine Hydrochloride and Olanzapine in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Development of Radioligands for Robalzotan PET Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of PET radioligands for Robalzotan and its analogs targeting the 5-HT1A receptor.
Frequently Asked Questions (FAQs)
Q1: Why is developing a specific PET radioligand for this compound challenging?
A1: While this compound has high affinity and selectivity for the 5-HT1A receptor, developing a dedicated radioligand based on its structure presents several challenges common to CNS PET tracer development. These include:
-
Blood-Brain Barrier (BBB) Penetration: The radioligand must effectively cross the BBB to reach its target in the brain.[1][2]
-
Metabolism: The radioligand should not have brain-penetrant radiometabolites that could interfere with the PET signal.[2]
-
Non-Specific Binding: The tracer should exhibit low non-specific binding to other tissues and receptors to ensure a high signal-to-noise ratio.[2]
-
Radiolabeling Chemistry: The chemical structure of this compound, a benzopyran derivative, may pose challenges for the rapid and efficient incorporation of positron-emitting isotopes like Carbon-11 or Fluorine-18.[3][4]
Q2: What are the key considerations when choosing between 11C and 18F for labeling a this compound analog?
A2: The choice between 11C and 18F depends on the specific research question and logistical considerations:
-
11C (t1/2 = 20.4 min): Allows for multiple PET scans in the same subject on the same day, which is advantageous for receptor occupancy studies.[2][5] However, the short half-life requires an on-site cyclotron and rapid radiosynthesis.[6]
-
18F (t1/2 = 109.8 min): The longer half-life allows for more complex radiosynthesis, centralized production and distribution, and longer imaging times, which can be beneficial for studying receptor kinetics.[6]
Q3: How can I assess the potential of a novel this compound-based radioligand to cross the blood-brain barrier?
A3: Several in vitro and in silico methods can predict BBB penetration:
-
LogP/LogD Measurement: A LogP value between 1 and 3 is generally considered optimal for passive diffusion across the BBB.[7]
-
In Silico Modeling: Computational models can predict BBB permeability based on the molecule's physicochemical properties.
-
Cell-Based Assays: In vitro models using endothelial cell lines can provide an experimental measure of BBB transport.[1]
Q4: What are the common pitfalls in analyzing PET data from 5-HT1A receptor studies?
A4: Common pitfalls include:
-
Patient Motion: Can lead to blurred images and inaccurate quantification.[8]
-
Partial Volume Effects: Can cause underestimation of radioactivity in small brain structures.[8]
-
Inaccurate Metabolite Correction: Failure to properly account for radiometabolites in the plasma can lead to errors in kinetic modeling.
-
Selection of Reference Region: An inappropriate reference region (a brain area devoid of the target receptor) can lead to inaccurate calculation of binding potential.
Troubleshooting Guides
Radiosynthesis and Quality Control
| Problem | Possible Causes | Troubleshooting Steps |
| Low Radiochemical Yield | - Inefficient precursor concentration. - Suboptimal reaction temperature or time. - Degradation of the precursor or radiolabeled product. - Issues with the automated synthesis module. | - Optimize precursor amount. - Systematically vary reaction temperature and time. - Ensure anhydrous and oxygen-free conditions. - Check for leaks and proper functioning of the synthesis unit.[9] |
| Low Specific Activity | - Contamination with carrier (non-radioactive) compound. - Inefficient purification. - Low specific activity of the initial radioisotope. | - Use high-purity precursors and reagents. - Optimize HPLC purification to separate the radiolabeled compound from the precursor and byproducts.[9] - Ensure high specific activity of the starting [11C]CH3I or [18F]F-. |
| Failed Quality Control (e.g., Radiochemical Purity) | - Incomplete reaction. - Formation of radiolabeled impurities. - Degradation of the product after synthesis. | - Adjust reaction conditions to drive the reaction to completion. - Optimize HPLC purification method. - Investigate the stability of the final product in the formulation solution.[10] |
In Vitro and In Vivo Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| High Non-Specific Binding in Autoradiography | - Inappropriate buffer composition or pH. - Insufficient washing steps. - High concentration of the radioligand. | - Optimize buffer conditions (e.g., ionic strength, pH). - Increase the number and duration of washing steps. - Perform saturation binding experiments to determine the optimal radioligand concentration.[11] |
| Poor Brain Uptake in PET Imaging | - Low BBB penetration of the radioligand. - High affinity for plasma proteins. - Rapid peripheral metabolism. - Efflux by transporters at the BBB (e.g., P-glycoprotein).[1] | - Re-evaluate the physicochemical properties of the ligand (e.g., lipophilicity). - Measure plasma protein binding. - Analyze plasma metabolites to assess the rate of metabolism. - Conduct in vitro transporter assays or in vivo studies with P-gp inhibitors.[1] |
| No Displacement with Blocking Agent | - Insufficient dose of the blocking agent. - The radioligand has very high affinity and slow dissociation kinetics. - The observed signal is predominantly non-specific binding. | - Increase the dose of the blocking agent. - Allow for a longer pre-treatment time with the blocking agent. - Re-evaluate the in vitro binding profile to confirm specific binding. |
| High Variability in PET Data Between Subjects | - Physiological differences between subjects. - Inconsistent injection protocol. - Differences in subject state (e.g., anxiety, caffeine intake). | - Standardize subject preparation and scanning protocols. - Increase the number of subjects to improve statistical power. - Monitor and record subject's physiological state. |
Quantitative Data Summary
The following tables summarize key quantitative data for established 5-HT1A PET radioligands. Data for a hypothetical this compound-based radioligand would need to be determined experimentally.
Table 1: In Vitro Binding Affinities (Ki) of 5-HT1A Receptor Radioligands
| Radioligand | Target | Ki (nM) | Reference Compound |
| [3H]WAY-100635 | 5-HT1A | 0.8 | 8-OH-DPAT |
| [3H]8-OH-DPAT | 5-HT1A | 1.2 | WAY-100635 |
| DF-100 | 5-HT1A | 22 | [3H]WAY100635 |
| DF-300 | 5-HT1A | 7.7 | [3H]WAY100635 |
| DF-400 | 5-HT1A | 5.8 | [3H]WAY100635 |
| (Data sourced from multiple studies for illustrative purposes)[12][13] |
Table 2: In Vivo Binding Potential (BPND) of [11C]WAY-100635 in Human Brain Regions
| Brain Region | Mean BPND | Standard Deviation |
| Hippocampus | 4.5 | 0.8 |
| Insular Cortex | 3.9 | 0.7 |
| Raphe Nuclei | 3.5 | 1.1 |
| Cingulate Cortex | 3.2 | 0.6 |
| Amygdala | 2.8 | 0.6 |
| Cerebellum | Reference Region | - |
| (Illustrative data based on published studies)[14] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Autoradiography of 5-HT1A Receptors
-
Tissue Preparation:
-
Sacrifice animal and rapidly excise the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the brain into 20 µm thick coronal sections using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.[15]
-
-
Incubation:
-
Pre-incubate the slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubate the sections with the radioligand (e.g., [3H]8-OH-DPAT) in a buffer containing appropriate blockers for other serotonin receptor subtypes.
-
For non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubation time is typically 60-120 minutes at room temperature.[15]
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Exposure time will vary depending on the radioisotope and the density of the receptors (typically several days for 3H).
-
-
Data Analysis:
-
Scan the imaging plate or film to generate a digital autoradiogram.
-
Quantify the signal intensity in different brain regions using image analysis software, referencing the radioactive standards to convert signal intensity to fmol/mg tissue.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Protocol 2: General Workflow for a Human PET Receptor Occupancy Study
-
Subject Recruitment and Screening:
-
Recruit healthy volunteers or patients according to the study protocol.
-
Perform medical and psychological screening to ensure eligibility.
-
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer the radioligand as an intravenous bolus or bolus plus infusion.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the plasma input function and radiometabolite levels.[5][16]
-
-
Drug Administration:
-
Administer the unlabeled drug (e.g., this compound) at the desired dose.
-
-
Post-Dose PET Scan:
-
After a suitable time for the drug to reach its target, perform a second PET scan following the same procedure as the baseline scan.[5]
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with the subject's MRI for anatomical localization.
-
Draw regions of interest (ROIs) on the co-registered images.
-
Perform kinetic modeling of the time-activity curves from each ROI to estimate the binding potential (BPND) or volume of distribution (VT) at baseline and post-dose.
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = 100 * (BPND_baseline - BPND_post-dose) / BPND_baseline[17]
-
Visualizations
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Caption: this compound Radioligand Development Workflow.
Caption: Troubleshooting Low Brain Uptake in PET.
References
- 1. Avoiding Barriers to PET Radioligand Development: Cellular Assays of Brain Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations in the Development of Reversibly Binding PET Radioligands for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regulatory Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. PET/CT Artifacts, Pitfalls and Variants [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. In vitro autoradiographic localization of 5-HT1A receptor-activated G-proteins in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring specific receptor binding of a PET radioligand in human brain without pharmacological blockade: The genomic plot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TPC - Receptor occupancy [turkupetcentre.net]
Minimizing variability in animal studies with Robalzotan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Robalzotan (also known as NAD-299 or AZD-7371) in animal studies. Our aim is to help you minimize variability and ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2] Its primary mechanism of action is to block these receptors, which are involved in the feedback inhibition of serotonin (5-HT) release. By antagonizing these autoreceptors, this compound can increase the firing rate of 5-HT neurons and enhance serotonin levels in the synapse.[3] This is particularly relevant when used in conjunction with selective serotonin reuptake inhibitors (SSRIs), as it can reverse the initial SSRI-induced inhibition of serotonergic cell firing.[3][4]
Q2: What are the common research applications for this compound in animal models?
A2: this compound has been investigated in animal models for its potential as an antidepressant, both as a monotherapy and as an adjunct to SSRIs.[3][5] It has also been studied for its potential role in treating irritable bowel syndrome.[5] Researchers can use this compound to probe the function of the 5-HT1A receptor in various physiological and pathological processes.
Q3: What is the reported half-life of this compound in rats?
A3: The elimination half-life of a single dose of this compound (NAD-299) in rats is approximately 30 minutes.[5] This short half-life is a critical factor to consider when designing experimental protocols, especially for chronic studies.
Q4: In what forms is this compound available and how should it be stored?
A4: this compound is often available as this compound hydrochloride.[2] It should be stored according to the manufacturer's instructions, which typically recommend storage at room temperature in the continental US, although this may vary elsewhere.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral readouts | Animal Stress: Stress can significantly impact the serotonergic system and behavioral responses. | Acclimatize animals to the experimental environment and handling procedures. Minimize noise and other stressors in the animal facility. |
| Genetic Variability: Different strains of rodents can exhibit varied responses to serotonergic drugs.[6] | Use a consistent and well-characterized rodent strain for all experiments. Report the strain, sex, and age of the animals in all publications. | |
| Pharmacokinetic Variability: The short half-life of this compound can lead to fluctuating plasma and brain concentrations.[5] | For continuous exposure, consider using osmotic mini-pumps for administration.[1] For acute studies, ensure precise timing of administration relative to behavioral testing. | |
| Inconsistent drug effects between studies | Route of Administration: The bioavailability and brain penetration of this compound can differ with various administration routes (e.g., intravenous, subcutaneous, oral). | Select and consistently use the most appropriate route of administration for your experimental question. Intravenous (i.v.) and subcutaneous (s.c.) routes have been reported in the literature.[1][5] |
| Vehicle Solution: The solubility and stability of this compound can be influenced by the vehicle used for injection. | A commonly used vehicle for intravenous administration of this compound is acidified saline.[1] Ensure the vehicle itself does not have any behavioral or physiological effects by including a vehicle-only control group. | |
| Unexpected or paradoxical effects | Pre- vs. Post-synaptic 5-HT1A Receptor Effects: 5-HT1A receptors are located both pre-synaptically (autoreceptors) and post-synaptically, and their activation can have different functional consequences.[7] | Carefully consider the dose of this compound used. Dose-response studies are crucial to delineate the specific receptor populations being targeted. |
| Interaction with other neurotransmitter systems: The serotonergic system interacts with other neurotransmitter systems, such as the dopaminergic system.[8] | Be aware of potential off-target effects or downstream consequences on other neurotransmitter systems, and consider measuring markers for these systems if relevant to your research question. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rodents
| Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Rat | 5, 50 µg/kg | i.v. | Increased firing rate of 5-HT cells. | [3] |
| Rat | 12.5, 25, 50, 100 µg/kg | i.v. | Completely reversed citalopram-induced inhibition of serotonergic cell firing. | [3][4] |
| Rat | 0.3, 1, 3 µmol/kg | s.c. | Dose-dependent increase of extracellular acetylcholine levels in the frontal cortex. | [5] |
Table 2: In Vivo 5-HT1A Receptor Occupancy of this compound in Monkeys
| Dose | Route of Administration | Receptor Occupancy | Reference |
| 2 µg/kg | i.v. | Dose-dependent | [9] |
| 10 µg/kg | i.v. | Dose-dependent | [9] |
| 20 µg/kg | i.v. | Dose-dependent | [9] |
| 100 µg/kg | i.v. | 70-80% | [9] |
Experimental Protocols
Protocol 1: Acute Intravenous Administration of this compound in Rats for Behavioral Studies
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Handle animals daily for at least 3 days before the experiment to minimize stress.
-
This compound Preparation:
-
Dissolve this compound hydrochloride in sterile, acidified saline (0.9% NaCl adjusted to pH 5.5-6.5 with HCl) to the desired concentration (e.g., 5 µg/mL, 50 µg/mL).
-
Prepare fresh on the day of the experiment and protect from light.
-
-
Administration:
-
Gently restrain the rat and administer the this compound solution via the lateral tail vein at a volume of 1 mL/kg.
-
The control group should receive an equivalent volume of the acidified saline vehicle.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., forced swim test, elevated plus maze) at a predetermined time point after injection, considering the short half-life of this compound (e.g., 15-30 minutes post-injection).
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical methods (e.g., t-test, ANOVA).
-
Protocol 2: Chronic Subcutaneous Administration of this compound in Rats via Osmotic Mini-pumps
-
Animal Model: Female Sprague-Dawley rats (250-350g).[1]
-
This compound and Pump Preparation:
-
Dissolve this compound in acidified saline to a concentration calculated to deliver the desired daily dose based on the pump's flow rate and duration.
-
Fill osmotic mini-pumps (e.g., Alzet model 2002) with the this compound solution or vehicle according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a small subcutaneous incision on the back, between the shoulder blades.
-
Insert the filled osmotic mini-pump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative analgesia as per veterinary guidelines.
-
-
Experimental Period:
-
Allow the animals to recover for at least 24 hours before commencing behavioral or physiological measurements.
-
The duration of administration will depend on the specific model of the osmotic mini-pump used (e.g., 14 days).[1]
-
-
Outcome Measures:
-
Conduct behavioral tests, microdialysis, or other assessments at specified time points during the chronic administration period.
-
-
Data Analysis:
-
Analyze data using statistical methods appropriate for repeated measures designs (e.g., repeated measures ANOVA).
-
Protocol 3: Assessment of 5-HT1A Receptor Occupancy in Vivo
This protocol provides a general framework. Specific details will depend on the imaging modality (e.g., PET, SPECT) or ex vivo technique used.
-
Animal Model: As appropriate for the chosen technique (e.g., rats, non-human primates).
-
Radioligand/Tracer Selection:
-
Baseline Measurement:
-
In imaging studies, a baseline scan is typically performed to measure receptor availability before drug administration.
-
-
This compound Administration:
-
Administer a single dose of this compound at the desired concentration and route.
-
-
Post-Dosing Measurement:
-
At a time point corresponding to the expected peak plasma concentration of this compound, administer the radioligand or tracer.
-
Acquire the post-dosing PET scan or collect brain tissue for ex vivo analysis.
-
-
Data Analysis:
-
Receptor occupancy is calculated as the percentage reduction in the binding potential or specific binding of the tracer in the presence of this compound compared to the baseline condition.
-
Visualizations
References
- 1. pa2online.org [pa2online.org]
- 2. Towards in vivo imaging of functionally active 5-HT1A receptors in schizophrenia: concepts and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin, genetic variability, behaviour, and psychiatric disorders - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo occupancy of the 5-HT1A receptor by a novel pan 5-HT1(A/B/D) receptor antagonist, GSK588045, using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous in-vivo receptor occupancy assays for serotonin 1A, 2A, and dopamine 2 receptors with the use of non-radiolabelled tracers: Proposed method in screening antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Robalzotan (NAD-299) and WAY-100635 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent 5-HT1A receptor antagonists, Robalzotan (NAD-299) and WAY-100635, widely used in behavioral pharmacology research. The information presented is supported by experimental data to assist in the selection of the appropriate tool compound for preclinical studies.
Introduction
Both this compound and WAY-100635 are potent and selective antagonists of the serotonin 1A (5-HT1A) receptor.[1][2] This receptor is a key target in the central nervous system, implicated in the modulation of mood, anxiety, and cognition.[3] As antagonists, these compounds block the effects of endogenous serotonin and synthetic 5-HT1A agonists, making them invaluable for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. While both are classified as "silent" antagonists, meaning they lack intrinsic agonist activity, subtle differences in their pharmacological profiles can influence their effects in behavioral paradigms.[1][4]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and WAY-100635, providing a direct comparison of their binding affinities and functional potencies.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand Displaced | Preparation | Ki (nM) | IC50 (nM) | pIC50 | Kd (pM) |
| This compound (NAD-299) | [3H]NAD-299 | Rat Hippocampal Membranes | - | ~0.6[5] | - | - |
| WAY-100635 | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 0.39[1] | 1.35[6] | 8.87[7] | 87 ± 4[8] |
| WAY-100635 | [3H]WAY-100635 | Rat Hippocampal Membranes | - | - | - | 87 ± 4[8] |
Table 2: Functional Antagonist Activity
| Compound | Assay | Preparation | Agonist Antagonized | pA2 |
| This compound (NAD-299) | - | - | - | - |
| WAY-100635 | Inhibition of 5-CT induced effects | Isolated Guinea-Pig Ileum | 5-Carboxamidotryptamine (5-CT) | 9.71[7] |
Behavioral Pharmacology Comparison
This compound and WAY-100635 have been extensively characterized in a variety of behavioral models. While both effectively antagonize 5-HT1A receptor-mediated effects, their standalone behavioral profiles and interactions with other neurochemical systems can differ.
Anxiety and Depression:
-
WAY-100635 has demonstrated anxiolytic-like effects in the mouse light/dark box test and in non-human primates.[4][9]
-
This compound has been shown to reverse the inhibitory effects of selective serotonin reuptake inhibitors (SSRIs) like citalopram on the firing of serotonergic neurons, suggesting a potential to accelerate or enhance antidepressant effects.[2][10] When administered alone, this compound can increase the firing rate of 5-HT cells.[11][12]
Learning and Memory:
-
Both This compound and WAY-100635 have been found to attenuate the impairment of passive avoidance learning caused by the muscarinic receptor antagonist scopolamine in rats, indicating a potential role for 5-HT1A receptor antagonism in mitigating cognitive deficits.[13]
Motor Activity:
-
WAY-100635 has been reported to decrease motor and exploratory behaviors in rats.[14] In some studies, it has been shown to increase locomotion in habituated rats.[15]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the 5-HT1A receptor.
Protocol:
-
Membrane Preparation: Rat hippocampi are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: Membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) and varying concentrations of the test compound (this compound or WAY-100635).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of the test compound on extracellular serotonin levels in a specific brain region.
Protocol:
-
Probe Implantation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex or hippocampus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a baseline period, the test compound is administered (e.g., systemically via subcutaneous or intravenous injection, or locally through the probe). Dialysate samples are collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline values.
Passive Avoidance Test
Objective: To assess the effect of the test compound on learning and memory.
Protocol:
-
Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition): A rodent is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Drug Administration: The test compound is administered before or after the training session, depending on whether the aim is to study its effect on acquisition or consolidation of memory.
-
Testing (Retention): Typically 24 hours after training, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
In Vivo Electrophysiology
Objective: To measure the effect of the test compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the DRN to record the extracellular single-unit activity of identified serotonergic neurons.
-
Drug Administration: The test compound is administered intravenously.
-
Data Recording and Analysis: The firing rate of the neurons is recorded before and after drug administration. Changes in firing rate are analyzed to determine the effect of the compound.
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT1A Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for an In Vivo Microdialysis Experiment.
Logical Relationship: Antagonism of 8-OH-DPAT Effects
Caption: Antagonism of 8-OH-DPAT-induced behavioral effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiological effects of WAY 100635, a new 5-HT1A receptor antagonist, on dorsal raphe nucleus serotoninergic neurones and CA1 pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]
- 5. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kirj.ee [kirj.ee]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. oatext.com [oatext.com]
- 14. fz.kiev.ua [fz.kiev.ua]
- 15. veritastk.co.jp [veritastk.co.jp]
A Comparative Analysis of the Selectivity of Robalzotan and Other 5-HT1A Antagonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the receptor selectivity of Robalzotan in comparison to established 5-HT1A antagonists, supported by experimental data and detailed protocols.
Introduction
The serotonin 1A (5-HT1A) receptor, a key player in the modulation of serotonergic neurotransmission, is a well-established target for the development of therapeutics for a range of central nervous system disorders, including anxiety and depression. The selectivity of a 5-HT1A antagonist for its target receptor over other neurotransmitter receptors is a critical determinant of its therapeutic efficacy and side-effect profile. This guide provides a detailed comparison of the in vitro receptor binding affinity of this compound (also known as NAD-299), a potent and selective 5-HT1A receptor antagonist, with other widely used 5-HT1A antagonists: WAY-100635, Lecozotan, and Spiperone.
Comparative Selectivity Profile
The selectivity of these antagonists is quantitatively expressed by their binding affinities (Ki values) for the 5-HT1A receptor and a panel of other receptors. A lower Ki value indicates a higher binding affinity. The data presented in the following table has been compiled from various in vitro radioligand binding assays. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions. However, the relative affinities and selectivity profiles provide valuable insights for drug development professionals.
| Receptor | This compound (NAD-299) | WAY-100635 | Lecozotan | Spiperone |
| Serotonin | ||||
| 5-HT1A | 0.16 nM | 0.39 nM | 1.6 nM | High Affinity |
| 5-HT2A | >1000 nM | >100-fold selectivity | >60-fold selectivity | 0.5 nM |
| 5-HT2C | - | >100-fold selectivity | >60-fold selectivity | Moderate Affinity |
| Dopamine | ||||
| D2 | >1000 nM | 940 nM (D2L) | >60-fold selectivity | 0.12 nM |
| D3 | - | 370 nM | - | High Affinity |
| D4 | - | 16 nM (D4.2) | - | High Affinity |
| Adrenergic | ||||
| α1 | - | 251 nM (pIC50 = 6.6) | >60-fold selectivity | High Affinity |
| α2 | - | - | - | Moderate Affinity |
| β | >1000 nM | - | - | - |
Data Interpretation:
-
This compound (NAD-299) demonstrates high affinity and remarkable selectivity for the 5-HT1A receptor. Its binding affinity for other tested receptors, including 5-HT2A, dopamine D2, and β-adrenergic receptors, is significantly lower (Ki > 1000 nM), indicating a highly selective profile.
-
WAY-100635 is also a potent and selective 5-HT1A antagonist, often used as a benchmark in research. While highly selective against many receptors, it displays a notable affinity for the dopamine D4 receptor.
-
Lecozotan exhibits high affinity for the 5-HT1A receptor with a reported selectivity of over 60-fold against a large panel of other receptors, though specific Ki values for off-target receptors are less comprehensively documented in publicly available literature.
-
Spiperone , a classic antagonist, shows high affinity for not only the 5-HT1A receptor but also for dopamine D2 and serotonin 5-HT2A receptors, making it a non-selective antagonist. It also has a significant affinity for α1-adrenergic receptors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of comparing antagonist selectivity and a typical experimental workflow for determining binding affinity.
Caption: Logical workflow for comparing the selectivity of 5-HT1A antagonists.
Caption: General experimental workflow for a radioligand binding assay.
Experimental Protocols
The determination of binding affinities (Ki values) is typically performed using radioligand binding assays. Below are generalized protocols for such assays.
Radioligand Binding Assay for 5-HT1A Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
Test compounds (this compound, WAY-100635, Lecozotan, Spiperone).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Aliquots of the cell membrane preparation are incubated in the assay buffer.
-
A fixed concentration of the radioligand (typically near its Kd value) is added to each tube.
-
A range of concentrations of the test compound is added to respective tubes to generate a competition curve.
-
Tubes for determining non-specific binding receive the high concentration of the non-labeled ligand.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., GTPγS Binding or cAMP Accumulation)
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.
-
GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor. Antagonists will block the agonist-stimulated binding of [³⁵S]GTPγS to the G-protein.
-
cAMP Accumulation Assay: For Gi-coupled receptors like 5-HT1A, agonists inhibit the production of cyclic AMP (cAMP) stimulated by forskolin. Antagonists will reverse this inhibition.
Conclusion
This comparative analysis highlights the superior selectivity of this compound for the 5-HT1A receptor when compared to other commonly used antagonists. Its minimal interaction with other key CNS receptors suggests a lower potential for off-target side effects. While WAY-100635 also demonstrates high selectivity, its affinity for the D4 receptor should be considered in experimental design. Lecozotan presents a favorable selectivity profile, though more comprehensive public data on its off-target binding would be beneficial. Spiperone, due to its significant affinity for multiple receptor systems, serves as a non-selective tool and its use requires careful interpretation of results. The choice of a 5-HT1A antagonist for research or therapeutic development should be guided by a thorough understanding of its selectivity profile to ensure the desired pharmacological effect and minimize confounding variables.
A Comparative Guide to Robalzotan and Buspirone as 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Robalzotan and Buspirone, two distinct ligands targeting the 5-hydroxytryptamine-1A (5-HT1A) receptor, a key player in the modulation of mood and anxiety. This compound is characterized as a selective 5-HT1A receptor antagonist, while Buspirone is a partial agonist at this receptor. This fundamental difference in their mechanism of action dictates their pharmacological profiles and potential therapeutic applications. This document summarizes key experimental data, provides detailed experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of these two compounds.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of this compound and Buspirone at the 5-HT1A receptor and other relevant receptors. This data is crucial for understanding their potency, selectivity, and potential off-target effects.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| This compound | [3H]8-OH-DPAT | Rat Hippocampus | 1.35 |
| Buspirone | [3H]8-OH-DPAT | Rat Hippocampus | 10 |
| [3H]8-OH-DPAT | Human 5-HT1A in CHO cells | 25 | |
| [3H]WAY-100635 | Human 5-HT1A in CHO cells | Biphasic |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity at the 5-HT1A Receptor
| Compound | Assay | Tissue/Cell Line | Parameter | Value |
| This compound | In vivo electrophysiology | Rat Dorsal Raphe Nucleus | Antagonist | Completely reverses citalopram-induced inhibition of firing[1] |
| Buspirone | [35S]GTPγS Binding | Rat Hippocampal Membranes | Emax (% of 8-OH-DPAT) | 19 ± 1%[2] |
| Tyrosine Hydroxylation Inhibition | Rat Striatum | EC50 (µM) | 48.4[3] |
Emax (Maximum Effect): The maximal response a ligand can produce. EC50 (Half-maximal Effective Concentration): The concentration of a ligand that produces 50% of its maximal effect.
Table 3: Receptor Selectivity Profile
| Compound | Receptor | Ki (nM) |
| This compound | 5-HT1A | 1.35 |
| α1-adrenergic | >10,000 | |
| Dopamine D2 | >10,000 | |
| Buspirone | 5-HT1A | 10 |
| Dopamine D2 | 380[4] | |
| α1-adrenergic | Moderate Affinity | |
| 5-HT2 | Weak Affinity[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunit can also modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Buspirone, as a partial agonist, weakly activates this pathway, while this compound, as an antagonist, blocks the binding of agonists like serotonin, thereby preventing this signaling cascade.
Experimental Workflow: Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Experimental Workflow: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a ligand. Agonists promote the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Detailed Experimental Protocols
Radioligand Displacement Assay for 5-HT1A Receptor Binding
This protocol is adapted from standard methodologies for determining the binding affinity of unlabeled compounds to the 5-HT1A receptor.
1. Membrane Preparation:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT1A receptor are cultured and harvested.
-
The cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of assay buffer.
-
50 µL of a known concentration of the radioligand (e.g., [3H]8-OH-DPAT, typically at a concentration near its Kd).
-
50 µL of various concentrations of the unlabeled test compound (this compound or Buspirone).
-
100 µL of the membrane preparation.
-
-
For determining non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) is used instead of the test compound.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
This protocol outlines a method to assess the functional activity of compounds at the 5-HT1A receptor by measuring G-protein activation.
1. Membrane Preparation:
-
Membranes are prepared from a tissue source rich in 5-HT1A receptors, such as the rat hippocampus or cerebral cortex, or from cells expressing the receptor, as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
The assay is typically conducted in a 96-well plate.
-
The reaction mixture in each well contains:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
A specific concentration of GDP (e.g., 10 µM) to maintain a basal level of G-protein activity.
-
A fixed concentration of [35S]GTPγS (e.g., 0.1 nM).
-
Varying concentrations of the test compound (Buspirone for agonist activity, or a known agonist in the presence of varying concentrations of this compound for antagonist activity).
-
The membrane preparation (typically 10-20 µg of protein per well).
-
-
Basal binding is determined in the absence of any stimulating ligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins, which are retained on the filter with the membranes, is quantified by liquid scintillation counting.
4. Data Analysis:
-
For agonists (e.g., Buspirone), the net stimulated binding is calculated by subtracting the basal binding from the binding at each drug concentration.
-
The data are plotted as the percentage of maximal stimulation versus the log concentration of the agonist to determine the EC50 and Emax values through non-linear regression.
-
For antagonists (e.g., this compound), the assay is performed with a fixed concentration of a 5-HT1A agonist, and the ability of increasing concentrations of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured.
-
The IC50 of the antagonist is determined, and the antagonist dissociation constant (Kb) can be calculated using the Cheng and Prusoff equation for functional antagonism.
Conclusion
This compound and Buspirone represent two distinct pharmacological approaches to modulating the 5-HT1A receptor. This compound, as a potent and selective antagonist, is a valuable tool for probing the consequences of blocking 5-HT1A receptor signaling and has been investigated for its potential to augment the effects of selective serotonin reuptake inhibitors[1]. In contrast, Buspirone's partial agonism at the 5-HT1A receptor provides a more nuanced modulation of serotonergic activity, which is thought to underlie its anxiolytic effects. The choice between these or similar ligands in a research or drug development context will depend on the desired therapeutic outcome and the specific aspect of 5-HT1A receptor function under investigation. The data and protocols presented in this guide offer a foundational resource for the continued exploration of these and other 5-HT1A receptor ligands.
References
- 1. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In Vivo Comparison of Robalzotan and Paroxetine on Serotonin Levels: A Guide for Researchers
This guide provides a detailed comparison of the in vivo effects of Robalzotan and paroxetine on serotonin (5-hydroxytryptamine, 5-HT) levels, intended for researchers, scientists, and professionals in drug development. The following sections present quantitative data, experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound and paroxetine on extracellular serotonin levels, based on available preclinical data. It is important to note that direct head-to-head studies comparing this compound and paroxetine are limited. The data for the combination of a Selective Serotonin Reuptake Inhibitor (SSRI) and a 5-HT1A antagonist is drawn from studies using paroxetine with the 5-HT1A antagonist WAY-100635 and citalopram (another SSRI) with this compound, which demonstrate a consistent synergistic effect.
| Treatment Group | Brain Region | Change in Extracellular 5-HT (from baseline) | Animal Model | Reference |
| Paroxetine | Frontal Cortex | No significant increase at 3-10 mg/kg (s.c.) | Rat | [1] |
| Anterior Lateral Striatum | Statistically significant increase (10 mg/kg, i.p.) | Rat | [2] | |
| This compound | Frontal Cortex | No significant change (0.1-0.3 mg/kg, s.c.) | Rat | [3] |
| Paroxetine + 5-HT1A Antagonist (WAY-100635) | Frontal Cortex | Significant enhancement compared to paroxetine alone | Rat | [1] |
| Citalopram (SSRI) + this compound | Frontal Cortex | Strong potentiation of the 5-HT-elevating action of citalopram | Rat | [3] |
Experimental Protocols
The data presented above is primarily derived from in vivo microdialysis studies in rats. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals.
In Vivo Microdialysis Protocol
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][2][3]
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., frontal cortex, dorsal raphe nucleus).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of several days post-surgery.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe has a semi-permeable membrane at its tip.
-
-
Perfusion and Sampling:
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Neurotransmitters and other molecules in the extracellular fluid diffuse across the membrane into the aCSF.
-
The resulting fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Sample Analysis:
-
The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and paroxetine on serotonin levels stem from their different molecular targets and mechanisms of action.
Paroxetine: As a selective serotonin reuptake inhibitor (SSRI), paroxetine's primary target is the serotonin transporter (SERT) located on the presynaptic neuron.[4] By blocking SERT, paroxetine prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission. However, this initial increase in synaptic serotonin also activates 5-HT1A autoreceptors on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus. This activation triggers a negative feedback loop, reducing the firing rate of these neurons and consequently limiting the overall increase in serotonin release.
This compound: this compound is a potent and selective antagonist of the 5-HT1A receptor.[3] When administered alone, it has a minimal effect on basal extracellular serotonin levels. Its significant impact is observed when co-administered with an SSRI like paroxetine. By blocking the 5-HT1A autoreceptors, this compound prevents the negative feedback mechanism initiated by the increased synaptic serotonin levels caused by the SSRI. This disinhibition of the serotonin neurons leads to a more robust and sustained increase in their firing rate and, consequently, a greater elevation of extracellular serotonin in projection areas like the frontal cortex.
Caption: Signaling pathways of Paroxetine and this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo microdialysis experiment designed to compare the effects of this compound and paroxetine on brain serotonin levels.
Caption: Workflow for in vivo microdialysis experiments.
References
- 1. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Robalzotan and Ebalzotan: Two Distinct 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of Robalzotan (NAD-299) and ebalzotan (NAE-086), two research compounds that target the serotonin 1A (5-HT1A) receptor. While both molecules exhibit high affinity for this receptor, their divergent mechanisms of action—this compound as an antagonist and ebalzotan as an agonist—lead to distinct downstream effects and therapeutic potential. This document synthesizes available preclinical data, outlines key experimental methodologies, and presents quantitative comparisons to aid researchers in the fields of neuroscience and drug development.
Core Pharmacological Differences
The fundamental distinction between this compound and ebalzotan lies in their functional activity at the 5-HT1A receptor. This compound is a potent and selective antagonist, binding to the receptor without activating it, thereby blocking the effects of endogenous serotonin and other 5-HT1A agonists.[1][2] In contrast, ebalzotan is a selective 5-HT1A receptor agonist, which binds to and activates the receptor, mimicking the effects of serotonin.[3] This opposing pharmacology governs their different biological and potential therapeutic effects. Both compounds were investigated for central nervous system disorders, including depression and anxiety, but their development was ultimately discontinued.[3] Ebalzotan's development was halted due to undesirable side effects observed in Phase I clinical trials.[3]
Quantitative Comparison of Pharmacological Parameters
To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and ebalzotan.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kd (nM) | Ki (nM) | Reference |
| This compound (NAD-299) | [3H]NAD-299 | Rat Hippocampal Membranes | 0.17 | - | [1] |
| This compound (NAD-299) | [3H]NAD-299 | Cloned Human 5-HT1A Receptors | 0.16 | - | [1] |
| Ebalzotan (NAE-086) | Not Specified | Rat Hippocampal Membranes | - | 4.5 | Not Specified in search results |
Table 2: Functional Activity at the 5-HT1A Receptor
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (NAD-299) | GTPγS Binding | Antagonist | Binding unaffected by GTPγS | [1] |
| Ebalzotan (NAE-086) | Not Specified | Agonist | - | [3] |
Further quantitative data on the functional potency of this compound (Kb) and ebalzotan (EC50, Emax) were not available in the searched literature.
Table 3: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value | Reference |
| This compound (NAD-299) | Rat | Elimination Half-life (t1/2) | ~30 minutes | [4] |
Comprehensive pharmacokinetic data for ebalzotan were not available in the searched literature.
Signaling Pathways: Agonist vs. Antagonist Action
The differential effects of ebalzotan and this compound can be understood by examining the downstream signaling cascades of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) primarily linked to inhibitory Gi/o proteins.[1][5]
As an agonist, ebalzotan activates the 5-HT1A receptor, leading to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits.[1] The Gαi subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[1] Additionally, 5-HT1A receptor activation can stimulate the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.[1]
Conversely, this compound, as a silent antagonist, binds to the 5-HT1A receptor but does not induce a conformational change necessary for G-protein activation.[1] This blockade prevents endogenous serotonin from activating the receptor, thus inhibiting all downstream signaling events. In vivo studies have shown that this compound can increase the firing rate of serotonergic neurons by blocking presynaptic 5-HT1A autoreceptors, which normally provide negative feedback on serotonin release.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections describe the general principles of the key assays used to characterize this compound and ebalzotan.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.
Objective: To quantify the binding of this compound and ebalzotan to the 5-HT1A receptor.
General Methodology:
-
Membrane Preparation:
-
Tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [3H]NAD-299 for antagonist studies) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or ebalzotan) are added to compete for binding with the radioligand.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand to saturate the receptors.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding experiments with a radiolabeled version of the compound itself, the Kd (dissociation constant) is determined directly.
-
[35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Objective: To determine the agonist or antagonist properties and potency of this compound and ebalzotan at the 5-HT1A receptor.
General Methodology:
-
Membrane Preparation:
-
Membranes containing the 5-HT1A receptor are prepared as described for the radioligand binding assay.
-
-
Assay Reaction:
-
The membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (ebalzotan or this compound).
-
For antagonist testing, membranes are pre-incubated with the antagonist before the addition of a known 5-HT1A agonist.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
-
Mechanism of Action:
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Since [35S]GTPγS is poorly hydrolyzed, it remains bound to the Gα subunit, leading to an accumulation of radioactivity in the membranes.
-
An antagonist will not stimulate [35S]GTPγS binding on its own and will inhibit the stimulation caused by an agonist.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
-
Data Analysis:
-
For agonists (e.g., ebalzotan), the data are plotted as [35S]GTPγS binding versus compound concentration, and a sigmoidal curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists (e.g., this compound), the ability to inhibit agonist-stimulated [35S]GTPγS binding is measured, and an antagonist constant (Kb) can be determined using Schild analysis.[7] A lack of effect of a non-hydrolyzable GTP analog on the binding of a ligand, as observed for this compound, is also indicative of antagonist properties.[1]
-
Summary and Conclusion
This compound and ebalzotan, despite both targeting the 5-HT1A receptor with high affinity, represent two sides of the pharmacological coin. This compound's antagonist profile suggests its potential utility in conditions where blocking serotonergic input at 5-HT1A receptors is desired. Its ability to disinhibit serotonergic neuron firing has been a key area of preclinical investigation. In contrast, ebalzotan's agonist properties align it with therapeutic strategies aimed at mimicking or enhancing the effects of serotonin at 5-HT1A receptors, a common approach for anxiolytic and antidepressant drug development.
The discontinuation of both compounds from clinical development highlights the challenges in translating preclinical findings into safe and effective therapeutics for complex neuropsychiatric disorders. Nevertheless, this compound and ebalzotan remain valuable research tools for elucidating the multifaceted roles of the 5-HT1A receptor in the central nervous system. This guide provides a foundational understanding of their key differences, supported by available quantitative data and an overview of the experimental approaches used for their characterization. Further research to fill the existing gaps in their pharmacological profiles would provide a more complete picture of these two distinct 5-HT1A receptor ligands.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective 5-HT1A antagonists WAY 100635 and NAD-299 attenuate the impairment of passive avoidance caused by scopolamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Robalzotan's Antagonist Activity at the 5-HT1A Receptor: A Comparative Guide
This guide provides a comprehensive comparison of Robalzotan's antagonist activity at the 5-hydroxytryptamine 1A (5-HT1A) receptor with other established antagonists, namely WAY-100635 and pindolol. The information is tailored for researchers, scientists, and drug development professionals, presenting supporting experimental data, detailed protocols, and visual representations of key concepts.
Comparative Analysis of 5-HT1A Receptor Antagonists
The antagonist activity of this compound, WAY-100635, and pindolol at the 5-HT1A receptor has been evaluated using various in vitro and in vivo experimental models. The following tables summarize the key quantitative data from radioligand binding and functional assays.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) | pIC50 | Reference |
| This compound (NAD-299) | [3H]8-OH-DPAT | Rat Hippocampal Membranes | Not explicitly reported in searches | Not explicitly reported in searches | [1] |
| WAY-100635 | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 0.39 | 8.87 | [2][3] |
| (-)Pindolol | [3H]8-OH-DPAT | Human 5-HT1A Receptors (CHO cells) | 6.4 | - | [3] |
| (-)Pindolol | [3H]8-OH-DPAT | Human Brain | 10.8 (Dorsal Raphe), 6.5 - 13.5 (Postsynaptic) | - | [4] |
| (-)Pindolol | [3H]WAY-100635 | Rodent, Primate, Human Brain | 5.8 - 22.3 | - | [4] |
Table 2: Functional Antagonist Potency at the 5-HT1A Receptor
| Compound | Functional Assay | Agonist | Preparation | pA2 | pIC50 | Reference |
| This compound (NAD-299) | Not explicitly reported in searches | - | - | Not explicitly reported in searches | Not explicitly reported in searches | |
| WAY-100635 | Isolated Guinea-Pig Ileum | 5-Carboxamidotryptamine | Guinea-Pig Ileum | 9.71 | - | [5] |
| (-)Pindolol | [35S]GTPγS Binding | 5-HT | Rat Brain | - | 5.82 | [6] |
| (-)Pindolol | Adenylate Cyclase Inhibition | 8-OH-DPAT | Rat Hippocampus | - | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay ([3H]8-OH-DPAT Competition)
This assay measures the affinity of a test compound for the 5-HT1A receptor by assessing its ability to displace a radiolabeled ligand, such as [3H]8-OH-DPAT, from the receptor.
Materials:
-
Cell membranes expressing 5-HT1A receptors (e.g., from rat hippocampus or transfected cell lines).
-
[3H]8-OH-DPAT (radioligand).
-
Test compounds (this compound, WAY-100635, pindolol).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare membrane homogenates and dilute to the desired protein concentration in incubation buffer.
-
In a 96-well plate, add a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd).
-
Add increasing concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor. Antagonists are evaluated by their ability to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell membranes expressing 5-HT1A receptors.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT or 5-HT).
-
Test compounds (this compound, WAY-100635, pindolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT).
-
GDP (Guanosine diphosphate).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Pre-incubate membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of the 5-HT1A agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Determine the ability of the antagonist to inhibit the agonist-induced increase in [35S]GTPγS binding and calculate the IC50 or pA2 value.
cAMP Functional Assay
This assay measures the functional consequence of 5-HT1A receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists are assessed by their ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Test compounds (this compound, WAY-100635, pindolol).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test antagonist.
-
Add a fixed concentration of the 5-HT1A agonist.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Analyze the data to determine the ability of the antagonist to block the agonist-induced decrease in forskolin-stimulated cAMP levels and calculate the IC50 or pA2 value.
Visualizations
The following diagrams illustrate key concepts related to the validation of this compound's antagonist activity.
Figure 1. Simplified 5-HT1A receptor signaling pathway.
Figure 2. Experimental workflow for antagonist validation.
Figure 3. Classification of 5-HT1A antagonists.
References
- 1. Pindolol - Wikipedia [en.wikipedia.org]
- 2. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Displacement of the binding of 5-HT(1A) receptor ligands to pre- and postsynaptic receptors by (-)pindolol. A comparative study in rodent, primate and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pindolol antagonises G-protein activation at both pre- and postsynaptic serotonin 5-HT1A receptors: a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT(1A) receptor antagonist this compound completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Binding Profiles of Robalzotan and WAY-100635
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target binding profiles of two prominent 5-HT1A receptor antagonists, Robalzotan (NAD-299) and WAY-100635. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate tool for their specific scientific investigations.
Executive Summary
This compound and WAY-100635 are both potent antagonists of the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacology. While both compounds exhibit high affinity for their primary target, their off-target binding profiles diverge significantly. WAY-100635, a widely used research tool, demonstrates considerable affinity for the dopamine D4 receptor, where it acts as an agonist. This polypharmacology can confound experimental results where selective 5-HT1A antagonism is desired. In contrast, available data suggests this compound possesses a more selective binding profile, with minimal interaction with several other key central nervous system receptors. This guide will delve into the quantitative binding data, detail the experimental methodologies used to obtain this data, and visualize the relevant signaling pathways and experimental workflows.
Data Presentation: Off-Target Binding Affinity
The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and WAY-100635 for their primary target (5-HT1A) and key off-target receptors. Lower values indicate higher affinity.
| Target Receptor | This compound (Ki/IC50, nM) | WAY-100635 (Ki/IC50, nM) | Reference |
| Serotonin 5-HT1A | 0.17 (Kd) | 0.39 (Ki), 0.91 (IC50) | |
| Dopamine D4 | No significant binding reported | 16 (binding affinity), 3.3 (Ki) | |
| Dopamine D2L | No significant effect on binding | 940 (binding affinity), 420 (Ki) | |
| Dopamine D3 | No significant binding reported | 370 (binding affinity) | |
| α1-Adrenergic | No significant binding reported | ~251 (pIC50 of 6.6 converted to IC50) | |
| 5-HT2A | No significant effect on binding | >100-fold selectivity for 5-HT1A | |
| β-Adrenoceptors | No significant effect on binding | >100-fold selectivity for 5-HT1A |
Note: "No significant binding reported" for this compound is based on studies indicating a lack of effect on the binding efficacy of these receptors, although specific high-throughput screening data with Ki values across a wide panel of receptors is not as readily available in the public domain as for WAY-100635.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from two key experimental techniques: radioligand displacement assays and functional assays measuring second messenger modulation.
Radioligand Displacement Assay
This technique is used to determine the binding affinity of a test compound (e.g., this compound or WAY-100635) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the target receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]WAY-100635 for 5-HT1A receptors) is incubated with the membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Functional Assay
This assay is employed to determine the functional activity of a compound at a G-protein coupled receptor (GPCR) that signals through the modulation of cyclic adenosine monophosphate (cAMP). For the dopamine D4 receptor, which is a Gi/o-coupled receptor, agonist activation leads to a decrease in intracellular cAMP levels.
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., dopamine D4) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Stimulation: Cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.
-
Compound Addition: The test compound is added at various concentrations. For an agonist, this will lead to a decrease in forskolin-stimulated cAMP levels.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50 for an agonist or IC50 for an antagonist) is determined.
Signaling Pathways
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, the G-protein dissociates into its Gαi/o and Gβγ subunits, which initiate downstream signaling cascades. The primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[][2][3] Additionally, 5-HT1A receptor activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[][3]
Dopamine D4 Receptor Signaling
Similar to the 5-HT1A receptor, the dopamine D4 receptor is also a Gi/o-coupled GPCR. Its activation by an agonist, such as dopamine or, in the case of its off-target effect, WAY-100635, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is the primary signaling pathway for D2-like dopamine receptors. D4 receptor activation has also been shown to modulate other signaling pathways, including the MAPK/ERK pathway and ion channels, and can interact with other proteins like β-arrestin.
Conclusion
The choice between this compound and WAY-100635 as a 5-HT1A receptor antagonist should be guided by the specific requirements of the experiment. WAY-100635 is a potent and well-characterized 5-HT1A antagonist, but its significant agonist activity at dopamine D4 receptors necessitates careful consideration and appropriate control experiments, especially in studies where dopaminergic systems may be involved. This compound, based on the available evidence, offers a more selective antagonism of the 5-HT1A receptor, making it a preferable tool when high selectivity is paramount to avoid confounding off-target effects. Researchers are encouraged to consider the binding profiles presented in this guide to make an informed decision for their future studies.
References
A Comparative Review of Preclinical 5-HT1A Antagonists: Unraveling Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key preclinical 5-HT1A receptor antagonists. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to facilitate the informed selection of compounds for further investigation into their therapeutic applications for neurological and psychiatric disorders.
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor superfamily, is a critical modulator of serotonergic neurotransmission. Its involvement in mood, anxiety, and cognition has made it a prime target for drug discovery. Antagonists of the 5-HT1A receptor have shown promise in preclinical models for treating a range of conditions, from anxiety and depression to cognitive deficits. This guide offers a comparative analysis of prominent 5-HT1A antagonists, focusing on their binding affinities, functional activities, and the experimental frameworks used to characterize them.
Quantitative Comparison of 5-HT1A Antagonists
The following table summarizes the in vitro binding affinities (Ki) of several well-characterized 5-HT1A antagonists. Lower Ki values indicate a higher binding affinity for the receptor.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Citation(s) |
| WAY-100635 | 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 0.84 | |
| 5-HT1A | [3H]WAY-100635 | Rat Hippocampus | 0.39 | [1][2] | |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 0.8 | [3] | |
| DU-125530 | 5-HT1A | Not Specified | Not Specified | 0.7 | [4] |
| 5-HT1B | Not Specified | Not Specified | 890 | [4] | |
| 5-HT1D | Not Specified | Not Specified | 1200 | [4] | |
| 5-HT2A | Not Specified | Not Specified | 240 | [4] | |
| 5-HT2C | Not Specified | Not Specified | 750 | [4] | |
| 5-HT3 | Not Specified | Not Specified | 1100 | [4] | |
| Lecozotan (SRA-333) | 5-HT1A (agonist site) | [3H]8-OH-DPAT | Cloned human 5-HT1A receptor | 1.6 | [5] |
| 5-HT1A (antagonist site) | [3H]WAY-100635 | Cloned human 5-HT1A receptor | 4.5 | [5] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 5-HT1A receptor antagonism, it is crucial to visualize the underlying molecular pathways and the experimental procedures used for their investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Robalzotan: A Guide for Laboratory Professionals
It is imperative to note that all waste disposal activities must comply with local, state, and federal regulations. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.[5][6]
Chemical and Physical Properties of Robalzotan
Understanding the properties of a compound is the first step in a sound disposal plan. Below is a summary of key data for this compound.
| Property | Value | Source |
| Molecular Formula | C18H23FN2O2 | [7] |
| Molar Mass | 318.392 g·mol−1 | [2] |
| Appearance | Solid (form not specified) | [1] |
| Storage | Room temperature in continental US; may vary elsewhere. | [1] |
Procedural Guidance for this compound Disposal
The following steps outline a recommended procedure for the disposal of this compound, synthesized from general laboratory waste management guidelines.[8][9][10]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles.
-
Chemically resistant gloves.
-
A laboratory coat.
2. Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound, as well as materials significantly contaminated with the compound (e.g., weighing papers, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5] The label should include the chemical name ("this compound"), the quantity, and the date.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[8]
3. In-Lab Deactivation (Not Recommended without Specific Protocol): Without a validated and manufacturer-approved deactivation protocol, attempting to neutralize or chemically alter this compound is not recommended. Such actions could create unknown, potentially more hazardous byproducts.
4. Packaging for Disposal:
-
Ensure all waste containers are in good condition and securely sealed to prevent leaks.
-
If the original container is used for disposal of the pure compound, ensure the label is intact and legible.[9]
-
For solutions, use containers compatible with the solvent used.
5. Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5][6]
-
The SAA should be a secure area, away from general laboratory traffic and drains.
6. Disposal Request and Handover:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation, which may include a hazardous waste manifest.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. This compound | C18H23FN2O2 | CID 3055171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. actenviro.com [actenviro.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ptb.de [ptb.de]
Essential Safety and Logistical Information for Handling Robalzotan
Disclaimer: A specific Safety Data Sheet (SDS) for Robalzotan could not be located. The following guidance is based on best practices for handling potent, selective, and bioactive research compounds. Researchers must conduct a thorough risk assessment before handling this substance and consult their institution's safety office.
This document provides essential safety, handling, and disposal information for this compound (also known as NAD-299), a potent and selective 5-HT1A receptor antagonist. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling
Given that this compound is a potent bioactive molecule, stringent safety measures should be in place to prevent accidental exposure.
1.1. Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Ensure easy access to an emergency eyewash station and safety shower.
1.2. Personal Protective Equipment:
-
Gloves: Wear two pairs of nitrile gloves that have been tested for use with chemicals. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat/Gown: A dedicated lab coat or disposable gown should be worn. Ensure it has long sleeves and fits snugly at the wrists.
-
Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
1.3. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the generation of dust when handling the solid form.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the area where this compound is handled.
Storage and Transportation
-
Storage: Store this compound in a tightly sealed, clearly labeled container. It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which is typically at room temperature in the continental US, but may vary elsewhere.[1]
-
Transportation: When transporting this compound, ensure the container is securely sealed and placed within a secondary, shatter-proof container.
First Aid Measures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Disposal Plan
4.1. Spill Management:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
4.2. Disposal Plan:
-
This compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Use a licensed hazardous waste disposal company.
Quantitative Data Presentation
The following table summarizes in vivo experimental data for this compound from published literature.
| Parameter | Species | Dosage | Route of Administration | Observed Effect | Citation |
| 5-HT Neuron Activity | Rat | 1-100 µg/kg | Intravenous (i.v.) | Significantly increased the activity of 5-HT neurons at 5 µg/kg. | [1] |
| 5-HT Neuron Activity | Rat | 5, 50 µg/kg | Intravenous (i.v.) | Increased the firing rate of 5-HT cells. | [1] |
| Reversal of SSRI Effect | Rat | 1-100 µg/kg | Intravenous (i.v.) | Reversed the acute inhibitory effect of citalopram (300 µg/kg i.v.) or paroxetine (100 µg/kg, i.v.) on 5-HT neuron activity. | [1] |
| 5-HT1A Receptor Occupancy | Monkey | 2-100 µg/kg | Intravenous (i.v.) | Dose-dependent occupancy of 5-HT1A receptors, with the highest occupancy (70-80%) at 100 µg/kg. | [1][2] |
| Acetylcholine Levels | Rat | 0.3, 1, and 3 µmol/kg | Subcutaneous (s.c) | Dose-dependent increase of extracellular acetylcholine levels in the frontal cortex. | [1] |
Experimental Protocols
The following are representative methodologies for key experiments involving this compound, based on standard laboratory practices.
In Vivo Microdialysis in Rats for Neurotransmitter Level Assessment
This protocol describes a method to measure extracellular neurotransmitter levels in the brain of a freely moving rat following the administration of this compound.
1.1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., the frontal cortex).
-
Slowly lower a microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 24 hours.
1.2. Microdialysis Procedure:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a collection vial.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Administer this compound (e.g., via subcutaneous injection) at the desired dose.[1]
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
Analyze the concentration of neurotransmitters (e.g., acetylcholine) in the dialysate samples using a suitable analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3]
Positron Emission Tomography (PET) Imaging in Monkeys for 5-HT1A Receptor Occupancy
This protocol outlines a method to determine the in vivo occupancy of 5-HT1A receptors by this compound in a non-human primate model.[2]
2.1. Animal Preparation:
-
Anesthetize the monkey (e.g., with ketamine and maintain with isoflurane).
-
Place the animal in the PET scanner.
-
Insert an intravenous catheter for radioligand and drug administration.
2.2. PET Imaging Procedure:
-
Perform a baseline scan by administering a bolus injection of a 5-HT1A receptor-specific radioligand, such as [carbonyl-¹¹C]WAY-100635.[2]
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
On a separate occasion, administer a specific dose of this compound intravenously.[2]
-
After a predetermined time, administer the same radioligand as in the baseline scan.
-
Acquire a second set of dynamic PET data.
-
Repeat steps 3-5 for different doses of this compound to determine dose-dependent occupancy.[2]
2.3. Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain known to have high 5-HT1A receptor density (e.g., raphe nuclei, hippocampus).
-
Calculate the binding potential of the radioligand in the ROIs for both the baseline and post-Robalzotan scans.
-
Determine the receptor occupancy by calculating the percentage reduction in radioligand binding after this compound administration compared to the baseline.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound acts as an antagonist at the 5-HT1A receptor, which is a G-protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway that is inhibited by the binding of an agonist (like serotonin) and how an antagonist (like this compound) prevents this inhibition.
Caption: this compound antagonizes the 5-HT1A receptor, preventing serotonin-mediated inhibition of adenylyl cyclase.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the key steps in a typical in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter levels.
Caption: Workflow for a rat in vivo microdialysis experiment with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
